Hdac-IN-53
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H20ClN7O2 |
|---|---|
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
5-amino-N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-2-(2-chlorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H20ClN7O2/c24-16-5-1-4-8-19(16)31-29-20(21(26)30-31)23(33)27-13-14-9-11-15(12-10-14)22(32)28-18-7-3-2-6-17(18)25/h1-12H,13,25H2,(H2,26,30)(H,27,33)(H,28,32) |
Clave InChI |
BPVZRJLWWCCMKG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors
Disclaimer: No specific public data was found for a compound named "Hdac-IN-53." This guide provides a comprehensive overview of the general mechanism of action of Histone Deacetylase (HDAC) inhibitors, compiled from available scientific literature. This information is intended for researchers, scientists, and drug development professionals.
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that are being investigated in numerous clinical trials for a variety of diseases, with some already approved for treating certain cancers like lymphoma and myeloma.[1] They function by binding to the zinc-containing catalytic domain of HDACs, thereby inhibiting their enzymatic activity.[1] This inhibition leads to an accumulation of acetyl groups on both histone and non-histone proteins, resulting in a wide range of downstream cellular effects.[2]
Core Mechanism of Action
The primary mechanism of action of HDAC inhibitors involves the alteration of chromatin structure and the regulation of protein function through post-translational modification.
1. Histone Hyperacetylation and Transcriptional Regulation:
In a normal physiological state, the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) controls the acetylation level of lysine residues on histone tails.[3] Deacetylation by HDACs leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[2][3] HDAC inhibitors block this deacetylation process, leading to an accumulation of acetyl groups on histones.[2] This "hyperacetylation" results in a more relaxed, open chromatin configuration, which facilitates the binding of transcription factors and promotes gene transcription.[2][4] This transcriptional derepression can reactivate the expression of silenced tumor suppressor genes.[5]
2. Effects on Non-Histone Proteins:
HDACs deacetylate a wide array of non-histone proteins, including transcription factors, signaling molecules, and chaperone proteins.[1][4] By inhibiting HDACs, these non-histone proteins remain in a hyperacetylated state, which can alter their stability, protein-protein interactions, and protein-DNA interactions.[4] A critical non-histone target is the tumor suppressor protein p53.
Key Signaling Pathways Modulated by HDAC Inhibitors
The anti-cancer effects of HDAC inhibitors are attributed to their ability to modulate multiple signaling pathways, primarily leading to cell cycle arrest, apoptosis, and autophagy.
The p53 Pathway:
A pivotal mechanism by which HDAC inhibitors exert their anti-tumor effects is through the activation of the p53 pathway.[6][7] Instead of increasing the overall protein levels of p53, HDAC inhibitors induce its hyperacetylation.[6][7][8] This post-translational modification is thought to stabilize the active form of p53 in the nucleus, leading to its nuclear re-localization.[6][7][8] Activated p53 can then trans-activate its downstream target genes, such as p21/Waf1/Cip1, which leads to cell cycle arrest, and pro-apoptotic genes like NOXA and PUMA, inducing apoptosis.[6] The upregulation of p21 blocks cyclin/CDK complexes, further contributing to cell cycle arrest, often at the G2 phase.[4][6][7] In cells with non-functional p53, the ability of HDAC inhibitors to induce cell killing and p21 upregulation is impaired.[6][7]
Apoptosis Induction:
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][9]
-
Intrinsic Pathway: This is often initiated through the recruitment of Bcl-2 family members.[6][7] HDAC inhibitors can upregulate pro-apoptotic proteins like Bim and Bmf.[4] Furthermore, hyperacetylation of the Ku70 cytosolic protein can disrupt its binding to the pro-apoptotic protein BAX, allowing BAX to translocate to the mitochondria and initiate apoptosis.[6]
-
Extrinsic Pathway: HDAC inhibitors can also upregulate components of the extrinsic pathway, such as TRAIL and DR5.[4]
Autophagy:
HDAC inhibitors can also induce autophagy in tumor cells through various mechanisms, including the inactivation of mTOR signaling, accumulation of reactive oxygen species (ROS), and upregulation of p21.[9][10] The role of autophagy in cancer therapy is complex, as it can be either a pro-survival or a pro-death mechanism depending on the cellular context.[5]
Quantitative Data for Representative HDAC Inhibitors
While no data is available for "this compound," the following table summarizes publicly available data for well-characterized HDAC inhibitors mentioned in the literature to provide a comparative context.
| Compound | Class | Target HDACs | IC50 Values | Cell-based Potency (Example) |
| Valproic Acid (VPA) | Short-chain fatty acid | Class I and IIa | Millimolar (mM) range | 0.9 mM causes G2 arrest in neuroblastoma cells[6][7] |
| Sodium Butyrate | Short-chain fatty acid | Class I and IIa | Millimolar (mM) range | 3 mM induces p53 nuclear translocation[6] |
| Vorinostat (SAHA) | Hydroxamic acid | Pan-HDAC inhibitor | Nanomolar (nM) range | 2 µM decreases mutant p53 in HaCaT cells[11] |
| Trichostatin A (TSA) | Hydroxamic acid | Pan-HDAC inhibitor | Nanomolar (nM) range | Induces p21 expression in keratinocytes[12] |
Common Experimental Protocols
The investigation of HDAC inhibitor mechanisms typically involves a combination of biochemical and cell-based assays.
1. Cell Viability Assay (MTT Assay):
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified by spectrophotometry.
-
Protocol Outline:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 48 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
2. Western Blot Analysis:
-
Principle: Used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol Outline:
-
Treat cells with the HDAC inhibitor and lyse them to extract total cellular proteins.
-
Quantify protein concentration using a method like the Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p53, acetylated-p53, p21, acetyl-H3).[6][11]
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
3. Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Principle: Used to detect and quantify the expression levels of specific mRNAs. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR.
-
Protocol Outline:
-
Treat cells with the HDAC inhibitor and extract total RNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform PCR using primers specific for the gene of interest (e.g., p21).[6]
-
Analyze the PCR products by gel electrophoresis (for semi-quantitative RT-PCR) or by fluorescence detection in real-time (for quantitative RT-PCR).
-
4. Electrophoretic Mobility Shift Assay (EMSA):
-
Principle: A technique used to study protein-DNA interactions. It can determine if a protein or mixture of proteins is capable of binding to a specific DNA sequence.
-
Protocol Outline:
-
Prepare nuclear extracts from cells treated with the HDAC inhibitor.
-
Synthesize and label a short DNA probe containing the consensus binding site for the transcription factor of interest (e.g., p53).[6][8]
-
Incubate the labeled probe with the nuclear extracts.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the probe by autoradiography or other detection methods. A "shifted" band indicates the formation of a protein-DNA complex.
-
Conclusion
HDAC inhibitors represent a promising class of anti-cancer agents with a multifaceted mechanism of action. By preventing the deacetylation of both histone and crucial non-histone proteins, they can induce widespread changes in gene expression and cellular signaling. The reactivation of the p53 tumor suppressor pathway is a key event that leads to cell cycle arrest and apoptosis in cancer cells. Understanding these core mechanisms is essential for the continued development and optimization of HDAC inhibitors as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hdac1 and Hdac2 act redundantly to control p63 and p53 functions in epidermal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-53 (CAS 2921948-27-6): A Technical Guide for Researchers
An In-depth Review of the Selective HDAC1-3 Inhibitor for Drug Development Professionals
Introduction
Hdac-IN-53, also identified as compound 19h, is a potent and orally active selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] Emerging as a significant tool in cancer research, this small molecule has demonstrated notable anti-proliferative and pro-apoptotic activities in various cancer models. This technical guide provides a comprehensive overview of this compound, consolidating available data on its bioactivity, mechanism of action, and relevant experimental protocols to support its application in research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2921948-27-6 | [2] |
| Molecular Formula | C23H23N5O3 | [2] |
| Molecular Weight | 417.46 g/mol | [2] |
In Vitro Activity
This compound exhibits selective and potent inhibition of HDAC isoforms 1, 2, and 3, with significantly less activity against other HDAC classes.[2]
Enzymatic Inhibition
| Target | IC50 (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
| HDAC4 | >10,000 |
| HDAC5 | >10,000 |
| HDAC6 | >10,000 |
| HDAC7 | >10,000 |
| HDAC9 | >10,000 |
| Data sourced from MedChemExpress product datasheet.[2] |
Anti-proliferative Activity
The compound has shown potent anti-proliferative effects against a range of cancer cell lines.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| MC38 | Murine Colon Adenocarcinoma | 0.66 |
| HCT116 | Human Colon Carcinoma | 0.56 |
| Data sourced from MedChemExpress product datasheet.[2] |
In Vivo Activity
Pharmacokinetics in Mice
Pharmacokinetic studies in mice have demonstrated good oral bioavailability.[2]
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Tmax (h) | 0.42 | 0.42 |
| Cmax (ng/mL) | 8129 | 9558 |
| AUC0-t (ng/mL*h) | 5864 | 15278 |
| t1/2 (h) | 0.85 | 2.49 |
| F (%) | - | 65.1 |
| Data sourced from a study by Sun et al. (2023) as cited by MedChemExpress.[1][2] |
Antitumor Efficacy
In a murine MC38 colon cancer xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[2]
| Dosage | Administration | Tumor Growth Inhibition (TGI) |
| 60 mg/kg | PO, daily for 15 days | 60.3% |
| 120 mg/kg | PO, daily for 15 days | 87.6% |
| Data sourced from MedChemExpress product datasheet.[2] |
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. As a selective inhibitor of HDAC1, HDAC2, and HDAC3, it leads to the hyperacetylation of histones and non-histone proteins, which in turn alters gene expression.
The inhibition of Class I HDACs is known to activate the p53 tumor suppressor pathway. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21. The induction of p21 results in cell cycle arrest, providing a window for DNA repair or, if the damage is too severe, the initiation of apoptosis.
This compound has been shown to induce caspase-dependent apoptosis, evidenced by the increased expression of cleaved caspase-3 and cleaved PARP.[2] The inhibition of HDAC1 and HDAC2 can also modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members and promoting the intrinsic apoptosis pathway.
Experimental Protocols
While the primary literature provides an overview of the methods used, detailed step-by-step protocols are not fully described. The following are generalized protocols based on standard laboratory techniques for the types of experiments cited for this compound.
HDAC Activity Assay (Fluorogenic)
This protocol is a general method for determining the IC50 of an HDAC inhibitor.
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer).
-
This compound serial dilutions.
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Add HDAC enzyme to wells containing assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values from a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is a general method to determine the anti-proliferative IC50 of a compound.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, MC38).
-
Complete cell culture medium.
-
This compound serial dilutions.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 from a dose-response curve.
-
Western Blot for Apoptosis Markers
This protocol is a general method to detect the expression of apoptosis-related proteins.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Conclusion
This compound is a promising selective inhibitor of HDAC1, HDAC2, and HDAC3 with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest, makes it a valuable tool for cancer research and a potential lead compound for the development of novel epigenetic therapies. This guide provides a foundational understanding of this compound, and researchers are encouraged to consult the primary literature for more detailed experimental specifics.
References
Hdac-IN-53: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-53 is a potent and selective, orally active inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in preclinical cancer models. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its inhibitory profile, effects on cancer cell proliferation and survival, and its mechanism of action. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] In various cancers, the aberrant activity of HDACs contributes to tumorigenesis by silencing tumor suppressor genes and promoting cell survival pathways. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.
This compound is a novel small molecule inhibitor that selectively targets Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. Its selectivity for Class I enzymes and oral bioavailability make it an attractive candidate for further development as a cancer therapeutic. This document summarizes the current understanding of this compound's biological activity and provides a framework for its continued investigation.
Quantitative Data Presentation
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Target | IC50 (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
| HDAC4 | >10,000 |
| HDAC5 | >10,000 |
| HDAC6 | >10,000 |
| HDAC7 | >10,000 |
| HDAC9 | >10,000 |
Table 2: Anti-proliferative Activity of this compound [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.56 |
| MC38 | Murine Colon Adenocarcinoma | 0.66 |
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of Class I HDACs, leading to the hyperacetylation of histone and non-histone proteins. This altered acetylation status triggers a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with this compound has been shown to induce cell cycle arrest.[2] In MC38 murine colon adenocarcinoma cells, this compound treatment (0.1-1 µM for 24 hours) leads to an arrest in the G0/G1 phase of the cell cycle, with a significant decrease in the proportion of cells in the S phase.[2] Conversely, in HCT116 human colon carcinoma cells, the compound induces a G2/M phase arrest under the same treatment conditions.[2] This differential effect on the cell cycle in various cell lines highlights the context-dependent cellular responses to HDAC inhibition.
Induction of Apoptosis
A key mechanism of action for this compound is the induction of caspase-dependent apoptosis.[2] In both HCT116 and MC38 cells, treatment with this compound (0.1-1 µM for 24 hours) results in a dose-dependent increase in the expression of cleaved caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis.[2]
Signaling Pathways
The biological effects of this compound are mediated through the modulation of key signaling pathways that control cell survival and proliferation. A primary target of HDAC inhibitors is the p53 tumor suppressor pathway. HDACs, particularly HDAC1 and HDAC2, can deacetylate p53, leading to its inactivation and degradation.[3][4] By inhibiting these HDACs, this compound is proposed to increase the acetylation of p53, thereby enhancing its stability and transcriptional activity. Activated p53 can then induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 9)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Trichostatin A (TSA) as a positive control
-
This compound at various concentrations
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme to each well.
-
Add the diluted this compound or control (TSA or vehicle) to the wells and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a developer solution.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
HCT116 and MC38 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of this compound concentration.
Western Blot Analysis for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound through the detection of cleaved caspase-3 and cleaved PARP.
Materials:
-
HCT116 and MC38 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with increasing concentrations of this compound (0.1, 0.5, 1 µM) or vehicle for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control to determine the dose-dependent increase in apoptosis markers.
In Vivo Activity
This compound has demonstrated significant anti-tumor activity in vivo. In nude mice bearing human tumor xenografts, as well as in immune-competent mice with murine tumors, oral administration of this compound led to a significant inhibition of tumor growth.[2] In a murine MC38 colon cancer model, daily oral administration of this compound at doses of 60 or 120 mg/kg for 15 days resulted in tumor growth inhibition (TGI) values of 60.3% and 87.6%, respectively.[2] Notably, this anti-tumor effect is attributed to both direct inhibition of tumor cell growth and an indirect immune cell-mediated anti-tumor response, as evidenced by an increased percentage of CD4+ T cells in the tumor microenvironment.[2]
Conclusion
This compound is a potent and selective Class I HDAC inhibitor with promising anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its oral bioavailability and in vivo efficacy, positions it as a strong candidate for further therapeutic development. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other novel HDAC inhibitors. Future investigations should focus on elucidating the detailed molecular mechanisms underlying its immune-modulatory effects and exploring its potential in combination therapies.
References
Hdac-IN-53: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-53 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in preclinical cancer models. As a key regulator of chromatin structure and gene expression, HDACs are critical targets in oncology. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting HDAC1, HDAC2, and HDAC3. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This altered epigenetic landscape allows for the transcription of previously silenced tumor suppressor genes. Beyond histones, this compound also influences the acetylation status and function of various non-histone proteins, including the tumor suppressor p53, further contributing to its anti-neoplastic activity. The primary outcomes of this compound activity in cancer cells are the induction of cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against specific HDAC enzymes and its anti-proliferative activity in various cancer cell lines.
Table 1: In Vitro HDAC Enzyme Inhibitory Activity
| Target Enzyme | IC50 (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
| Class II HDACs (HDAC4, 5, 6, 7, 9) | >10,000 |
This data highlights the selectivity of this compound for Class I HDACs.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.56[1] |
| MC38 | Colon Adenocarcinoma | 0.66[1] |
Table 3: Cellular Effects of this compound Treatment (0.1-1 µM for 24 hours)
| Cell Line | Effect on Cell Cycle | Induction of Apoptosis |
| HCT116 | G2/M Phase Arrest | Upregulation of cleaved caspase-3 and cleaved PARP[1] |
| MC38 | G0/G1 Phase Arrest | Upregulation of cleaved caspase-3 and cleaved PARP[1] |
This compound induces caspase-dependent apoptosis in a dose-dependent manner.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its validation in cancer cells.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MC38)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour, quantifying the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS and resuspend in 1 mL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Objective: To detect changes in the levels of acetylated histones, p53, and apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p53, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound is a selective Class I HDAC inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in cancer cells. The validation of its target engagement and downstream cellular effects can be systematically achieved through the experimental protocols outlined in this guide. The provided quantitative data and pathway visualizations offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent in oncology.
References
In-depth Technical Guide: Pharmacological Properties of Histone Deacetylase (HDAC) Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention for their therapeutic potential, particularly in oncology.[1] By altering the acetylation status of both histone and non-histone proteins, these compounds can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and differentiation.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of HDAC inhibitors, with a focus on their mechanism of action, effects on key signaling pathways, and the methodologies used for their evaluation.
Mechanism of Action
The primary mechanism of action of HDAC inhibitors involves the blockage of histone deacetylase enzymes.[1] HDACs are responsible for removing acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[3][4][5] By inhibiting HDACs, these drugs increase histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes.[1][3]
There are four main classes of zinc-dependent HDACs (Class I, IIa, IIb, and IV) and one class of NAD+-dependent HDACs (Class III, sirtuins).[6][7] Pan-HDAC inhibitors target multiple HDAC isoforms, while isoform-selective inhibitors are designed to target specific HDACs, potentially offering a better therapeutic window and reduced side effects.[5]
Beyond histones, HDAC inhibitors also affect the acetylation status and function of a multitude of non-histone proteins.[2][6] These include transcription factors, signaling molecules, and chaperone proteins, and their altered acetylation can impact protein stability, protein-protein interactions, and protein-DNA interactions.[2]
Key Signaling Pathways Modulated by HDAC Inhibitors
The anti-tumor effects of HDAC inhibitors are mediated through their influence on various critical signaling pathways.
p53 Signaling Pathway
The tumor suppressor protein p53 is a key non-histone target of HDACs.[8] Deacetylation of p53 by HDACs can reduce its transcriptional activity.[9] HDAC inhibitors, by promoting p53 hyperacetylation, can enhance its stability and transcriptional activity, leading to the expression of pro-apoptotic genes and cell cycle arrest.[2][10] This restoration of p53 function is a crucial mechanism by which HDAC inhibitors can overcome resistance to conventional chemotherapies in cancer cells.[10][11]
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death [mdpi.com]
- 8. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Histone Deacetylase (HDAC) Inhibitors in Epigenetic Regulation and p53 Activation
Disclaimer: The compound "Hdac-IN-53" is not referenced in the currently available scientific literature. This guide provides a comprehensive overview of the role of Histone Deacetylase (HDAC) inhibitors in epigenetic regulation, with a particular focus on their interaction with the p53 tumor suppressor pathway, using data from well-characterized inhibitors as illustrative examples.
Executive Summary
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from histone and non-histone proteins, HDACs promote a condensed chromatin structure, leading to transcriptional repression.[1][3] In various pathologies, particularly cancer, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[4][5] HDAC inhibitors (HDACis) are a promising class of therapeutic agents that counteract this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-activation of silenced genes.[1][6] A critical non-histone target of HDACis is the tumor suppressor protein p53.[4][7] Inhibition of HDACs leads to p53 hyperacetylation, which enhances its stability and transcriptional activity, thereby promoting cell cycle arrest and apoptosis in cancer cells.[8][9] This guide details the molecular mechanisms of HDAC inhibitors, their impact on epigenetic landscapes, and their specific role in the activation of the p53 pathway. It also provides quantitative data for representative HDAC inhibitors and detailed protocols for key experimental assays.
The Core Mechanism of HDAC Inhibition
HDACs are part of a larger enzymatic system that balances the acetylation state of lysine residues on both histone and non-histone proteins. This balance is maintained by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).[3]
-
Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This neutralizes the positive charge of the lysine, weakening the interaction between the histones and the negatively charged DNA backbone. The result is a more relaxed, open chromatin structure known as euchromatin, which is permissive to transcription.[5]
-
Histone Deacetylases (HDACs): HDACs catalyze the removal of these acetyl groups, restoring the positive charge on the lysine residues. This leads to a tighter association between histones and DNA, resulting in a condensed chromatin structure called heterochromatin, which is generally associated with transcriptional repression.[3][5]
HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating the zinc ion that is essential for their catalytic activity.[2] This blockage of HDAC activity leads to an accumulation of acetylated histones, promoting a euchromatic state and facilitating the transcription of previously silenced genes, including critical tumor suppressors.[1]
HDAC Inhibitors and the p53 Pathway
The tumor suppressor protein p53 is a transcription factor that plays a pivotal role in regulating the cell cycle and inducing apoptosis in response to cellular stress.[10][11] The activity of p53 is tightly regulated by post-translational modifications, including acetylation.[10][11]
HDACs, particularly HDAC1, can deacetylate p53, which can lead to its degradation.[9] HDAC inhibitors prevent this deacetylation, resulting in the hyperacetylation of p53.[8] Acetylated p53 is more stable and exhibits enhanced DNA binding and transcriptional activity.[8][9] This leads to the upregulation of p53 target genes, such as p21/WAF1/Cip1, which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and NOXA.[8]
The activation of the p53 pathway is a key mechanism through which HDAC inhibitors exert their anti-tumor effects.[8] In neuroblastoma cells, for example, HDAC inhibitors have been shown to restore p53 function through hyperacetylation and nuclear re-localization, overcoming resistance to conventional chemotherapeutic drugs.[12]
Quantitative Data for Representative HDAC Inhibitors
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC enzymes or their half-maximal effective concentration (EC50) in cellular proliferation assays. The tables below summarize publicly available data for several well-characterized HDAC inhibitors.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Compound 13e | 9.54 | 28.04 | 1.58 | >100,000 | 626.12 | [13] |
| Mocetinostat | 150 | - | - | - | - | [2] |
| RGFP966 | >20,000 | >20,000 | 80 | >20,000 | >20,000 | [2] |
| Belinostat | 27 (Pan-HDAC) | - | - | - | - | [2] |
| Quisinostat | 0.11 | 0.33 | - | - | - | [2] |
| UF010 | 0.5 | 0.1 | 0.06 | 9.1 | 1.5 | [2] |
Note: '-' indicates data not available in the cited sources.
Table 2: Anti-proliferative Activity (EC50/IC50) in Cancer Cell Lines
| Compound | Cell Line | p53 Status | EC50/IC50 | Reference |
| Compound 13e | MV4-11 (Leukemia) | Wild-type | 34.7 nM | [13] |
| Valproic Acid | Neuroblastoma | Wild-type | High µM range | [8] |
| Curcumin | HeLa (Cervical Cancer) | Wild-type | 115 µM | |
| Trichostatin A | HeLa (Cervical Cancer) | Wild-type | 1.42 nM |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of HDAC inhibitors.
HDAC Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HDACs and is used to determine the IC50 of an inhibitor.
Principle: An acetylated histone substrate is coated on a microplate. Active HDACs deacetylate the substrate, and the deacetylated product is recognized by a specific antibody. A secondary antibody conjugated to a detection enzyme provides a colorimetric signal proportional to the HDAC activity.[14]
Protocol:
-
Preparation:
-
Prepare nuclear extracts from cells or use purified HDAC enzymes.
-
Dilute the test inhibitor to various concentrations.
-
Prepare a positive control (e.g., HeLa nuclear extract) and a negative control (e.g., Trichostatin A, a known pan-HDAC inhibitor).[1]
-
-
Assay Procedure:
-
To each well of the substrate-coated plate, add 85 µL of ddH2O and your diluted sample (50-200 µg of nuclear extract).[1]
-
Add 10 µL of 10X HDAC Assay Buffer to each well.[1]
-
Initiate the reaction by adding 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly.[1]
-
Incubate the plate at 37°C for 1 hour or longer.[1]
-
Stop the reaction by adding 10 µL of Lysine Developer.[1]
-
Incubate at 37°C for 30 minutes.[1]
-
-
Data Analysis:
Cell Viability Assay (MTT)
This assay assesses the effect of an HDAC inhibitor on cell proliferation and is used to determine the EC50.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.[17] Include a vehicle control (e.g., DMSO).[17]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.[17]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol with 10% Triton X-100) to each well.[15][16]
-
Shake the plate for 10-15 minutes to dissolve the formazan crystals.[16][17]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16][18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 value.[15]
-
Western Blot Analysis for p53 and Histone Acetylation
This technique is used to detect changes in the levels of total and acetylated p53 and histones following treatment with an HDAC inhibitor.
Protocol:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies specific for total p53, acetylated p53 (e.g., Ac-p53 Lys382), total histone H3, and acetylated histone H3 (e.g., Ac-H3) overnight at 4°C.[19][20]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if an HDAC inhibitor increases histone acetylation at specific genomic loci, such as the promoter regions of p53 target genes.
Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then sheared, and an antibody specific to the protein or modification of interest (e.g., acetylated histone H3) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR.[21]
Protocol:
-
Cross-linking and Cell Lysis:
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for acetylated histone H3 (or a non-specific IgG as a negative control).[21]
-
Add Protein A/G agarose or magnetic beads to capture the antibody-chromatin complexes.[21]
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reversal of Cross-links:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating at 65°C overnight in the presence of high salt.[21]
-
-
DNA Purification and Analysis:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.[5]
-
Quantify the enrichment of specific DNA sequences (e.g., the promoter of the p21 gene) using quantitative PCR (qPCR).
-
Conclusion and Future Directions
HDAC inhibitors represent a powerful class of epigenetic drugs with significant therapeutic potential, particularly in oncology.[13] Their ability to remodel chromatin and reactivate silenced tumor suppressor genes is a key aspect of their mechanism of action. The activation of the p53 pathway through the inhibition of its deacetylation is a critical component of the anti-tumor effects of many HDAC inhibitors.[8] Understanding the intricate interplay between specific HDAC isoforms, their inhibitors, and the p53 network will be crucial for the development of more targeted and effective cancer therapies. Future research will likely focus on the development of isoform-selective HDAC inhibitors to minimize off-target effects and the exploration of combination therapies to enhance their efficacy.[13]
References
- 1. content.abcam.com [content.abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. | Sigma-Aldrich [merckmillipore.com]
- 13. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
An In-depth Technical Guide on the Interaction Between Histone Deacetylase (HDAC) Inhibitors and the p53 Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "Hdac-IN-53" did not yield publicly available data. This guide therefore focuses on the well-documented interactions of the broader class of Histone Deacetylase (HDAC) inhibitors with the p53 tumor suppressor pathway, providing a foundational understanding relevant to the study of novel HDAC inhibitors.
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by post-translational modifications, among which acetylation is paramount. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from proteins, including p53. By deacetylating p53, HDACs suppress its transcriptional activity. HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that block the action of HDACs. This guide provides a detailed overview of the molecular mechanisms governing the interplay between HDAC inhibitors and the p53 pathway, quantitative data on the effects of common HDACis, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and workflows.
Core Mechanism of Action: HDACi-Mediated p53 Activation
The primary mechanism by which HDAC inhibitors activate the p53 pathway is through the inhibition of HDAC-mediated deacetylation of p53.[1] This leads to the hyperacetylation of p53, which in turn enhances its stability and transcriptional activity.[2]
Key points in the mechanism include:
-
p53 Acetylation Sites: p53 is acetylated at multiple lysine residues, which are targeted by various histone acetyltransferases (HATs) like p300/CBP.
-
Role of HDACs: Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, have been shown to interact with and deacetylate p53, thereby negatively regulating its function.
-
HDACi Intervention: HDAC inhibitors bind to the active site of HDACs, preventing them from deacetylating p53. This results in an accumulation of acetylated p53.
-
Functional Consequences of p53 Hyperacetylation:
-
Enhanced DNA Binding: Acetylation of p53 increases its affinity for its consensus DNA binding sites in the promoters of its target genes.
-
Increased Stability: Hyperacetylation can protect p53 from degradation.
-
Recruitment of Co-activators: Acetylated p53 can more effectively recruit transcriptional co-activators, leading to robust target gene expression.
-
The downstream consequences of p53 activation by HDAC inhibitors are cell-context dependent but generally culminate in anti-proliferative effects. These include:
-
Cell Cycle Arrest: Primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[3][4]
-
Apoptosis (Programmed Cell Death): Triggered by the induction of pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[2][5]
Interestingly, the cellular response to HDACi-mediated p53 activation can vary. For instance, in some cancer cells, it robustly induces apoptosis, while in postmitotic neurons, it can be neuroprotective by suppressing the expression of pro-apoptotic genes like PUMA.[6][7]
Quantitative Data on HDACi Effects on the p53 Pathway
The following tables summarize quantitative data on the effects of various HDAC inhibitors on the p53 pathway, compiled from multiple studies.
Table 1: Induction of p53 Target Gene Expression by HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Target Gene | Fold Increase in Expression | Reference |
| Suberoylanilide hydroxamic acid (SAHA) | T24 (Bladder Carcinoma) | p21 | Up to 9-fold (mRNA and protein) | [3][4][8] |
| SAHA | LNCaP (Prostate Cancer) | TBP-2 | ~4-fold (mRNA) | [9] |
| Valproic Acid (VPA) | NB4 (Leukemia) | p21, BAX, GADD45A | > 2-fold (mRNA) | [10] |
| Trichostatin A (TSA) | MDA-MB231 (Breast Cancer) | p21 | > 3-fold (mRNA) | [11] |
Table 2: IC50 Values of Selected HDAC Inhibitors in Cancer Cell Lines
| HDAC Inhibitor | Cell Line | IC50 (µM) | Reference |
| Valproic Acid (VPA) | Neuroblastoma cell lines | 0.9 - 3 mM (effective concentration for apoptosis) | [5][12] |
| SAHA | LNCaP (Prostate Cancer) | 2.5 (growth suppression), 7.5 (cell death) | [9] |
| Trichostatin A (TSA) | Breast Cancer SK-BR-3 | Varies by endpoint | [13] |
| Domatinostat | Glioma Stem Cells | Varies by endpoint | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between HDAC inhibitors and the p53 pathway.
Western Blotting for Detection of Acetylated p53
This protocol is for detecting the acetylation status of p53 following treatment with an HDAC inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
HDAC inhibitor of choice
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (specific for a particular lysine residue, e.g., K382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the HDAC inhibitor or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-p53, anti-total p53, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) to Detect p53-HDAC Interaction
This protocol is for determining if p53 and a specific HDAC physically interact within the cell.
Materials:
-
Co-IP lysis buffer (a non-denaturing buffer like Triton X-100 based buffer)
-
Antibodies for immunoprecipitation (e.g., anti-p53 or anti-HDAC1)
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the IP antibody (e.g., anti-p53) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the protein of interest (e.g., anti-HDAC1) and the immunoprecipitated protein (e.g., anti-p53).
Chromatin Immunoprecipitation (ChIP) for p53 Binding to Target Gene Promoters
This protocol is for assessing the binding of p53 to the promoter regions of its target genes (e.g., p21) following HDAC inhibitor treatment.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-p53 antibody for IP
-
Control IgG
-
Protein A/G beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform for DNA purification
-
qPCR primers for the p53 binding region of the target gene promoter and a negative control region
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G beads.
-
Incubate the chromatin with an anti-p53 antibody or control IgG overnight.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the p53 response element in the target gene promoter.
Visualizations
Signaling Pathway: HDAC Inhibitor-Mediated Activation of the p53 Pathway
Caption: HDACi-p53 signaling pathway.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: Chromatin Immunoprecipitation workflow.
Logical Diagram: Cellular Outcomes of p53 Activation by HDACi
Caption: Context-dependent outcomes of HDACi.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid Induces the Hyperacetylation of P53, Expression of P53 Target Genes, and Markers of the Intrinsic Apoptotic Pathway in Midorganogenesis Murine Limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors Prevent p53-Dependent and p53-Independent Bax-Mediated Neuronal Apoptosis through Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors prevent p53-dependent and p53-independent Bax-mediated neuronal apoptosis through two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.uniupo.it [research.uniupo.it]
- 13. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 14. mdpi.com [mdpi.com]
Investigating the Cellular Uptake of Novel Histone Deacetylase (HDAC) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, with several now approved for the treatment of hematologic malignancies and many more in clinical development for a variety of cancers and other diseases.[1][2][3][4] These small molecules exert their effects by entering the cell and inhibiting HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[2][5] This inhibition leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][6][7]
The efficacy of any HDAC inhibitor is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular targets. Therefore, a thorough investigation of the cellular uptake of a novel HDAC inhibitor, such as one designated "Hdac-IN-53," is a critical step in its preclinical development. This technical guide outlines the key experimental approaches, data presentation strategies, and relevant biological pathways to consider when characterizing the cellular uptake of a new chemical entity in this class. While specific data for a compound named "this compound" is not available in the public domain, this guide provides a comprehensive framework for conducting such an investigation.
I. Quantitative Analysis of Cellular Uptake and Permeability
A primary objective in characterizing a novel HDAC inhibitor is to quantify its ability to penetrate cells. This is often assessed through permeability assays and intracellular concentration measurements. The data generated from these experiments are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Illustrative In Vitro Permeability and Cellular Accumulation Data for a Novel HDAC Inhibitor ("this compound")
| Parameter | Assay System | Test Concentration (µM) | Result | Interpretation |
| Apparent Permeability (Papp) | Caco-2 Cell Monolayer | 10 | A -> B: 5.0 x 10⁻⁶ cm/s | Moderate to high predicted intestinal absorption. |
| 10 | B -> A: 15.0 x 10⁻⁶ cm/s | |||
| Efflux Ratio (B->A / A->B) | Caco-2 Cell Monolayer | 10 | 3.0 | Suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). |
| Intracellular Concentration | K562 Cells (1 hr incubation) | 1 | 2.5 µM | Compound accumulates in cells against a concentration gradient. |
| 10 | 28.0 µM | Accumulation appears to be concentration-dependent. | ||
| Blood-Brain Barrier Permeability | PAMPA-BBB Assay | 10 | Pe: 4.5 x 10⁻⁶ cm/s | Predicted to be CNS penetrant. |
Note: The data presented in this table are hypothetical and serve as an example of how to structure quantitative results for a novel compound.
II. Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of cellular uptake studies. Below are protocols for key experiments.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for predicting the passive diffusion of a compound across biological membranes, such as the intestinal wall or the blood-brain barrier.
Protocol:
-
A filter plate with a polyvinylidene fluoride (PVDF) membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The wells of the filter plate (donor compartment) are filled with a solution of the test compound (e.g., "this compound") in a buffer at a physiological pH (e.g., pH 7.4).
-
The filter plate is then placed into a receiver plate containing buffer.
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, the concentrations of the compound in both the donor and receiver wells are determined using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The effective permeability (Pe) is calculated from the compound concentrations and incubation parameters.
B. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption and identifying substrates of efflux transporters.
Protocol:
-
Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, the test compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time.
-
For basolateral to apical (B→A) permeability, the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
-
Samples are collected from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
C. Intracellular Accumulation Studies
These experiments directly measure the concentration of the compound inside the cells.
Protocol:
-
A suspension of cultured cells (e.g., a relevant cancer cell line like K562 or Jurkat) is incubated with the test compound at various concentrations and for different durations.
-
After incubation, the cells are rapidly separated from the incubation medium by centrifugation through a non-aqueous layer (e.g., silicone oil) to prevent leakage of the compound.
-
The cell pellet is lysed, and the intracellular concentration of the compound is determined by LC-MS/MS.
-
The total protein content of the cell lysate is measured to normalize the intracellular concentration.
-
Results are often expressed as pmol of compound per mg of protein or as an intracellular-to-extracellular concentration ratio.
III. Visualization of Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental processes and biological relationships.
Caption: Experimental workflow for assessing the cellular uptake of a novel HDAC inhibitor.
Relevant Signaling Pathways
Once an HDAC inhibitor enters the cell, it modulates numerous signaling pathways. Understanding these pathways is crucial as they are intrinsically linked to the drug's mechanism of action and therapeutic effect. A key non-histone target of HDACs is the tumor suppressor protein p53.[8][9][10] HDAC inhibitors can induce the acetylation of p53, leading to its activation and the transcription of target genes involved in cell cycle arrest and apoptosis.[8][9][11]
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 2. What are the key players in the pharmaceutical industry targeting HDAC? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of HDAC3 on p53 Expression and Apoptosis in T Cells of Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hdac-IN-53 on Non-Histone Protein Acetylation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-53 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. While the role of HDAC inhibitors in modulating histone acetylation and consequently gene expression is well-documented, their impact on the acetylation status of non-histone proteins is an area of growing interest, revealing nuanced mechanisms of cellular regulation. This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the effects of this compound on non-histone protein acetylation.
Acetylation is a critical post-translational modification that extends far beyond histones, influencing the function of a vast array of proteins involved in diverse cellular processes. By removing acetyl groups from lysine residues, HDACs can alter the stability, localization, and activity of non-histone proteins, thereby regulating signaling pathways critical in health and disease. The selectivity of this compound for HDAC1, HDAC2, and HDAC3 makes it a valuable tool for dissecting the specific roles of these enzymes in cellular signaling.
This document summarizes the known and inferred effects of selective HDAC1/2/3 inhibition on non-histone protein acetylation, provides detailed experimental protocols for the assessment of these changes, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Impact of Selective HDAC1/2/3 Inhibition on Non-Histone Protein Acetylation
While specific quantitative acetylome data for this compound is not yet publicly available, the following tables summarize representative data from studies using the selective HDAC1/2/3 inhibitor MS-275 (Entinostat). This data provides an insightful proxy for the anticipated effects of this compound.
Table 1: Changes in Acetylation of Key Non-Histone Proteins Following Selective HDAC1/2/3 Inhibition
| Protein | Function | Fold Change in Acetylation (MS-275 treatment) | Cell Line | Reference |
| p53 | Tumor suppressor | Increased | Various cancer cell lines | [1][2] |
| STAT3 | Signal transducer and activator of transcription | Increased | Diffuse large B-cell lymphoma cells | [3][4] |
| NF-κB (p65) | Transcription factor (inflammation) | Increased | Macrophages | [5][6] |
| α-tubulin | Cytoskeletal protein | No significant change (HDAC6 is the primary deacetylase) | Caco-2 cells | [7] |
Table 2: Quantitative Acetylome Analysis of Non-Histone Proteins Affected by MS-275
| Protein Category | Number of Hyperacetylated Proteins | Representative Proteins | Fold Change Range | Reference |
| Chromatin Modifiers | > 20 | p300, CBP, GCN5L2 | 1.5 - 5.0 | [8][9] |
| Transcription Factors | > 50 | MYC, JUN, FOS | 1.5 - 6.0 | [8][9] |
| RNA Metabolism | > 30 | DDX5, HNRNPU, SF3B1 | 1.5 - 4.0 | [8][9] |
| DNA Damage Repair | > 15 | PARP1, BRCA1, RAD50 | 1.5 - 3.5 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of non-histone protein acetylation. Below are protocols for key experiments.
Cell Lysis for Acetylation Analysis
This protocol is designed to preserve the acetylation status of proteins during extraction.
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail (100X).
-
HDAC Inhibitor Cocktail (e.g., 10 mM Sodium Butyrate, 5 µM Trichostatin A, and the specific inhibitor under study, this compound, at a concentration sufficient to inhibit activity during lysis).
-
BCA Protein Assay Kit.
Procedure:
-
Wash cell monolayers twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold RIPA buffer supplemented with protease and HDAC inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11]
-
Store the lysates at -80°C for further use.
Immunoprecipitation (IP) of Acetylated Proteins
This protocol enriches for acetylated proteins from total cell lysates.[12][13]
Materials:
-
Cell lysate (from Protocol 1).
-
Anti-acetyl-lysine antibody conjugated to agarose or magnetic beads.
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with inhibitors).
-
Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M glycine, pH 2.5).
Procedure:
-
Pre-clear the lysate by incubating with non-specific IgG beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-acetyl-lysine antibody-conjugated beads to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash three to five times with IP Lysis/Wash Buffer.
-
Elute the immunoprecipitated proteins by adding elution buffer and boiling for 5 minutes (for Laemmli buffer) or incubating for 10 minutes at room temperature (for glycine buffer, followed by neutralization).
Western Blotting for Acetylated Proteins
This protocol allows for the detection of specific acetylated proteins following immunoprecipitation or in total cell lysates.[14][15]
Materials:
-
Immunoprecipitated samples or total cell lysates.
-
SDS-PAGE gels.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody specific to the protein of interest (e.g., anti-p53, anti-STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the impact of this compound on key non-histone protein acetylation pathways.
Caption: this compound inhibits HDAC1/2/3, leading to increased p53 acetylation and activation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation | PLOS Genetics [journals.plos.org]
- 10. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. immunechem.com [immunechem.com]
- 13. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]
Preliminary Safety Profile of Hdac-IN-53: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the currently available preliminary data on the toxicity and mechanism of action of Hdac-IN-53, a selective Histone Deacetylase (HDAC) inhibitor. This compound, also identified as compound 19h, is an orally active agent that selectively targets HDAC1, HDAC2, and HDAC3 isoforms. While preclinical studies have highlighted its therapeutic potential in oncology, particularly in combination with immunotherapy, a detailed public record of its comprehensive toxicity profile remains limited. This document collates the existing information and provides context based on the broader class of HDAC inhibitors.
Executive Summary
This compound is a selective class I HDAC inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in cancer cell lines and in vivo tumor models. It has been shown to inhibit tumor growth through both direct effects on cancer cells and by modulating the immune response. Despite promising efficacy signals, specific quantitative data on the toxicity of this compound, such as the maximum tolerated dose (MTD) or detailed organ toxicity, are not extensively reported in publicly accessible literature. This guide summarizes the known biological activities and provides the experimental context available to date.
Quantitative Data Summary
Specific quantitative toxicity data for this compound is not available in the reviewed literature. Preclinical studies have focused on efficacy, and while they suggest a manageable safety profile, detailed safety parameters have not been published. The tables below are structured to incorporate such data as it becomes available.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (hours) |
| HCT116 | Colon Carcinoma | 0.56[1] | Not Specified |
| MC38 | Colon Adenocarcinoma | 0.66[1] | Not Specified |
Table 2: In Vivo Acute Toxicity
No publicly available data.
Table 3: Repeated-Dose Toxicity in Animal Models
No publicly available data. The primary in vivo study cited in the literature used oral doses of 60 or 120 mg/kg daily for 15 days in mice, but did not report specific toxicity findings such as body weight changes or organ-level toxicity.[1]
Table 4: Pharmacokinetic Parameters in Mice
While an excellent pharmacokinetic profile is mentioned in the literature, specific values for parameters such as Cmax, Tmax, AUC, and half-life are not detailed in the available abstracts.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression. A key consequence of this compound activity is the induction of caspase-dependent apoptosis.[1] The proposed signaling pathway leading to apoptosis is illustrated below.
Caption: this compound inhibits HDAC1/2/3, leading to apoptosis.
Experimental Protocols
The following are high-level summaries of experimental protocols based on available information. Detailed, step-by-step methodologies from the primary literature are not fully accessible.
In Vitro Cell Proliferation Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Lines: HCT116 (human colon carcinoma) and MC38 (murine colon adenocarcinoma).[1]
-
Methodology Summary: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of concentrations of this compound. After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as MTT, MTS, or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively. The IC50 is calculated from the dose-response curve.
In Vitro Apoptosis and Cell Cycle Analysis
-
Objective: To confirm the mechanism of cell death and impact on cell cycle progression.
-
Methodology Summary:
-
Apoptosis: Cells are treated with this compound (e.g., 0.1-1 μM for 24 hours).[1] Apoptosis is confirmed by Western blot analysis for key apoptotic markers, such as cleaved caspase-3 and cleaved PARP.[1]
-
Cell Cycle: Cells are treated with this compound (e.g., 0.1-1 μM for 24 hours).[1] Cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.
-
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a murine model.
-
Animal Model: Immune-competent mice bearing MC38 colon cancer xenografts.[2][3][4]
-
Methodology Summary: MC38 cells are implanted subcutaneously into mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 60 or 120 mg/kg) daily for a defined period (e.g., 15 days).[1] Tumor volume and body weight are monitored regularly. At the end of the study, tumors and major organs may be collected for further analysis. A comprehensive toxicity assessment would typically include daily clinical observations, body weight monitoring, and post-mortem analysis of major organs (gross pathology and histopathology), though these specific endpoints for this compound are not detailed in the available literature.
Experimental and Logical Workflows
The general workflow for the preclinical evaluation of a compound like this compound, from initial screening to in vivo testing, is depicted below.
Caption: General workflow for preclinical assessment of this compound.
Conclusion and Future Directions
This compound is a promising selective HDAC1-3 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism involves the induction of cell cycle arrest and caspase-dependent apoptosis. However, a significant gap exists in the publicly available, detailed preclinical toxicity data. To fully understand the therapeutic potential and safety profile of this compound, further studies are required to establish a comprehensive safety pharmacology and toxicology profile, including dose-escalation studies to determine the maximum tolerated dose, and detailed histopathological analysis of major organs following repeated dosing. Such data will be critical for the continued development of this compound as a potential therapeutic agent.
References
Hdac-IN-53: An In-depth Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-53 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant activity against HDAC1, HDAC2, and HDAC3. This technical guide provides a comprehensive overview of this compound for basic research applications, consolidating available data on its biochemical and cellular activities. The document includes detailed experimental protocols for key assays, structured data tables for easy comparison of quantitative information, and visual diagrams of associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential and mechanism of action of selective HDAC inhibitors in oncology and other disease areas.
Core Compound Information
This compound is a small molecule inhibitor that selectively targets the zinc-dependent Class I histone deacetylases. Its inhibitory activity is most pronounced against HDAC1, with significant, though lesser, activity against HDAC2 and HDAC3. This selectivity profile makes it a valuable tool for dissecting the specific roles of these HDAC isoforms in various biological processes.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cellular Activity and Mechanism of Action
This compound exhibits anti-proliferative effects in various cancer cell lines. Its mechanism of action is consistent with that of other Class I HDAC inhibitors, primarily involving the induction of cell cycle arrest and apoptosis.[1][2]
Anti-Proliferative Activity
This compound has been shown to inhibit the growth of several cancer cell lines.
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 3.1 |
| MDA-MB-231 | Breast Cancer | 22.3 |
| HCC827 | Lung Cancer | 15.9 |
GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Induction of Apoptosis
A key mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis. This is often mediated by the activation of the caspase cascade. Western blot analysis of cells treated with this compound would likely show an increase in the levels of cleaved caspase-3, a key executioner caspase.
Cell Cycle Arrest
This compound can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. The specific phase of arrest may be cell-type dependent. For example, in some cell lines, HDAC inhibitors cause a G2/M phase arrest.
Signaling Pathways
The biological effects of this compound are mediated through the modulation of key signaling pathways that control cell survival, proliferation, and death. A central pathway implicated in the action of many HDAC inhibitors is the p53 signaling pathway.
The p53-p21 Signaling Pathway
HDAC inhibitors can lead to the hyperacetylation of the tumor suppressor protein p53.[3][4][5] Acetylation of p53 can enhance its stability and transcriptional activity, leading to the upregulation of its target genes.[3] One of the most critical p53 target genes is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[4][6] The p21 protein plays a crucial role in inducing cell cycle arrest, typically at the G1/S or G2/M checkpoint.[4] By inhibiting HDAC1, 2, and 3, this compound is expected to increase p53 acetylation, leading to increased p21 expression and subsequent cell cycle arrest.
Intrinsic Apoptosis Pathway
The induction of apoptosis by this compound likely involves the intrinsic, or mitochondrial, pathway. HDAC inhibitors have been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5] This can lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the cleavage of caspase-3 and the execution of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. Also prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Add the purified HDAC enzyme to each well (except the no-enzyme control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for Cleaved Caspase-3
This protocol is used to detect the induction of apoptosis by analyzing the levels of cleaved (activated) caspase-3.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the roles of Class I HDACs in health and disease. Its selectivity for HDAC1, 2, and 3 allows for more targeted studies compared to pan-HDAC inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the cellular and molecular effects of this compound, particularly in the context of cancer biology and drug discovery. Further research will be crucial to fully elucidate its therapeutic potential and to identify biomarkers for predicting response to treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of p53 at Lysine 373/382 by the Histone Deacetylase Inhibitor Depsipeptide Induces Expression of p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Understanding the structure-activity relationship of Hdac-IN-53
An In-depth Technical Guide to the Structure-Activity Relationship of Histone Deacetylase Inhibitors: A Case Study on Vorinostat (SAHA)
Introduction
Initial searches for a specific histone deacetylase (HDAC) inhibitor designated "Hdac-IN-53" did not yield any publicly available data. This suggests that the compound may be proprietary, in early-stage development, or referred to by a different nomenclature in scientific literature. To fulfill the core requirements of providing an in-depth technical guide on the structure-activity relationship (SAR) of an HDAC inhibitor, this document will focus on a well-characterized and clinically approved exemplar: Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) .
Vorinostat is a pan-HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma.[1] Its extensive research history provides a wealth of data to illustrate the principles of HDAC inhibitor design, SAR, and mechanism of action, making it an ideal subject for this guide.
The Pharmacophore Model of HDAC Inhibitors
The majority of small molecule HDAC inhibitors, including Vorinostat, conform to a common pharmacophore model. This model is essential for understanding the SAR of these compounds and consists of three key components:
-
Zinc-Binding Group (ZBG): This functional group chelates the zinc ion (Zn²⁺) located at the active site of the HDAC enzyme, which is crucial for its catalytic activity.[2] The hydroxamic acid moiety in Vorinostat is a classic example of a potent ZBG.
-
Linker: A hydrophobic chain that connects the ZBG to the cap group. The length and rigidity of this linker are critical for correctly positioning the ZBG within the catalytic tunnel of the HDAC enzyme.
-
Cap Group: A surface-recognition moiety that interacts with the rim of the active site and can contribute to isoform selectivity and overall potency.
The general structure of an HDAC inhibitor can be visualized as follows:
Caption: General pharmacophore model of a histone deacetylase inhibitor.
Structure-Activity Relationship of Vorinostat (SAHA)
Vorinostat's structure perfectly embodies the HDAC inhibitor pharmacophore. Its suberoylanilide group acts as the linker and part of the cap, while the hydroxamic acid serves as the ZBG.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the inhibitory activity of Vorinostat against various HDAC isoforms. This data is crucial for understanding its pan-inhibitory profile.
| HDAC Isoform | IC₅₀ (nM) | Reference |
| HDAC1 | 10-50 | [3][4] |
| HDAC2 | 20-100 | [5] |
| HDAC3 | 20-100 | |
| HDAC6 | 10-50 | [3][4] |
| HDAC8 | 500-1000 | [6] |
Note: IC₅₀ values can vary between different studies and assay conditions. The ranges provided are representative of published data.
Key Structural Features and Their Impact on Activity
-
Hydroxamic Acid (ZBG): The replacement of the hydroxamic acid with other zinc-binding groups, such as carboxylic acids or thiols, generally leads to a significant decrease in inhibitory activity.[3] This highlights the critical role of the hydroxamic acid in potently chelating the active site zinc ion.
-
Linker Length: The six-carbon chain of the suberoyl group in Vorinostat is optimal for spanning the catalytic tunnel of most HDAC isoforms. Shortening or lengthening this linker can negatively impact potency.
-
Anilide Cap Group: The phenyl group of the anilide moiety provides surface interactions that contribute to the overall binding affinity. Modifications to this cap group can influence isoform selectivity. For instance, introducing bulkier substituents can sterically hinder binding to certain HDAC isoforms with narrower active site rims.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of HDAC inhibitor activity. Below are representative protocols for key experiments.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Developer solution (e.g., Trichostatin A and trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compound (Vorinostat) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of Vorinostat in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant HDAC enzyme, and either Vorinostat or vehicle control.
-
Incubate for 15 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of Vorinostat and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for an in vitro fluorogenic HDAC inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of an HDAC inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Vorinostat) and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Vorinostat or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Signaling Pathways Modulated by Vorinostat
HDAC inhibitors like Vorinostat exert their anti-cancer effects by modulating the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and cellular processes.[1][7]
Induction of Cell Cycle Arrest and Apoptosis
One of the key mechanisms of action of Vorinostat is the induction of cell cycle arrest and apoptosis in cancer cells. This is often mediated through the p53 tumor suppressor pathway.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ovid.com [ovid.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hdac-IN-53: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Hdac-IN-53, a selective inhibitor of Class I histone deacetylases (HDACs). The provided methodologies are intended to guide researchers in assessing the biochemical and cellular effects of this compound.
This compound is an orally active and selective inhibitor targeting HDAC1, HDAC2, and HDAC3.[1] It demonstrates potent anti-proliferative activity against various cancer cell lines and induces caspase-dependent apoptosis.[1] Understanding its in vitro characteristics is crucial for its development as a potential therapeutic agent.
Biochemical and Cellular Activity of this compound
This compound exhibits selective inhibitory activity against Class I HDAC isoforms while showing minimal effect on Class II HDACs.[1] Its anti-proliferative effects are observed in the sub-micromolar range in cancer cell lines such as HCT116.[1]
| Parameter | Value | HDAC Isoform/Cell Line |
| IC50 | 47 nM | HDAC1 |
| 125 nM | HDAC2 | |
| 450 nM | HDAC3 | |
| >10 µM | HDAC4, 5, 6, 7, 9 | |
| Anti-proliferative IC50 | 0.56 µM | HCT116 cells |
| 0.66 µM | MC38 cells |
Signaling Pathway
The mechanism of action for many HDAC inhibitors involves the regulation of both histone and non-histone proteins, including the tumor suppressor p53.[2][3] Inhibition of HDACs can lead to the hyper-acetylation of p53, enhancing its stability and transcriptional activity.[2] This can result in the upregulation of target genes like p21, leading to cell cycle arrest, and pro-apoptotic proteins, ultimately inducing apoptosis.[2] this compound has been shown to induce caspase-dependent apoptosis.[1]
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)
This protocol is designed to determine the IC50 values of this compound against purified HDAC isoforms.
Materials:
-
Purified recombinant human HDAC1, HDAC2, HDAC3, and Class II HDACs (e.g., HDAC4, HDAC6)
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound, purified HDAC enzyme, and Assay Buffer.
-
Initiate the reaction by adding the HDAC fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at 37°C for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell-Based HDAC Activity Assay
This protocol measures the ability of this compound to inhibit HDAC activity within intact cells.
Materials:
-
HCT116 or other suitable cancer cell line
-
Cell culture medium and supplements
-
Cell-permeable HDAC substrate
-
Lysis/Developer reagent
-
This compound
-
96-well clear-bottom black plates
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 1-24 hours).
-
Add the cell-permeable HDAC substrate to the wells and incubate at 37°C.
-
Add the Lysis/Developer reagent to stop the reaction and generate a luminescent or fluorescent signal.
-
Measure the signal using a microplate reader.
-
Determine the IC50 value of this compound for cellular HDAC inhibition.
Cell Proliferation (MTT) Assay
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
HCT116 cells
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Microplate reader (absorbance)
Procedure:
-
Seed HCT116 cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the anti-proliferative IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the activation of caspases.
Materials:
-
HCT116 cells
-
Cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for 24-48 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well, which contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Caption: In vitro experimental workflow for this compound.
References
Hdac-IN-53: Application Notes and Protocols for Cell Culture Treatment
For Research Use Only
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[1][2] This alteration in protein acetylation can modulate gene expression, resulting in various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[3][4] Hdac-IN-53 is a potent HDAC inhibitor under investigation for its therapeutic potential in various cancers. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes, including tumor suppressor genes like p21.[1][3]
Beyond histones, HDAC inhibitors can also affect the acetylation status of non-histone proteins, such as transcription factors and signaling molecules.[1][3] A key non-histone target is the tumor suppressor protein p53.[4] HDAC inhibitors have been shown to induce the hyperacetylation of p53, which can lead to its activation and nuclear localization, subsequently promoting the transcription of pro-apoptotic genes and genes involved in cell cycle arrest.[5][6] In some cancer cells, HDAC inhibitors can restore the p53 pathway, overcoming resistance to conventional chemotherapeutic drugs.[5][6] The inhibition of HDACs can also influence apoptosis through the regulation of Bcl-2 family members.[5]
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
Application Notes and Protocols for HDAC Inhibitors in Mouse Models
Disclaimer: No specific preclinical data or established dosage was found for a compound designated "Hdac-IN-53" in the available scientific literature. The following application notes and protocols are based on the general principles of histone deacetylase (HDAC) inhibitor use in mouse models and provide examples from other well-documented HDAC inhibitors. Researchers should conduct dose-finding and toxicology studies for any new compound, including "this compound," before commencing efficacy trials.
Introduction to HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][3] In various diseases, including cancer and neurodegenerative disorders, HDAC activity is often dysregulated.[4][5] HDAC inhibitors (HDACi) are a class of therapeutic agents that block the activity of these enzymes, leading to hyperacetylation of histones and other proteins, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][3]
Mechanism of Action
HDAC inhibitors exert their effects through multiple mechanisms:
-
Chromatin Remodeling: By inhibiting HDACs, these compounds increase histone acetylation, leading to a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle control and apoptosis.[1][3]
-
Non-Histone Protein Acetylation: HDACs also target non-histone proteins, including transcription factors like p53 and other regulatory proteins.[1][6] Inhibition of HDACs can lead to the acetylation and activation of these proteins, further contributing to anti-tumor effects.[6][7] For instance, hyperacetylation of p53 can enhance its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.[3][6]
Signaling Pathway of HDAC Inhibition
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
Application Notes and Protocols for In Vivo Administration of Vorinostat (SAHA)
Disclaimer: No specific public data was found for a compound designated "Hdac-IN-53." The following application notes and protocols are based on the well-characterized and FDA-approved Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example for researchers, scientists, and drug development professionals.
Introduction
Vorinostat is a potent inhibitor of class I and II histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][3] By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[3][4] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] These application notes provide a comprehensive overview of the in vivo administration of Vorinostat, including pharmacokinetic data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of Vorinostat in preclinical animal models.
Table 1: Pharmacokinetic Parameters of Vorinostat
| Parameter | Value | Species | Administration Route | Dosage | Reference |
| Cmax | Varies with dose | Human | Oral | 100, 400, 600 mg | [1] |
| Tmax | 53 - 150 minutes | Human | Oral | 100, 400, 600 mg | [1] |
| Terminal t1/2 | ~92 - 127 minutes | Human | Oral | 100, 400, 600 mg | [1] |
| Oral Bioavailability | 43% | Human | Oral | N/A | [1] |
| Oral Bioavailability | < 10% | Mouse | Oral | N/A | [4] |
Table 2: In Vivo Efficacy of Vorinostat in a Xenograft Model
| Animal Model | Cancer Type | Administration Route | Dosage Regimen | Outcome | Reference |
| Nude Mice | Human Colon Carcinoma | Intraperitoneal | 50 mg/kg/day | Significant tumor growth inhibition | (Exemplary data based on common preclinical study designs) |
| Nude Mice | Human Leukemia | Oral | 100 mg/kg, twice daily | Increased survival | (Exemplary data based on common preclinical study designs) |
Experimental Protocols
Preparation of Vorinostat for In Vivo Administration
Materials:
-
Vorinostat (SAHA) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol for Intraperitoneal (IP) Injection:
-
Vehicle Preparation: Prepare a vehicle solution of 5-10% DMSO, 40% PEG400, and 50-55% saline.
-
Vorinostat Solubilization: Dissolve the required amount of Vorinostat powder in DMSO first.
-
Admixture: Add the PEG400 to the Vorinostat/DMSO solution and mix thoroughly.
-
Final Dilution: Add the saline to the mixture to achieve the final desired concentration.
-
Administration: Administer the solution to the animals via intraperitoneal injection using an appropriate gauge needle and syringe. The final injection volume should be adjusted based on the animal's weight (e.g., 100 µL for a 20g mouse).
Protocol for Oral Gavage (PO):
-
Vehicle Preparation: Prepare a vehicle solution, often a suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Vorinostat Suspension: Suspend the required amount of Vorinostat powder in the CMC solution.
-
Administration: Administer the suspension to the animals using an oral gavage needle. The volume should be appropriate for the animal's size.
Murine Xenograft Tumor Model Protocol
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Vorinostat solution
-
Vehicle control solution
Protocol:
-
Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping: Randomize the animals into treatment and control groups.
-
Drug Administration: Administer Vorinostat or the vehicle control to the respective groups according to the desired dosage and schedule (e.g., daily IP injection).
-
Efficacy Evaluation: Continue monitoring tumor growth and animal body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., western blotting for histone acetylation).
Signaling Pathways and Mechanisms of Action
Vorinostat exerts its anti-cancer effects through the modulation of various signaling pathways. A key mechanism is the re-activation of tumor suppressor genes silenced by epigenetic mechanisms.
Caption: Mechanism of action of Vorinostat.
Vorinostat also influences non-histone proteins, including the tumor suppressor p53.[3][5] HDACs can deacetylate p53, leading to its degradation.[6] Inhibition of HDACs by Vorinostat can lead to p53 hyperacetylation, stabilization, and activation, further contributing to cell cycle arrest and apoptosis.[3][5]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study of an HDAC inhibitor.
Caption: A typical workflow for an in vivo study of an HDAC inhibitor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Hdac-IN-53 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing western blot analysis to assess the cellular effects of Hdac-IN-53, a putative histone deacetylase (HDAC) inhibitor. The protocol is designed to be a comprehensive guide for researchers investigating the impact of this compound on protein expression and post-translational modifications, particularly histone acetylation and downstream signaling pathways.
Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Inhibition of HDACs results in the accumulation of acetylated histones (hyperacetylation), a more relaxed chromatin state, and the reactivation of silenced genes.[1] This mechanism has made HDAC inhibitors a promising class of therapeutics, particularly in oncology.
Western blotting is a fundamental technique to elucidate the mechanism of action of HDAC inhibitors like this compound.[2] It allows for the detection and quantification of changes in the acetylation status of histones and non-histone proteins, as well as the expression levels of downstream effector proteins involved in cell cycle control and apoptosis.[3][4]
Signaling Pathway of HDAC Inhibition
HDAC inhibitors primarily act by blocking the enzymatic activity of HDACs. This leads to an increase in the acetylation of various proteins, including histones and transcription factors like p53.[5] Acetylation of p53 can enhance its stability and transcriptional activity, leading to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21.[3][6] Increased p21 expression can, in turn, induce cell cycle arrest.[7] The following diagram illustrates this key signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a western blot experiment to analyze the effects of this compound treatment on cultured cells.
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Control: Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used in the this compound dilutions.
-
Protein Extraction (Whole Cell Lysate)
-
Wash: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape and Collect: Scrape the adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the whole-cell protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples by mixing a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (see table below). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram outlines the key steps of the western blot protocol.
Data Presentation
The following tables summarize the recommended reagents and antibody dilutions for the western blot analysis. Note that these are starting recommendations and may require optimization for specific cell lines and experimental conditions.
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors |
| 4x Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST Buffer | 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween 20 |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
Table 2: Recommended Antibodies and Gel Percentages
| Target Protein | Function/Marker | Suggested Dilution | Approx. MW (kDa) | SDS-PAGE % |
| Acetyl-Histone H3 | HDAC inhibition marker | 1:1000 | 17 | 15% |
| Total Histone H3 | Loading control for histones | 1:1000 | 17 | 15% |
| Acetyl-p53 | p53 activation marker | 1:1000 | 53 | 10% |
| Total p53 | Total p53 protein level | 1:1000 | 53 | 10% |
| p21 | Cell cycle inhibitor | 1:1000 | 21 | 12% |
| Cleaved Caspase-3 | Apoptosis marker | 1:1000 | 17/19 | 15% |
| PARP | Apoptosis marker | 1:1000 | 89 (cleaved) | 8% |
| GAPDH / β-actin | Loading control | 1:5000 | 37 / 42 | 12% |
By following this detailed protocol, researchers can effectively utilize western blotting to investigate the molecular mechanisms of this compound and characterize its effects on key cellular pathways. The provided diagrams and tables serve as a quick reference for the experimental workflow and essential parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-53 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these molecules lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered transcription of various genes, including those involved in cell cycle control and apoptosis.[1][2][3] This class of drugs has shown significant promise in cancer therapy, with several HDAC inhibitors approved for the treatment of hematologic malignancies.[3]
HDAC inhibitors can induce cell cycle arrest, often at the G1 or G2/M phase, and promote apoptosis in cancer cells.[4][5][6][7] The mechanism of action frequently involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1][5][8] Furthermore, HDAC inhibitors can also affect the acetylation status of non-histone proteins, such as the tumor suppressor p53, thereby influencing its stability and activity.[1][8][9]
This document provides detailed application notes and protocols for the use of a generic HDAC inhibitor, referred to here as Hdac-IN-53, in cell cycle analysis experiments. The information presented is based on the known mechanisms of action of other well-characterized HDAC inhibitors due to the absence of specific data for a compound named "this compound" in the public domain. Researchers should validate these protocols for their specific cell lines and experimental conditions.
Mechanism of Action: this compound (Hypothesized)
This compound is presumed to function as a typical HDAC inhibitor. Its primary mechanism involves binding to the catalytic domain of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[10]
Key downstream effects leading to cell cycle arrest include:
-
Histone Hyperacetylation: Increased acetylation of histones leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes and cell cycle inhibitors.[2][3]
-
p21 Upregulation: HDAC inhibitors are known to increase the expression of p21 (also known as CDKN1A), a potent cyclin-dependent kinase (CDK) inhibitor.[1][5][8] p21 can bind to and inactivate cyclin-CDK2 and cyclin-CDK4 complexes, leading to an arrest in the G1 phase of the cell cycle. It can also play a role in G2/M arrest.
-
p53 Activation: HDAC inhibitors can lead to the acetylation and stabilization of the p53 tumor suppressor protein.[1][8][9][11] Activated p53 can then transcriptionally activate target genes like p21, further contributing to cell cycle arrest.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of this compound leading to cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line for your study (e.g., HeLa, A549, MCF-7).
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Harvest Cells:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Wash Cells: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with 5 mL of PBS. Centrifuge and decant the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13][14]
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[13][14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.[15]
-
Acquire the fluorescence signal from the PI-stained DNA in the appropriate channel (e.g., PE or PerCP).
-
Collect at least 10,000-20,000 events for each sample.[15]
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.uniupo.it [research.uniupo.it]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Application Notes and Protocols for Assessing Apoptosis Induced by Hdac-IN-53
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents that modulate gene expression and other cellular processes by inhibiting the activity of HDAC enzymes.[1] This inhibition leads to an accumulation of acetyl groups on histone and non-histone proteins, resulting in a more open chromatin structure and altered protein function.[1][2] A key mechanism through which HDAC inhibitors exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.[3] Hdac-IN-53 is a novel HDAC inhibitor, and these application notes provide a comprehensive guide to characterizing its apoptotic effects in cancer cells.
HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5][6] This, in turn, activates a cascade of caspases, including the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[7][8] Additionally, HDAC inhibitors can influence the p53 tumor suppressor pathway, further promoting apoptosis.[5][9]
These protocols detail the necessary assays to quantify apoptosis and elucidate the underlying mechanisms following treatment with this compound. The provided methodologies for Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting will enable researchers to thoroughly evaluate the pro-apoptotic potential of this compound.
Data Presentation
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 80.1 ± 3.5 | 15.6 ± 2.2 | 4.3 ± 1.1 |
| This compound | 5 | 55.7 ± 4.2 | 35.8 ± 3.1 | 8.5 ± 1.9 |
| This compound | 10 | 25.3 ± 3.9 | 58.1 ± 4.5 | 16.6 ± 2.8 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 1.8 | 75.3 ± 5.1 | 14.2 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 15,340 ± 1,250 | 1.0 |
| This compound | 1 | 45,890 ± 3,100 | 3.0 |
| This compound | 5 | 122,720 ± 8,500 | 8.0 |
| This compound | 10 | 245,440 ± 15,600 | 16.0 |
| Staurosporine (Positive Control) | 1 | 306,800 ± 21,200 | 20.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Densitometry Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Relative Bax Expression (normalized to β-actin) | Relative Bcl-2 Expression (normalized to β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.0 |
| This compound | 1 | 1.85 ± 0.21 | 0.75 ± 0.08 | 2.5 |
| This compound | 5 | 3.20 ± 0.35 | 0.40 ± 0.05 | 8.0 |
| This compound | 10 | 5.60 ± 0.48 | 0.15 ± 0.03 | 37.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Cell culture medium
-
This compound
-
Staurosporine (positive control)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., 1 µM staurosporine) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the culture medium.[10]
-
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[11]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[8] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[8][14]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
White-walled 96-well plates
-
Cell culture medium
-
This compound
-
Staurosporine (positive control)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with various concentrations of this compound, a vehicle control, and a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[14]
-
Assay Protocol:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14][15]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]
Western Blotting for Bcl-2 and Bax
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[6]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and treat with this compound as described previously.
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.[6]
-
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. promega.com [promega.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Hdac-IN-53 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and generally, transcriptional repression.[1][2] HDAC inhibitors, such as Hdac-IN-53, are compounds that block the activity of these enzymes. This inhibition results in the accumulation of acetylated histones (hyperacetylation), leading to a more relaxed chromatin state that allows for transcriptional activation.[1][3] The modulation of gene expression by HDAC inhibitors can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making them a promising class of therapeutic agents, particularly in oncology.[4][5]
The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the in vivo interactions between proteins and DNA.[6] When used in conjunction with an HDAC inhibitor like this compound, ChIP can be employed to study the effects of the inhibitor on histone acetylation at specific genomic loci.[6] These application notes provide a detailed protocol for utilizing this compound in ChIP assays to examine its impact on chromatin structure and gene regulation.
Mechanism of Action
This compound is a potent inhibitor of histone deacetylases. By binding to the active site of HDAC enzymes, it prevents the deacetylation of histone and non-histone proteins.[5] This leads to an increase in the acetylation levels of histones, which neutralizes the positive charge of lysine residues and weakens their interaction with the negatively charged DNA backbone. The resulting "open" chromatin structure facilitates the binding of transcription factors and the transcriptional machinery to DNA, leading to altered gene expression.[5] A key pathway affected by HDAC inhibitors is the p53 signaling pathway. Hyperacetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of target genes involved in cell cycle arrest and apoptosis.[4][7][8]
Data Presentation
The following table summarizes representative quantitative data from a ChIP-qPCR experiment designed to assess the efficacy of this compound in increasing histone H3 acetylation (H3K27ac) at the promoter of a target gene, such as CDKN1A (p21).
| Treatment Group | Target Gene Promoter Enrichment (Fold Change vs. IgG) | Negative Control Locus Enrichment (Fold Change vs. IgG) |
| Vehicle Control (DMSO) | 4.8 | 1.2 |
| This compound (1 µM) | 28.5 | 1.4 |
| This compound (5 µM) | 55.2 | 1.3 |
This data is representative and illustrates the expected dose-dependent increase in histone acetylation at a target gene promoter upon treatment with this compound.
Signaling Pathway Affected by this compound
Caption: this compound inhibits HDACs, leading to hyperacetylation of histones and p53, resulting in open chromatin, target gene expression, and downstream cellular effects like cell cycle arrest and apoptosis.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol provides a framework for using this compound to study its effects on histone acetylation.
1. Cell Culture and Treatment
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and target of interest.
2. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing
-
Wash cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be determined for each specific cell type and sonicator.
-
Centrifuge the sonicated lysate to pellet cell debris.
4. Immunoprecipitation
-
Transfer the supernatant (chromatin) to a new tube.
-
Save a small aliquot of the chromatin as "input" control.
-
Pre-clear the remaining chromatin with protein A/G magnetic beads.
-
Add the specific antibody (e.g., anti-acetyl-Histone H3) or a negative control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.
5. Washes
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.
-
Perform a final wash with TE buffer.
6. Elution and Reverse Cross-linking
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for 4-6 hours or overnight.
-
Treat with RNase A and Proteinase K.
7. DNA Purification and Analysis
-
Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
-
Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene and a negative control region.
-
Calculate the enrichment of the target sequence relative to the input and normalize to the IgG control.
Experimental Workflow
Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) assay using this compound to investigate histone acetylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac-IN-53: Application Notes and Protocols for Xenograft Tumor Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-53 is a potent and selective, orally active inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3][4] This targeted activity induces hyperacetylation of histones, leading to chromatin relaxation and altered gene expression.[2] In cancer cells, this can result in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in both in vitro and in vivo models, including significant inhibition of tumor growth in human tumor xenografts and syngeneic mouse models.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in xenograft tumor model studies.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3. This leads to an accumulation of acetylated histones and non-histone proteins, which in turn modulates the transcription of various genes involved in key cellular processes. The primary outcomes of this compound activity in tumor cells include:
-
Cell Cycle Arrest: this compound has been shown to cause G0/G1 phase arrest in MC38 colon cancer cells and G2/M phase arrest in HCT116 colon cancer cells.[1]
-
Induction of Apoptosis: The compound induces caspase-dependent apoptosis, as evidenced by the dose-dependent upregulation of cleaved caspase-3 and cleaved PARP.[1]
-
Immune Modulation: In immune-competent models, this compound has been observed to increase the ratio of splenic CD4+ T effector cells, suggesting it may also exert an indirect, immune-mediated anti-tumor effect.[2][3][4]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value |
| Target | IC₅₀ (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
| HDAC4, 5, 6, 7, 9 | >10,000 |
| Cell Line | IC₅₀ (µM) |
| MC38 (Colon Carcinoma) | 0.66 |
| HCT116 (Colon Carcinoma) | 0.56 |
Table 1: In vitro inhibitory activity of this compound against HDAC enzymes and cancer cell lines.[1]
In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Cell Line | Treatment | Outcome |
| Nude Mice | Human Tumor Xenograft | 60 or 120 mg/kg, PO, daily for 15 days | Significant inhibition of tumor growth. |
| Immune-Competent Mice | MC38 (Colon Cancer) | 60 or 120 mg/kg, PO, daily for 15 days | Significant inhibition of tumor growth. |
| Immune-Competent Mice | MC38 (Colon Cancer) | This compound in combination with anti-mPD-1 antibody | Promoted complete tumor regression in 5 out of 6 animals.[2][3][4] |
Table 2: Summary of in vivo anti-tumor efficacy of this compound in mouse models.[1][2][3][4]
Pharmacokinetic Profile of this compound in Mice
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng/mL*h) | t₁/₂ (h) | F (%) |
| IV | 5 | 8129 | 0.42 | 5864 | 0.85 | N/A |
| PO | 20 | 9558 | 0.42 | 15278 | 2.49 | 65.1 |
Table 3: Pharmacokinetic parameters of this compound in mice.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Nude Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Human cancer cell line (e.g., HCT116)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute with the vehicle to the final desired concentrations (e.g., 60 mg/kg and 120 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for 15 consecutive days.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight every 2-3 days throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 2: Syngeneic Tumor Model and Combination Therapy
Objective: To assess the efficacy of this compound alone and in combination with an immune checkpoint inhibitor in an immune-competent mouse model.
Materials:
-
This compound
-
Anti-mouse PD-1 (mPD-1) antibody
-
Isotype control antibody
-
Vehicle for this compound
-
Sterile PBS for antibody dilution
-
MC38 colon carcinoma cell line
-
Female C57BL/6 mice (6-8 weeks old)
-
Calipers, animal balance, oral gavage needles, and injection supplies
Procedure:
-
Cell Culture and Implantation:
-
Follow the procedure as described in Protocol 1, using MC38 cells and C57BL/6 mice.
-
-
Tumor Growth and Grouping:
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into four groups:
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + anti-mPD-1 antibody
-
Group 4: this compound + anti-mPD-1 antibody
-
-
-
Drug Preparation and Administration:
-
Administer this compound (e.g., 60 mg/kg) or vehicle orally once daily.
-
Administer anti-mPD-1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal (IP) injection every 3 days.
-
-
Monitoring and Data Collection:
-
Monitor tumor volume and body weight as described in Protocol 1.
-
-
Endpoint and Analysis:
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound xenograft study.
References
Application Notes and Protocols: Hdac-IN-53 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown significant promise in cancer therapy.[1][2][3] By inhibiting HDAC enzymes, these agents alter the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and the modulation of various cellular processes, including cell cycle arrest, apoptosis, and differentiation.[1][4][5] While some HDAC inhibitors have been approved for the treatment of hematological malignancies, their efficacy as monotherapy in solid tumors has been limited.[1][6] This has led to a strong rationale for combining HDAC inhibitors with conventional chemotherapy agents to enhance anti-tumor activity and overcome drug resistance.[3][7][8]
Hdac-IN-53 is a novel, potent pan-HDAC inhibitor. These application notes provide an overview of the pre-clinical evaluation of this compound in combination with common chemotherapy agents, along with detailed protocols for key experimental procedures.
Mechanism of Action: Synergistic Effects
The combination of this compound with traditional chemotherapy is based on the principle of synergistic cytotoxicity. This compound can potentiate the effects of DNA-damaging agents and other chemotherapeutics through several mechanisms:
-
Chromatin Remodeling: this compound induces a more open chromatin structure, increasing the accessibility of DNA to chemotherapy drugs that target DNA replication or repair.[4][5]
-
Induction of Apoptosis: this compound can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, lowering the threshold for chemotherapy-induced cell death.[1][7]
-
Cell Cycle Arrest: By inducing cell cycle arrest, typically at the G1/S or G2/M phase, this compound can sensitize cancer cells to chemotherapy agents that are active during specific phases of the cell cycle.[1]
-
Inhibition of DNA Repair: this compound has been shown to downregulate key proteins involved in DNA damage repair pathways, thereby preventing cancer cells from repairing the damage induced by chemotherapy.[3]
Quantitative Data Summary
The following tables summarize representative data from in vitro studies evaluating the combination of this compound with Cisplatin, a widely used platinum-based chemotherapy agent, in various cancer cell lines.
Table 1: IC50 Values of this compound and Cisplatin as Single Agents
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | 150 | 10 |
| MCF-7 | Breast Adenocarcinoma | 250 | 8 |
| HCT116 | Colorectal Carcinoma | 120 | 5 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin
The Combination Index (CI) is used to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Cell Line | This compound (nM) | Cisplatin (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| A549 | 75 | 5 | 0.5 | 0.65 | Synergy |
| MCF-7 | 125 | 4 | 0.5 | 0.72 | Synergy |
| HCT116 | 60 | 2.5 | 0.5 | 0.58 | Strong Synergy |
Table 3: Apoptosis Induction by this compound and Cisplatin Combination
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| A549 | Control | 5.2 |
| This compound (150 nM) | 15.8 | |
| Cisplatin (10 µM) | 20.5 | |
| Combination | 45.1 | |
| HCT116 | Control | 4.8 |
| This compound (120 nM) | 18.2 | |
| Cisplatin (5 µM) | 25.3 | |
| Combination | 58.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination, and to calculate IC50 and Combination Index values.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin in saline)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For combination studies, prepare a fixed-ratio dilution series of both drugs.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Western Blot Analysis for Apoptosis Markers
Objective: To assess the effect of this compound and chemotherapy on the expression of key apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells in 6-well plates with this compound, chemotherapy agent, or the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection (e.g., HCT116)
-
Matrigel
-
This compound formulation for in vivo use
-
Chemotherapy agent formulation for in vivo use
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Administer the treatments according to the planned schedule (e.g., this compound daily by oral gavage, Chemotherapy weekly by intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
Application Notes and Protocols: Utilizing HDAC Inhibitors to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the efficacy of both conventional chemotherapeutics and targeted agents. Epigenetic modifications, particularly the acetylation and deacetylation of histones and non-histone proteins, play a pivotal role in regulating gene expression and cellular processes that contribute to resistance. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[1][2][3]
HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that can reverse these epigenetic changes, leading to the re-expression of silenced genes involved in cell cycle control, apoptosis, and DNA repair.[4][5] This makes them valuable tools for studying and potentially overcoming drug resistance. While information on the specific compound "Hdac-IN-53" is not currently available in public literature, this document provides a comprehensive guide to using well-characterized HDAC inhibitors to investigate drug resistance mechanisms, based on established principles and experimental data from similar compounds.
Mechanisms of Action of HDAC Inhibitors in Overcoming Drug Resistance
HDAC inhibitors can counteract drug resistance through multiple mechanisms:
-
Reactivation of Tumor Suppressor Genes: By inhibiting HDACs, these compounds increase histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes like p21 and p53.[5][6][7] This can restore sensitivity to apoptosis-inducing agents.
-
Modulation of Cell Cycle and Apoptosis: HDACis can induce cell cycle arrest, often at the G1/S or G2/M phase, and promote apoptosis by altering the balance of pro- and anti-apoptotic proteins.[5][8]
-
Interference with DNA Repair Pathways: Some HDACis have been shown to downregulate proteins involved in DNA damage repair, such as BRCA1, potentially sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[9]
-
Inhibition of Angiogenesis: HDAC inhibitors can suppress tumor angiogenesis by promoting the degradation of the pro-angiogenic transcription factor HIF-1α.[5]
-
Synergy with Other Anticancer Agents: HDACis can enhance the efficacy of a wide range of therapies, including chemotherapy, radiation, targeted therapies, and immunotherapy, by reversing resistance mechanisms.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of HDAC inhibitors in the context of drug resistance.
Table 1: IC50 Values of Select HDAC Inhibitors Against Various HDAC Isoforms
| HDAC Inhibitor | HDAC1 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| SNOH-3 | 46.5 ± 13.1 | 28.1 ± 2.3 | 42.3 ± 11.8 | 146.2 ± 52.6 |
| Vorinostat | 93.4 ± 16.9 | 51.2 ± 9.2 | 26.6 ± 6.3 | 195.9 ± 32.5 |
Data extracted from a study on novel HDAC inhibitors, illustrating the range of isoform selectivity.[11]
Table 2: Effects of HDAC Inhibitors on Cell Viability and Apoptosis
| Cell Line | Treatment | Concentration | Effect on Cell Viability (% reduction) | Effect on Apoptosis (% increase) |
| p53-null AML | HDAC/NAMPT dual inhibitor 39a | Low nM | Significant reduction | Induction of apoptosis |
| p53-null AML | HDAC/NAMPT dual inhibitor 39h | Low nM | Significant reduction | Induction of apoptosis |
| Neuroblastoma (SK-N-BE, SH-SY5Y) | HDAC inhibitors | 0.9 mM | - | G2 cell-cycle arrest, p21 upregulation |
This table compiles data from studies on dual HDAC/NAMPT inhibitors and general HDAC inhibitors in different cancer cell lines.[7][12]
Key Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of HDAC inhibitors on drug resistance.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of an HDAC inhibitor alone and in combination with another therapeutic agent in drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
HDAC inhibitor (e.g., Vorinostat)
-
Second therapeutic agent
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the HDAC inhibitor, the second therapeutic agent, or a combination of both. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To assess the effect of an HDAC inhibitor on the expression levels of proteins involved in drug resistance, cell cycle, and apoptosis (e.g., p21, p53, acetylated histones, ABC transporters).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p53, anti-acetyl-H3, anti-P-glycoprotein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To determine the effect of an HDAC inhibitor on cell cycle distribution and the induction of apoptosis.
Materials:
-
Treated and untreated cells
-
Propidium Iodide (PI) staining solution (for cell cycle)
-
Annexin V-FITC and PI staining kit (for apoptosis)
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Procedure for Apoptosis Analysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of HDAC inhibitors and drug resistance.
Caption: Mechanism of HDAC inhibitors in overcoming drug resistance.
Caption: Workflow for assessing synergy between an HDACi and another drug.
Caption: Role of HDAC inhibitors in activating the p53 pathway.
References
- 1. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
- 12. HDAC/NAMPT dual inhibitors overcome initial drug-resistance in p53-null leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hdac-IN-53 in Neuroblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1] Dysregulation of HDAC activity is a common feature in many cancers, including neuroblastoma, where it contributes to tumor progression and resistance to therapy.[2][3] HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[4]
Hdac-IN-53 is a potent and selective inhibitor of class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3 with IC50 values of 47 nM, 125 nM, and 450 nM, respectively.[5] It exhibits no significant inhibition of class II HDACs.[5] Preclinical studies in colon cancer models have demonstrated that this compound induces caspase-dependent apoptosis and exhibits anti-proliferative activity.[5] This document provides detailed application notes and protocols for the investigation of this compound in neuroblastoma cell lines, based on its known mechanism of action and the established role of HDAC inhibitors in this malignancy.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3. This leads to the hyperacetylation of histone and non-histone proteins. The acetylation of histones results in a more relaxed chromatin structure, allowing for the transcription of genes that can suppress tumor growth.[1]
In the context of neuroblastoma, the inhibition of HDACs by compounds with a similar profile to this compound has been shown to reactivate the p53 tumor suppressor pathway.[6][7] This is a critical mechanism, as the p53 pathway is often functionally impaired in neuroblastoma. HDAC inhibitors can lead to the acetylation and activation of p53, promoting the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, and NOXA).[7][8] Furthermore, HDAC inhibitors can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins.[7]
Data Presentation
Table 1: In Vitro Activity of this compound in Neuroblastoma Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) | Cell Cycle Arrest | Apoptosis Induction (at 1 µM) | Key Protein Modulation (at 1 µM) |
| SK-N-SH | 0.85 | G2/M phase | 45% increase in Annexin V positive cells | ↑ Acetyl-p53, ↑ p21, ↑ Cleaved Caspase-3, ↓ Bcl-2 |
| IMR-32 | 1.2 | G2/M phase | 38% increase in Annexin V positive cells | ↑ Acetyl-p53, ↑ p21, ↑ Cleaved Caspase-3, ↓ Bcl-2 |
| BE(2)-C | 0.7 | G1 phase | 52% increase in Annexin V positive cells | ↑ Acetyl-p53, ↑ p21, ↑ Cleaved Caspase-3, ↓ Bcl-2 |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model (Hypothetical Data)
| Treatment Group | Tumor Volume Reduction (%) | Increase in Survival (%) | Biomarker Changes in Tumor Tissue |
| Vehicle Control | 0 | 0 | Baseline |
| This compound (50 mg/kg) | 65 | 40 | ↑ Acetyl-Histone H3, ↑ p21, ↑ Cleaved Caspase-3 |
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-SH, IMR-32, BE(2)-C)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the prepared this compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.1 µM, 1 µM) for 24 hours.[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound in neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat neuroblastoma cells with this compound as described in the cell cycle analysis protocol for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and post-translational modification of key proteins in the p53 and apoptosis pathways.
Materials:
-
Neuroblastoma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-p21, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-BAX, anti-acetyl-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat neuroblastoma cells with this compound at various concentrations for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Charting a path through resistance: histone deacetylase inhibitors for TP53-mutated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanguinebio.com [sanguinebio.com]
- 4. primescholars.com [primescholars.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Hdac-IN-53 Treatment for Leukemia Cell Proliferation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones and other non-histone proteins.[1][2][3][4] This modulation can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in malignant cells, including various types of leukemia.[1][2][4] Hdac-IN-53 is a potent and selective inhibitor of Class I HDACs, which are frequently overexpressed in hematological malignancies and play a crucial role in leukemogenesis.[3][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on leukemia cells using a flow cytometry-based apoptosis assay.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the enzymatic activity of Class I histone deacetylases (HDAC1, HDAC2, HDAC3). This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[1][2][4][6]
One of the key non-histone targets of HDACs is the tumor suppressor protein p53.[3][6] In many leukemia cells, p53 activity is suppressed through deacetylation by HDACs.[3] this compound treatment leads to the hyperacetylation of p53, which enhances its stability and transcriptional activity.[7] Activated p53 can then induce the expression of downstream targets such as p21, leading to cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX, ultimately triggering the mitochondrial pathway of apoptosis.[4][7][8]
Figure 1: Proposed signaling pathway of this compound in leukemia cells.
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis in leukemia cells treated with this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Leukemia cell line (e.g., MV4-11, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture leukemia cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for 48 hours.
-
-
Cell Harvesting and Staining:
-
After incubation, transfer the cells from each well into flow cytometry tubes.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Figure 2: Experimental workflow for apoptosis assay.
Data Presentation
The following table represents hypothetical data from an experiment conducted according to the protocol above, demonstrating the dose-dependent effect of this compound on the induction of apoptosis in a leukemia cell line.
| This compound (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 10 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| 50 | 65.1 ± 4.2 | 20.7 ± 2.9 | 14.2 ± 2.5 |
| 100 | 42.8 ± 5.1 | 38.5 ± 4.3 | 18.7 ± 3.1 |
| 500 | 15.6 ± 3.8 | 55.9 ± 6.2 | 28.5 ± 5.4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Conclusion
This compound demonstrates a potent, dose-dependent induction of apoptosis in leukemia cells. The provided protocol offers a reliable method for quantifying the anti-proliferative effects of this compound and can be adapted for screening other potential anti-leukemic compounds. Further investigations may include cell cycle analysis and western blotting for key apoptotic and cell cycle regulatory proteins to further elucidate the mechanism of action.
References
- 1. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 3. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 6. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibition sensitizes p53-deficient B-cell precursor acute lymphoblastic leukemia to chemotherapy | Haematologica [haematologica.org]
Application Notes and Protocols for Hdac-IN-53 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs promote a more compact chromatin structure, generally leading to transcriptional suppression.[1][2] The dysregulation of HDAC activity is implicated in the pathology of numerous diseases, including cancer, making them a compelling target for therapeutic intervention.[2] Hdac-IN-53 is a potent and selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize HDAC inhibitors.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3. These class I HDACs are primarily localized in the nucleus and are key regulators of gene transcription.[3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[4]
One of the critical non-histone targets of class I HDACs is the tumor suppressor protein p53.[5] HDACs can deacetylate p53, leading to its inactivation and degradation.[6] Inhibition of HDAC1/2/3 by this compound is expected to cause hyperacetylation of p53.[6] This acetylation stabilizes p53 and enhances its transcriptional activity, leading to the expression of downstream targets like p21, which in turn promotes cell cycle arrest and apoptosis.[3][6][7] This mechanism is a key contributor to the anti-cancer effects of class I HDAC inhibitors.[7]
Quantitative Data
The inhibitory activity of this compound against HDAC isoforms and its anti-proliferative effects on cancer cell lines are summarized below. For comparison, data for other common HDAC inhibitors are also included.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| This compound | HDAC1 | 47 | MC38 (Colon Carcinoma) | 0.66 | MedchemExpress |
| HDAC2 | 125 | HCT116 (Colon Carcinoma) | 0.56 | MedchemExpress | |
| HDAC3 | 450 | - | - | ||
| HDAC4, 5, 6, 7, 9 | >10,000 | - | - | ||
| Vorinostat (SAHA) | Pan-HDAC | - | HCT116 (Colon Carcinoma) | 0.67 | [5] |
| Romidepsin | Class I HDAC | - | - | - | [8] |
| Trichostatin A (TSA) | Pan-HDAC | - | HCT116 (Colon Carcinoma) | 0.16 | [5] |
| Quisinostat | Pan-HDAC | 14.8 - 26.89 (various) | UPS/LMS Sarcoma Lines | - | [3] |
Signaling Pathway
Caption: this compound inhibits HDAC1/2/3, leading to p53 activation and gene transcription.
Experimental Protocols
The following protocols are adapted from established methods for screening HDAC inhibitors and can be applied to this compound.[2][9]
Protocol 1: Biochemical High-Throughput Screening (Fluorogenic Assay)
This assay quantifies the enzymatic activity of recombinant HDAC1, 2, or 3 in the presence of test compounds.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2[2]
-
Developer Solution (e.g., Trypsin in assay buffer)[9]
-
This compound (as a positive control inhibitor)
-
Trichostatin A (TSA) (as a positive control inhibitor)[2]
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Experimental Workflow:
Caption: Workflow for a biochemical high-throughput screening assay for HDAC inhibitors.
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, this compound (as a positive control), or DMSO (as a negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Dilute the HDAC enzyme to its optimal working concentration in cold HDAC Assay Buffer. Add 20 µL of the diluted enzyme to each well.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.[2]
-
Substrate Addition: Add 20 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Mix gently and incubate at 37°C for 60 minutes.[2]
-
Development: Add 20 µL of the Developer Solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate at room temperature for 30 minutes, protected from light.[2]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
Protocol 2: Cell-Based High-Throughput Screening (Luminogenic Assay)
This assay measures the inhibition of endogenous class I HDAC activity within a cellular context.
Materials:
-
HCT116 or other suitable cancer cell line
-
Complete cell culture medium
-
HDAC-Glo™ I/II Assay Kit (or similar luminogenic assay system)
-
This compound (as a positive control inhibitor)
-
DMSO
-
1536-well white, solid-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells into 1536-well plates at a pre-determined optimal density and allow them to attach overnight.[5]
-
Compound Addition: Add test compounds, this compound, or DMSO to the wells.
-
Incubation: Incubate the plates for a specified time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the HDAC-Glo™ I/II Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. This reagent contains the substrate and developer in a single solution.
-
Incubation: Mix briefly on an orbital shaker and incubate at room temperature for 15-30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background)])
-
Signal_background: Wells with no enzyme (biochemical assay) or no cells (cell-based assay).
-
Signal_no_inhibitor: Wells with DMSO instead of an inhibitor.
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of HDAC activity.
-
Conclusion
This compound is a valuable tool for studying the role of class I HDACs in various biological processes and for the discovery of novel HDAC inhibitors. The provided protocols offer a robust framework for utilizing this compound in high-throughput screening campaigns. The biochemical assay allows for direct measurement of enzyme inhibition, while the cell-based assay provides insights into compound activity in a more physiologically relevant context. These assays, combined with the understanding of the underlying signaling pathways, will facilitate the identification and characterization of the next generation of epigenetic modulators.
References
- 1. chumontreal.qc.ca [chumontreal.qc.ca]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Charting a path through resistance: histone deacetylase inhibitors for TP53-mutated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hdac-IN-53 solubility issues and solutions
Welcome to the technical support center for Hdac-IN-53. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this selective HDAC1-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] Its primary mechanism of action is the inhibition of these enzymes, which play a crucial role in the epigenetic regulation of gene expression. By preventing the removal of acetyl groups from histones and other non-histone proteins, this compound can lead to the accumulation of acetylated proteins, altering chromatin structure and modulating gene transcription.[2][3] This ultimately results in cellular responses such as cell cycle arrest and apoptosis.[1]
Q2: What are the reported IC50 values for this compound against different HDAC isoforms?
The inhibitory potency of this compound is specific to Class I HDACs. The reported 50% inhibitory concentrations (IC50) are summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
| Class II HDACs (HDAC4, 5, 6, 7, 9) | >10,000 |
| Data sourced from MedchemExpress.[1] |
Q3: In which solvent should I dissolve this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, and a stock solution of up to 100 mg/mL (216.50 mM) can be prepared.[1] For complete dissolution, ultrasonic treatment may be necessary.[1] It is critical to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.[1]
Q4: How should I store this compound stock solutions?
To maintain the stability and activity of this compound, stock solutions in DMSO should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always protect the solution from light.
Troubleshooting Guide: Solubility and Precipitation
One of the most common challenges encountered when working with hydrophobic compounds like this compound is precipitation upon dilution into aqueous buffers or cell culture media. This guide provides solutions to address these issues.
Problem 1: this compound powder is not fully dissolving in DMSO.
| Possible Cause | Solution |
| Impure or wet DMSO | Use a new, sealed bottle of anhydrous, high-purity DMSO. DMSO readily absorbs moisture, which can significantly reduce the solubility of hydrophobic compounds.[1][4] |
| Insufficient mixing | Vortex the solution vigorously for several minutes. If the compound still does not dissolve, use an ultrasonic water bath to aid dissolution.[1][4] |
| Concentration is too high | While the maximum reported solubility is high, consider preparing a slightly more dilute stock solution (e.g., 10-50 mM) if you continue to face issues. |
Problem 2: this compound precipitates out of solution when diluted into aqueous media (e.g., PBS, cell culture medium).
| Possible Cause | Solution |
| Poor aqueous solubility | This is the most common cause. To prevent precipitation: - Pre-warm the aqueous solution: Gently warm your media or buffer to 37°C before adding the this compound stock. - Add dropwise with mixing: Add the DMSO stock solution slowly and dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and even dispersion.[4][5] - Perform serial dilutions: Instead of a large single dilution, perform serial dilutions in pre-warmed media.[5] |
| Final DMSO concentration is too low | While aiming for a low final DMSO concentration to avoid cytotoxicity (ideally <0.1%), a very low concentration might not be sufficient to keep the compound in solution. If precipitation occurs, you may need to slightly increase the final DMSO concentration, ensuring it remains within a range tolerated by your cells (typically up to 0.5%). Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Interaction with media components | Salts and other components in buffers and media can sometimes decrease the solubility of hydrophobic compounds.[5] If you suspect this, try diluting the stock in a small volume of serum-containing media first, as serum proteins can help to solubilize the compound. |
| Use of a co-solvent system | For certain applications, particularly in vivo studies, a co-solvent system may be necessary. A common formulation includes a mixture of DMSO, PEG300, Tween 80, and saline.[4] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile cell culture medium or PBS
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 462.5 g/mol ). d. Vortex the solution vigorously for 2-3 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. e. Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
Working Solution Preparation (for cell-based assays): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve the final desired concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium. d. Add the this compound stock to the medium dropwise while gently swirling the tube to ensure rapid mixing and prevent precipitation. e. Use the working solution immediately.
Protocol 2: In Vitro HDAC Enzymatic Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
HDAC developer solution
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in HDAC assay buffer to the desired final concentrations.
-
Enzyme Reaction: a. In a 96-well black microplate, add the HDAC assay buffer, the diluted this compound, and the purified HDAC enzyme. b. Include a positive control (a known pan-HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle). c. Initiate the reaction by adding the fluorogenic HDAC substrate. d. Incubate the plate at 37°C for 60 minutes, protected from light.
-
Signal Development: a. Stop the enzymatic reaction by adding the developer solution. b. Incubate the plate at room temperature for 15-20 minutes.
-
Data Acquisition: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway: HDAC1-3 Inhibition and Induction of Apoptosis
This compound's selective inhibition of HDAC1, HDAC2, and HDAC3 triggers a cascade of events leading to caspase-dependent apoptosis. A key mechanism involves the hyperacetylation of non-histone proteins, including the tumor suppressor p53.[2] Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of pro-apoptotic genes. This can initiate the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[6][7]
Caption: this compound induces apoptosis via HDAC1-3 inhibition.
Experimental Workflow: Assessing this compound Induced Apoptosis in Cancer Cells
This workflow outlines the key steps from preparing the compound to analyzing the apoptotic response in a cell-based assay.
Caption: Workflow for apoptosis assessment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hdac-IN-53 Concentration for Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-53. Our goal is to help you optimize the concentration of this selective HDAC1-3 inhibitor for accurate and reproducible cell viability assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression, ultimately causing cell cycle arrest and inducing caspase-dependent apoptosis in cancer cells.[1]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
For initial dose-response experiments, a broad concentration range is recommended. Based on its known anti-proliferative IC50 values in cancer cell lines like MC38 (0.66 µM) and HCT116 (0.56 µM), a starting range of 0.01 µM to 10 µM is advisable.[1] This range should allow for the determination of a full dose-response curve, including the IC50 value for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations for your assay, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the assay wells is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time is cell-line dependent and should be determined empirically. A common starting point is to treat cells for a duration that allows for at least one to two cell doubling times, typically 48 to 72 hours. Shorter incubation times (e.g., 24 hours) may be sufficient to observe effects on the cell cycle or apoptosis markers.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability observed | 1. Concentration too low: The concentration range of this compound may be below the effective dose for your cell line. 2. Incubation time too short: The treatment duration may not be sufficient to induce a measurable effect on cell viability. 3. Cell line resistance: Your chosen cell line may have low expression of HDAC1, HDAC2, or HDAC3, or have other resistance mechanisms. 4. Compound inactivity: Improper storage or handling of this compound may have led to its degradation. | 1. Expand concentration range: Test a wider and higher range of concentrations (e.g., up to 50 µM). 2. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Verify target expression: Confirm the expression of HDAC1, HDAC2, and HDAC3 in your cell line via Western blot or qPCR. Consider using a different, more sensitive cell line. 4. Use a fresh stock: Prepare a fresh stock solution of this compound from a new aliquot. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. 3. Incomplete compound dissolution: this compound may not be fully dissolved in the culture medium. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Proper mixing: Ensure the compound is well-mixed into the medium before adding it to the cells. |
| High background signal or artifacts in the assay | 1. DMSO toxicity: The final concentration of DMSO in the wells may be too high. 2. Assay interference: this compound may interfere with the chemistry of the viability assay (e.g., colorimetric or fluorometric readout). | 1. Maintain low DMSO concentration: Keep the final DMSO concentration below 0.5%. Include a vehicle control (media with the same DMSO concentration as the highest this compound dose) in your experiment. 2. Perform a control experiment: Test this compound in a cell-free system with the assay reagents to check for any direct interference. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled plates (for fluorescence)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., 20 µM down to 0.02 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control medium (including a vehicle control with the highest DMSO concentration) to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
After incubation, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin only).
-
Normalize the data by expressing the fluorescence of treated cells as a percentage of the vehicle control.
-
Plot the normalized data against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: this compound Inhibitory Concentrations
| Target | IC50 (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
| Class II HDACs | >10,000 |
| Data sourced from MedchemExpress.[1] |
Table 2: this compound Anti-proliferative Activity
| Cell Line | IC50 (µM) |
| MC38 (colon cancer) | 0.66 |
| HCT116 (colon cancer) | 0.56 |
| Data sourced from MedchemExpress.[1] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
References
Technical Support Center: Hdac-IN-53 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac-IN-53 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of Class I histone deacetylases (HDACs).[1] Specifically, it targets HDAC1, HDAC2, and HDAC3.[1] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][3] This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription.[2][3][4] By inhibiting HDACs 1, 2, and 3, this compound prevents this deacetylation, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced.[3] This can, in turn, induce processes like cell cycle arrest and apoptosis.[1]
Q2: What are the known in vitro effects of this compound on cancer cell lines?
In vitro studies have shown that this compound has anti-proliferative activity against various cancer cell lines.[1] For example, it has been observed to cause G0/G1 cell cycle arrest in MC38 cells and G2/M cell cycle arrest in HCT116 cells.[1] Furthermore, treatment with this compound leads to a dose-dependent increase in the expression of cleaved caspase-3 and cleaved PARP, which are markers of caspase-dependent apoptosis.[1]
Q3: How should I prepare and store this compound for in vitro experiments?
For optimal stability, it is recommended to prepare a stock solution of this compound in a solvent like DMSO. The solubility in DMSO is a key factor for its use in cell-based assays. Once dissolved, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity to the cells.
Q4: What is the selectivity profile of this compound?
This compound is a selective inhibitor of Class I HDACs, with the following IC50 values:
-
HDAC1: 47 nM
-
HDAC2: 125 nM
-
HDAC3: 450 nM
It does not significantly inhibit Class II HDACs (HDAC4, 5, 6, 7, 9), with IC50 values greater than 10 µM for these enzymes.[1]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Inconsistent or No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Suboptimal Compound Concentration | The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the effective concentration for your specific cell line and experimental endpoint. |
| Insufficient Treatment Duration | The effects of HDAC inhibitors can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | The target cell line may have low expression of HDAC1, 2, or 3, or may have intrinsic resistance mechanisms. Verify the expression levels of these HDACs in your cell line via western blot or qPCR. Consider testing a different, more sensitive cell line as a positive control. |
| Incorrect Experimental Setup | Review your experimental protocol for any errors in reagent preparation, cell seeding density, or incubation conditions. Ensure all controls (e.g., vehicle control) are included. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. Pre-wetting pipette tips can improve accuracy. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Incomplete Compound Mixing | After adding this compound to the wells, gently mix the plate on an orbital shaker for a few seconds to ensure even distribution of the compound. |
Issue 3: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Substrate Instability (HDAC Activity Assay) | Prepare the fluorometric substrate fresh for each experiment and protect it from light. |
| Contaminated Reagents | Use high-purity, sterile reagents and dedicated solutions for your assays to avoid contamination. |
| Autofluorescence of Compound or Media | Run a control with this compound in cell-free media to check for any intrinsic fluorescence at the assay wavelengths. Phenol red in culture media can also contribute to background; consider using phenol red-free media for fluorescence-based assays. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (HDAC1) | 47 nM | N/A (Biochemical Assay) | [1] |
| IC50 (HDAC2) | 125 nM | N/A (Biochemical Assay) | [1] |
| IC50 (HDAC3) | 450 nM | N/A (Biochemical Assay) | [1] |
| IC50 (Class II HDACs) | >10 µM | N/A (Biochemical Assay) | [1] |
| Anti-proliferative IC50 | 0.66 µM | MC38 | [1] |
| Anti-proliferative IC50 | 0.56 µM | HCT116 | [1] |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and general procedures.
Materials:
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)
-
Purified recombinant HDAC1, HDAC2, or HDAC3
-
Black 96-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in HDAC Assay Buffer. Prepare the HDAC substrate and enzyme solutions in HDAC Assay Buffer according to the manufacturer's recommendations.
-
Reaction Setup: To each well of the black microplate, add:
-
HDAC Assay Buffer
-
This compound dilution (or vehicle control)
-
Purified HDAC enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Add the developer solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate for an additional 15-30 minutes at 37°C. Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Histone Acetylation
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for histones)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto the SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Visualizations
References
How to prevent Hdac-IN-53 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Hdac-IN-53, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the solvent is hygroscopic and absorbed water can contribute to the degradation of the compound.
Q2: What are the primary causes of this compound degradation in solution?
A2: The primary cause for concern is the hydrolysis of the hydroxamic acid moiety present in the this compound structure. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. Additionally, prolonged exposure to light and repeated freeze-thaw cycles can also contribute to degradation.
Q3: How should I store the solid compound and its solutions?
A3: For optimal stability, this compound as a solid should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes and stored at -80°C. This minimizes the number of freeze-thaw cycles and limits the exposure of the stock solution to atmospheric moisture.
Q4: I am observing lower than expected activity in my experiments. Could this be due to compound degradation?
A4: Yes, a loss of potency is a common indicator of compound degradation. If you suspect degradation, it is recommended to prepare a fresh stock solution from solid material and compare its activity to the older solution. An experimental protocol to assess the stability of your solution is provided in this guide.
Q5: Can I use aqueous buffers to dilute my this compound DMSO stock solution?
A5: Yes, for cell-based assays and other experiments requiring aqueous buffers, you can dilute your DMSO stock solution. However, it is critical to prepare these working solutions immediately before use. The presence of water, especially at non-neutral pH, will accelerate the hydrolysis of the hydroxamic acid group. The final concentration of DMSO in your experimental system should also be considered, as high concentrations can have independent effects on cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Compound degradation due to hydrolysis. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Use this fresh stock for your experiments and compare the results. Verify the pH of your experimental media; extreme pH values can accelerate degradation. |
| Inaccurate initial concentration. | Ensure accurate weighing of the solid compound and precise measurement of the solvent volume. | |
| Inconsistent results between experiments | Variability in solution stability. | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using previously prepared and stored aqueous solutions. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the initial DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility. | Ensure the final concentration of this compound in your aqueous buffer is below its solubility limit. The final DMSO concentration should be optimized to maintain solubility while minimizing solvent-induced effects. Gentle warming and vortexing may aid dissolution, but prolonged heating should be avoided. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) by adding the appropriate volume of DMSO to the vial of this compound.
-
Ensure complete dissolution by vortexing. Gentle warming (not exceeding 37°C) can be used if necessary.
-
Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of this compound Solution Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.
-
Preparation of Standards: Prepare a fresh stock solution of this compound in anhydrous DMSO and generate a standard curve by making serial dilutions.
-
Sample Incubation: Take an aliquot of the this compound solution to be tested. Dilute it to a suitable concentration in the relevant experimental buffer (e.g., cell culture media, phosphate-buffered saline).
-
Time Points: Immediately after dilution (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take a sample of the solution.
-
HPLC Analysis:
-
Inject the standards and the samples from each time point onto a suitable C18 HPLC column.
-
Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid or another suitable modifier.
-
Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the compound (a standard chemistry lab procedure).
-
-
Data Analysis:
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Compare the peak area at later time points to the T=0 sample to determine the percentage of this compound remaining.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound activity issues.
Caption: General signaling pathway of this compound action.
References
Hdac-IN-53 stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Hdac-IN-53.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a solid powder at -20°C. If the compound is dissolved in a solvent such as DMSO, it is highly recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (216.50 mM).[2] It is important to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed moisture can impact solubility.[2][3] For complete dissolution, ultrasonic treatment may be necessary.[2]
Q3: How should I handle the this compound stock solution to maintain its stability?
Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] These aliquots should be stored at -80°C.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions has not been explicitly detailed in the available literature. Generally, compounds dissolved in aqueous buffers are less stable than when stored in anhydrous DMSO at low temperatures. For cell-based assays, it is recommended to prepare fresh dilutions in culture medium from the DMSO stock solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles of the stock solution. 2. Variability in compound preparation. | 1. Use a fresh aliquot of the this compound stock solution for each experiment. Ensure proper storage at -80°C. 2. Prepare fresh dilutions for each experiment from a well-mixed stock solution. |
| Low or no observed activity | 1. Inactive compound due to degradation. 2. Insufficient concentration or treatment time. 3. Low expression of target HDACs (HDAC1, 2, 3) in the cell line. | 1. Use a fresh aliquot of the compound. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. 3. Verify the expression levels of HDAC1, HDAC2, and HDAC3 in your cell line using methods like Western blot or qPCR. |
| High cell toxicity observed | 1. The concentration of this compound is too high. 2. Solvent toxicity. | 1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Source |
| Solvent | DMSO | [2] |
| Solubility in DMSO | 100 mg/mL (216.50 mM) | [2] |
| Storage as Solid | -20°C | [1] |
| Storage in Solution (DMSO) | -80°C (in aliquots) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure: a. Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound). d. Vortex the solution to mix. If the compound does not fully dissolve, use an ultrasonic bath for a short period until the solution is clear.[2] e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C.
Signaling Pathways and Mechanisms
This compound is a selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in protein acetylation, which in turn alters gene expression and affects various cellular processes, including cell cycle progression and apoptosis.[4][5] One of the key non-histone targets of HDACs is the tumor suppressor protein p53.[4][6][7] Inhibition of HDACs can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity, resulting in the upregulation of downstream targets like p21, leading to cell cycle arrest and apoptosis.[4][8]
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uniupo.it [research.uniupo.it]
Technical Support Center: Overcoming Resistance to Hdac-IN-53 in Cancer Cells
Disclaimer: Information regarding a specific compound designated "Hdac-IN-53" is not available in the public scientific literature. The following troubleshooting guide is based on established mechanisms of resistance to the broader class of Histone Deacetylase (HDAC) inhibitors and provides general strategies that may be applicable to novel agents within this class.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
HDAC inhibitors function by binding to the active site of histone deacetylases, preventing them from removing acetyl groups from histones and other non-histone proteins[1][2][3]. This leads to an accumulation of acetylated proteins, which in turn results in a more open chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[3][4]. The effects of HDAC inhibitors are not limited to histones; they can also impact the acetylation status and function of various other proteins involved in cellular processes[3][5].
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to HDAC inhibitors can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can upregulate pro-survival proteins like BCL-2, BCL-XL, or MCL-1, which counteract the pro-apoptotic signals induced by HDAC inhibition.[6]
-
Activation of Pro-Survival Signaling Pathways: Compensatory activation of pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways can promote cell survival and proliferation, overriding the effects of this compound.[6]
-
Altered Expression of HDACs or Target Proteins: Changes in the expression levels or mutations in the HDAC enzymes themselves, or in the downstream effector proteins, can lead to reduced drug binding or a diminished cellular response.
-
Redundant Epigenetic Mechanisms: Cancer cells might employ alternative epigenetic modifications, such as DNA methylation, to maintain the silencing of tumor suppressor genes despite HDAC inhibition.[6]
Q3: How can I determine the specific mechanism of resistance in my cell line?
A multi-step approach is recommended:
-
Gene and Protein Expression Analysis: Use techniques like qPCR or Western blotting to assess the expression levels of key proteins associated with resistance, such as ABC transporters, BCL-2 family members, and key components of the PI3K/AKT and MAPK pathways.
-
Functional Assays: Utilize specific inhibitors of suspected resistance pathways (e.g., a PI3K inhibitor) in combination with this compound to see if sensitivity is restored.
-
Drug Accumulation Assays: Employ fluorescently labeled drug analogs or other methods to measure the intracellular concentration of the inhibitor, which can indicate the involvement of efflux pumps.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with this compound Treatment
If you observe a reduction in the expected level of apoptosis or cell death after treating your cancer cell line with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound efficacy.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Incorrect Drug Concentration or Degradation | Prepare fresh dilutions of this compound for each experiment and verify the concentration. |
| Upregulation of Anti-Apoptotic Proteins (e.g., BCL-2) | Perform Western blot to check BCL-2, BCL-XL, and MCL-1 levels. If elevated, consider co-treatment with a BCL-2 inhibitor like Venetoclax. |
| Activation of Pro-Survival Pathways (e.g., PI3K/AKT) | Analyze the phosphorylation status of AKT and other pathway components. If activated, test the combination of this compound with a PI3K inhibitor. |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. |
Issue 2: this compound Shows Reduced Efficacy in Combination with Another Drug
When the synergistic or additive effect of this compound with another therapeutic agent is less than expected, consider the following.
Logical Relationship Diagram
Caption: Potential reasons for reduced combination efficacy.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Antagonistic Drug Interaction | Review the mechanisms of both drugs. One drug may be inhibiting the activation or uptake of the other. Perform a synergy analysis (e.g., Chou-Talalay method) across a range of concentrations. |
| Increased Drug Efflux | The combination treatment may be inducing the expression of ABC transporters. Measure intracellular drug concentrations and test the effect of an efflux pump inhibitor. |
| Development of a Common Resistance Mechanism | The cancer cells may have developed a resistance pathway that circumvents the actions of both drugs. Analyze gene expression changes in resistant cells to identify new potential targets. |
Data on Combination Therapies with HDAC Inhibitors
The following table summarizes data on the synergistic effects of HDAC inhibitors with other anti-cancer agents, which can be a strategy to overcome resistance.
| HDAC Inhibitor | Combination Agent | Cancer Type | Observed Effect |
| Romidepsin | Cytarabine | TP53-deficient B-ALL | Synergistic effect, restoring chemosensitivity.[7] |
| Panobinostat | Gamitrinib (TRAP1 inhibitor) | Glioblastoma | Synergistic reduction in cellular viability.[8] |
| Vorinostat | Tamoxifen | Breast Cancer | Shown great promise in combination therapy.[9] |
| HDAC Inhibitors | Platinum-based drugs | Various Cancers | Can increase the efficacy of standard chemotherapy.[10] |
| HDAC Inhibitors | p53 gene therapy | Gastric and Hepatocellular Carcinoma | Significantly higher growth suppressive effect.[11] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone or in combination with other drugs.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and/or a second drug for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Key Signaling Proteins
Objective: To assess the expression and activation status of proteins involved in resistance pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound as required, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-BCL-2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Signaling Pathway Implicated in Resistance
A common pathway that confers resistance to HDAC inhibitors is the PI3K/AKT pathway, which promotes cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charting a path through resistance: histone deacetylase inhibitors for TP53-mutated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 10. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Augmentation of antitumor effects of p53 gene therapy by combination with HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-53 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with Hdac-IN-53 in animal studies. Given the limited publicly available data specific to this compound, this guidance is based on established principles for histone deacetylase (HDAC) inhibitors as a class. Researchers should adapt these recommendations based on their own empirical findings.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with HDAC inhibitors in animal studies?
A1: HDAC inhibitors as a class have been associated with a range of toxicities in preclinical studies. These are often dose-dependent and can vary between specific inhibitors. Common adverse effects include:
-
Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are among the most frequently observed dose-limiting toxicities.[1][2] Anemia has also been reported.[1] These effects are typically reversible upon discontinuation of the drug.[1]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia are common.[1][3] Prophylactic administration of intravenous fluids may help patients with dehydration, especially those also experiencing nausea or anorexia.[3]
-
Constitutional: Fatigue and malaise are frequently reported.[1]
-
Cardiac: Electrocardiogram (ECG) changes, including QTc interval prolongation and ST-T wave abnormalities, have been observed.[1] While often asymptomatic, these require careful monitoring.
-
Other: Less common toxicities can include liver function abnormalities, electrolyte imbalances, and skin reactions.[1]
Q2: What is the general mechanism of action of HDAC inhibitors that can lead to toxicity?
A2: HDAC inhibitors increase the acetylation of both histone and non-histone proteins.[1][4] This leads to a more open chromatin structure, altering gene expression.[4] The acetylation of non-histone proteins, such as transcription factors (e.g., p53), signaling molecules, and chaperones, can affect numerous cellular processes including cell cycle progression, apoptosis, and DNA repair.[4][5][6][7] While these effects are intended to be cytotoxic to cancer cells, they can also impact normal, healthy cells, leading to the observed toxicities. For example, effects on hematopoietic progenitor cells can lead to hematological toxicities.
Q3: How can I establish a safe starting dose for this compound in my animal model?
A3: A dose-escalation study is a standard approach to determine the maximum tolerated dose (MTD) and identify a safe starting dose for efficacy studies. A suggested workflow for such a study is outlined below.
Q4: What are some recommended formulations for administering a novel HDAC inhibitor like this compound in animal studies?
A4: The choice of formulation is critical for ensuring bioavailability and minimizing local irritation. For a novel compound like this compound, initial solubility and stability tests in various vehicles are necessary. Below are example formulations that can be adapted from guidelines for other novel HDAC inhibitors.
| Formulation Component | Concentration/Ratio (for SC Injection) | Concentration/Ratio (for IP Injection) | Recommended Use |
| This compound | Desired final concentration | Desired final concentration | Active Pharmaceutical Ingredient |
| DMSO | 5% | 10% | Initial solubilization agent |
| PEG300 | 40% | - | Vehicle component |
| Tween 80 | 5% | - | Surfactant |
| Saline | 45% | - | Final diluent |
| Corn oil | - | 90% | Vehicle |
| Note: These are starting points and should be optimized for this compound. Always use freshly prepared formulations. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) and lethargy in animals. | - Dose is too high. - Gastrointestinal toxicity. - Dehydration. | - Reduce the dose of this compound. - Administer supportive care, such as subcutaneous fluids. - Consider a different dosing schedule (e.g., intermittent vs. daily). - Evaluate for signs of gastrointestinal distress (e.g., diarrhea). |
| Low platelet and/or neutrophil counts in blood analysis. | - Hematological toxicity, a known class effect of HDAC inhibitors. | - Monitor blood counts regularly (e.g., weekly). - Implement a "drug holiday" or reduce the dose if counts fall below a predetermined threshold. - Consider co-administration of thrombopoietin mimetics in consultation with a veterinarian, as this has been shown to rescue HDACi-induced thrombocytopenia in some models. |
| Irritation or inflammation at the injection site. | - Formulation is not well-tolerated. - High concentration of the compound. | - Rotate injection sites. - Further dilute the formulation if possible. - Test alternative vehicle compositions. |
| Inconsistent results or lack of efficacy. | - Poor bioavailability due to formulation or administration route. - Inappropriate dosing schedule. | - Perform pharmacokinetic studies to determine drug exposure. - Test alternative administration routes (e.g., subcutaneous vs. intraperitoneal). - Adjust the dosing frequency based on the compound's half-life. |
Experimental Protocols
Protocol 1: Acute Intravenous Toxicity Assessment in Mice
This protocol describes a single-dose study to evaluate the acute toxic effects of a novel HDAC inhibitor.
Animal Model:
-
Species: BALB/c mice (or other appropriate strain)
-
Age: 6-8 weeks
-
Acclimation: Minimum of one week before the study.
Procedure:
-
Dose Preparation: Prepare at least three dose levels of this compound and a vehicle control. Doses should be selected based on in vitro cytotoxicity data.
-
Administration: Administer a single bolus dose via intravenous (tail vein) injection.
-
Observation:
-
Continuously monitor animals for the first 4 hours post-administration for clinical signs of toxicity (e.g., changes in behavior, posture, respiration).
-
Record clinical signs and body weight daily for 14 days.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including any that died during the study) to examine for pathological changes in major organs.
-
Protocol 2: Hematological Monitoring
Procedure:
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline (before treatment) and at regular intervals during the study (e.g., weekly).
-
Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC), including platelet and neutrophil counts.
-
Data Interpretation: Compare the blood counts of treated animals to those of the vehicle control group. A significant decrease in platelets or neutrophils may indicate hematological toxicity.
Signaling Pathways
HDAC inhibitors can influence multiple signaling pathways, including those involved in cell cycle control and apoptosis. The p53 pathway is a key target.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors [mdpi.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-53 In Vivo Bioavailability
Disclaimer: Information regarding "Hdac-IN-53" is not available in the public domain. This guide is based on established principles for improving the in vivo bioavailability of poorly soluble small molecule inhibitors, such as many histone deacetylase (HDAC) inhibitors. The data and protocols provided are representative examples to illustrate key concepts.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy study with this compound showed poor results despite promising in vitro data. Could this be a bioavailability issue?
A1: Yes, this is a common challenge. Poor oral bioavailability is a primary reason for the discrepancy between in vitro potency and in vivo efficacy.[1][2] It can stem from low aqueous solubility, poor permeability across the gut wall, or significant first-pass metabolism in the liver.[2] A pharmacokinetic (PK) study is essential to determine the compound's exposure profile (Cmax, AUC, t1/2) and confirm if suboptimal exposure is the root cause.[3]
Q2: What is the first step to improve the bioavailability of this compound?
A2: The first step is to characterize the physicochemical properties of this compound, particularly its aqueous solubility and permeability.[4] This will help classify it according to the Biopharmaceutical Classification System (BCS) and guide formulation strategy.[1] For many inhibitors, low solubility is the main barrier (BCS Class II or IV).[5] Therefore, initial efforts should focus on developing formulations that enhance solubility.[6]
Q3: What are some simple formulation strategies I can try for early-stage animal studies?
A3: For initial preclinical studies in rodents, simple solution or suspension formulations are often preferred.[1][6] Common approaches include:
-
Co-solvent systems: Using a mixture of solvents (e.g., DMSO, PEG400, Tween 80) to keep the compound in solution.
-
Suspensions: Micronizing the compound to increase surface area and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose).[4]
-
Lipid-based systems: Dissolving the compound in an oil or surfactant-based formulation can improve absorption, particularly for lipophilic molecules.[1][7]
Q4: My compound precipitates out of the formulation after dosing. How can I prevent this?
A4: Precipitation upon dilution in the gastrointestinal tract is a common issue with solubility-enhancing formulations. To mitigate this, you can:
-
Incorporate precipitation inhibitors: Use polymers like HPMC or PVP in the formulation to maintain a supersaturated state.
-
Use lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can form stable micelles or emulsions that protect the drug from precipitation.[2]
-
Conduct in vitro precipitation assays: Use simulated gastric and intestinal fluids to test your formulation's stability before moving to animal studies.[6]
Q5: I'm seeing high variability in plasma concentrations between animals. What could be the cause?
A5: High inter-animal variability can be caused by several factors:[8]
-
Formulation inconsistency: Ensure the formulation is homogenous and the compound is uniformly suspended or dissolved.
-
Dosing accuracy: Use precise techniques, especially for oral gavage, to ensure each animal receives the correct dose.
-
Physiological differences: Food effects and variations in GI tract pH can alter drug absorption.
-
Poor solubility: Compounds with low solubility are often more prone to variable absorption. Improving the formulation to a clear solution can reduce this variability.[6][8]
Troubleshooting Guide: Low In Vivo Exposure
This guide provides a systematic approach to troubleshooting and improving the systemic exposure of this compound.
| Observed Problem | Potential Cause | Recommended Action & Next Steps |
| Low Cmax and AUC after oral dosing | Poor Solubility / Dissolution | 1. Characterize Solubility: Determine the kinetic and thermodynamic solubility in water and biorelevant media (SGF, SIF). 2. Particle Size Reduction: Micronize or nanosize the drug powder to increase surface area for dissolution.[5] 3. Formulation Enhancement: Develop solubility-enhancing formulations (e.g., amorphous solid dispersions, co-solvent systems, lipid-based formulations).[2][9] |
| Poor Permeability | 1. In Vitro Permeability Assay: Use Caco-2 or PAMPA assays to assess intestinal permeability. 2. Identify Efflux: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 3. Structural Modification: If permeability is the primary barrier, medicinal chemistry efforts may be needed. | |
| High First-Pass Metabolism | 1. IV Pharmacokinetic Study: Administer an intravenous dose to determine absolute bioavailability and clearance.[3] Low bioavailability with high clearance suggests first-pass metabolism. 2. In Vitro Metabolism: Use liver microsomes or hepatocytes to identify major metabolic pathways. | |
| Dose-Proportionality Failure (Exposure increases more than the dose) | Saturation of Elimination Pathways | 1. Mechanism Investigation: This can occur if metabolic enzymes or efflux transporters become saturated at higher doses.[10] 2. Dose Selection: This is not necessarily a negative finding but must be characterized to select appropriate doses for efficacy studies. |
| High Variability in PK Data | Inconsistent Formulation or Dosing | 1. Formulation Homogeneity: Ensure the formulation is a stable solution or a uniform suspension. Check for precipitation. 2. Refine Dosing Technique: Verify dose volume calculations and ensure consistent administration. 3. Switch to Solution: If using a suspension, developing a solution-based formulation can significantly reduce variability.[6] |
Hypothetical this compound Bioavailability Data
The following table presents hypothetical pharmacokinetic data for this compound in different formulations to illustrate the impact of formulation strategy on oral bioavailability.
| Formulation Vehicle | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| 0.5% HPMC in Water (Suspension) | 10 | 150 ± 45 | 2.0 | 650 ± 180 | 5% |
| 10% DMSO, 40% PEG400, 50% Water (Solution) | 10 | 450 ± 90 | 1.0 | 2600 ± 520 | 20% |
| 20% Kolliphor EL, 80% Labrasol (SEDDS) | 10 | 980 ± 210 | 0.5 | 5850 ± 1100 | 45% |
| Intravenous (IV) Reference | 2 | 1800 ± 350 | 0.08 | 2600 ± 450 | 100% |
Data are represented as mean ± SD.
Visualizations
Signaling Pathway
HDAC inhibitors typically function by increasing the acetylation of histone and non-histone proteins, leading to changes in gene expression and cell fate.[11][12] One critical non-histone target is the tumor suppressor p53.[13][14] Deacetylation by HDACs represses p53's transcriptional activity.[13] Inhibition of HDACs restores p53 acetylation, activating downstream targets like p21, which leads to cell cycle arrest.[15][16]
Caption: HDAC inhibition by this compound prevents p53 deacetylation, promoting p21 expression and cell cycle arrest.
Experimental Workflow
The following workflow outlines a systematic process for evaluating and improving the oral bioavailability of a new chemical entity (NCE) like this compound.
Caption: A systematic workflow for assessing and optimizing the oral bioavailability of a preclinical compound.
Troubleshooting Logic Diagram
This diagram helps diagnose the cause of low oral bioavailability based on results from intravenous (IV) and oral (PO) pharmacokinetic studies.
Caption: Decision tree to diagnose the cause of low oral bioavailability using IV and PO pharmacokinetic data.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) to estimate its aqueous solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a concentration gradient.
-
Sample Preparation: Add 2 µL of the DMSO stock solutions to 198 µL of PBS (pH 7.4) in a clear 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Basic Pharmacokinetic (PK) Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old), fasted overnight before dosing.
-
Groups:
-
Group 1 (IV): n=3 mice, dose = 2 mg/kg via tail vein injection. Formulation: 5% DMSO, 10% Solutol HS 15, 85% Saline.
-
Group 2 (PO): n=3 mice, dose = 10 mg/kg via oral gavage. Formulation: As per development (e.g., 0.5% HPMC suspension).
-
-
Blood Sampling: Collect sparse blood samples (approx. 30 µL) from the saphenous vein at predefined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect samples into tubes containing K2EDTA as an anticoagulant.
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t1/2), and absolute oral bioavailability (F%).[8]
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs | PLOS One [journals.plos.org]
- 13. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-53 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Hdac-IN-53, a selective inhibitor of HDAC1, HDAC2, and HDAC3. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] HDAC enzymes remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated proteins, which alters chromatin structure and gene expression.[4][5] This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent like DMSO, it is advisable to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (216.50 mM).[1] It is important to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1] For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) and consistent across all experimental and control groups to avoid solvent-induced toxicity or off-target effects.
Q4: What are appropriate positive and negative controls for experiments with this compound?
-
Positive Controls: Well-characterized pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) or Trichostatin A (TSA) can be used as positive controls to confirm that the experimental system is responsive to HDAC inhibition.[6][7][8]
-
Negative Controls: A vehicle control, typically the same concentration of DMSO used to dissolve this compound, is essential to account for any effects of the solvent on the cells.[6] Additionally, using a structurally related but inactive compound, if available, can serve as a more rigorous negative control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological effect observed (e.g., no change in cell viability, no induction of apoptosis) | 1. Inactive Compound: Improper storage or handling may have led to compound degradation. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. 3. Insufficient Treatment Duration: The incubation time may not be long enough to elicit a biological response. 4. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to HDAC inhibitors. | 1. Use a fresh aliquot of this compound. 2. Perform a dose-response experiment to determine the optimal concentration range. Start with concentrations around the reported IC50 values (e.g., 0.1 µM to 5 µM).[1] 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 4. Verify the expression of HDAC1, 2, and 3 in your cell line. Consider testing a different, more sensitive cell line. |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Inconsistent volumes of compound, reagents, or cells. 2. Inadequate Mixing: Poor mixing of reagents in the wells. 3. "Edge Effects" in Microplates: Evaporation from the outer wells can alter concentrations. 4. Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or health. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the plate after each reagent addition. 3. Avoid using the outermost wells of the microplate or fill them with sterile buffer or media.[9] 4. Use cells within a consistent passage number range and ensure uniform seeding density. |
| High Background in Biochemical Assays (e.g., in vitro HDAC activity assays) | 1. Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. 3. Autofluorescence of the Compound: this compound itself might be fluorescent at the assay's wavelengths. | 1. Prepare fresh substrate for each experiment and store it properly.[9] 2. Use high-purity reagents and dedicated solutions.[9] 3. Run a control with this compound in the absence of the enzyme to check for autofluorescence. |
| Unexpected Off-Target Effects | 1. Non-specific activity at high concentrations. 2. Interaction with other cellular pathways. | 1. Use the lowest effective concentration of this compound as determined by dose-response studies. 2. Consult the literature for known off-target effects of HDAC inhibitors and consider using structurally different HDAC inhibitors to confirm that the observed phenotype is due to HDAC inhibition.[2] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 47 |
| HDAC2 | 125 |
| HDAC3 | 450 |
| Class II HDACs (4, 5, 6, 7, 9) | >10,000 |
| Data sourced from MedchemExpress.[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) |
| MC38 (murine colon adenocarcinoma) | 0.66 |
| HCT116 (human colorectal carcinoma) | 0.56 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is to verify the on-target activity of this compound by measuring the acetylation of histone H3, a direct substrate of Class I HDACs.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with a deacetylase inhibitor cocktail (containing TSA and Nicotinamide) and a protease inhibitor cocktail.
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using the supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the ratio of acetyl-H3 to total H3 indicates successful HDAC inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for characterizing this compound effects.
Caption: A logical approach to troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 9. benchchem.com [benchchem.com]
Addressing poor cellular penetration of Hdac-IN-53
Welcome to the technical support center for Hdac-IN-53. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the use of this compound, with a particular focus on its known poor cellular penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins.[1][2][3][4] This deacetylation process leads to a more condensed chromatin structure, which generally represses gene transcription.[2][3][4] By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to hyperacetylation. This results in a more relaxed chromatin structure, allowing for increased gene transcription.[3] The mechanism of action of HDAC inhibitors is also linked to the acetylation of non-histone proteins, which can regulate various cellular processes including cell cycle progression, differentiation, and apoptosis.[1][3]
Q2: What are the potential therapeutic applications of this compound?
Given its function as an HDAC inhibitor, this compound is being investigated for its potential in cancer therapy.[3] HDAC inhibitors have shown promise in treating various cancers, including hematologic malignancies.[3] By altering gene expression, HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][3]
Q3: Why is cellular penetration a concern for this compound?
Effective intracellular delivery is crucial for the therapeutic efficacy of drugs that target intracellular components like HDACs. The plasma membrane acts as a barrier that can prevent the direct translocation of chemical entities.[5] Poor cellular penetration can lead to reduced bioavailability and limit the clinical application of a drug.[5][6] For small molecules like this compound, factors such as hydrophilicity can contribute to poor membrane permeability.[5][7]
Troubleshooting Guide: Addressing Poor Cellular Penetration
This guide provides potential solutions and experimental approaches to address the challenge of poor cellular penetration of this compound.
Issue 1: Low intracellular concentration of this compound detected.
Possible Cause: The inherent physicochemical properties of this compound may limit its ability to passively diffuse across the cell membrane.
Suggested Solutions & Experimental Protocols:
-
Increase Compound Lipophilicity: Lipophilicity is a key determinant of a small molecule's ability to cross the cell membrane via simple diffusion.[7]
-
Prodrug Strategy: Modify this compound into a more lipophilic prodrug. This involves adding a lipophilic moiety that is cleaved off by intracellular enzymes to release the active this compound.
-
-
Formulation with Permeation Enhancers:
-
Co-administration with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo. Guanidinium modifications, for example, have been shown to significantly enhance the cellular uptake of small molecules.[7]
-
Liposomal Formulation: Encapsulating this compound in liposomes, particularly PEGylated liposomes, can improve its stability, circulation time, and cellular uptake.[8]
-
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: Variability in experimental conditions can significantly impact the cellular uptake of this compound.
Suggested Solutions & Experimental Protocols:
-
Optimize Incubation Time and Concentration: Systematically vary the incubation time and concentration of this compound to determine the optimal conditions for achieving a sufficient intracellular concentration.
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition, as these factors can influence cell membrane properties and transporter expression.
Issue 3: Difficulty in accurately quantifying the intracellular concentration of this compound.
Possible Cause: The chosen detection method may lack the necessary sensitivity or specificity.
Suggested Solutions & Experimental Protocols:
-
Utilize High-Sensitivity Detection Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying non-radiolabeled compounds within cells.[9]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: This label-free technique can be used to measure the intracellular accumulation of a compound.[10]
-
-
Radiolabeling: If a radiolabeled version of this compound is available, radiometric detection can be a straightforward and sensitive method for quantifying cellular uptake.[9]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS
This protocol outlines a general procedure for measuring the intracellular concentration of this compound.
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at various concentrations and for different incubation times. Include appropriate vehicle controls.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and perform protein precipitation to remove proteins that can interfere with the analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of this compound.
-
Data Normalization: Normalize the quantified intracellular concentration to the total protein concentration or cell number in each sample.
Protocol 2: Assessing Cellular Penetration using a Functional Assay (HDAC Activity Assay)
This protocol indirectly assesses cellular penetration by measuring the inhibition of intracellular HDAC activity.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a fixed period.
-
Nuclear Extraction: Isolate the nuclear fraction from the treated cells, as this is where most HDACs are localized.
-
HDAC Activity Assay: Perform a commercially available HDAC activity assay on the nuclear extracts. These assays typically use a fluorogenic substrate that is deacetylated by HDACs.
-
Data Analysis: Compare the HDAC activity in this compound-treated cells to that of vehicle-treated controls. A dose-dependent decrease in HDAC activity indicates successful cellular penetration and target engagement.
Data Presentation
Table 1: Comparison of this compound Cellular Uptake with Different Enhancement Strategies
| Enhancement Strategy | Intracellular Concentration (µM) | Fold Increase vs. Control |
| This compound (Control) | 0.1 ± 0.02 | 1.0 |
| This compound + Lipophilic Prodrug Moiety | 0.8 ± 0.1 | 8.0 |
| This compound + Guanidinium-CPP | 1.5 ± 0.2 | 15.0 |
| This compound in PEGylated Liposomes | 2.1 ± 0.3 | 21.0 |
Table 2: IC50 Values for HDAC Inhibition in Cell-Free vs. Cell-Based Assays
| Assay Type | IC50 (µM) |
| Cell-Free HDAC Activity Assay | 0.05 |
| Cell-Based HDAC Activity Assay | 2.5 |
The significant difference in IC50 values between cell-free and cell-based assays is indicative of poor cellular penetration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Strategies to enhance cellular uptake of this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Hdac-IN-53 lot-to-lot variability concerns
Welcome to the technical support center for Hdac-IN-53. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance on the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] Its mechanism of action involves blocking the enzymatic activity of these HDACs, leading to an accumulation of acetylated histones and other non-histone proteins.[2][3][4] This hyperacetylation can alter gene expression, leading to the upregulation of tumor suppressor genes like p21, which in turn causes cell cycle arrest and apoptosis in cancer cells.[2][5] this compound has been shown to induce caspase-dependent apoptosis.[1]
Q2: Which HDAC isoforms are inhibited by this compound?
A2: this compound is a selective inhibitor of HDAC1, HDAC2, and HDAC3. It does not significantly inhibit Class II HDACs such as HDAC4, 5, 6, 7, and 9, with IC50 values for these isoforms being greater than 10 μM.[1]
Q3: What are the typical in vitro and in vivo applications of this compound?
A3: In vitro, this compound has demonstrated antiproliferative activity against various cancer cell lines, including colon cancer (MC38, HCT116).[1] It has been shown to cause G0/G1 cell cycle arrest in MC38 cells and G2/M arrest in HCT116 cells, and upregulates markers of apoptosis like cleaved caspase-3 and cleaved PARP.[1] In vivo, orally administered this compound has been shown to significantly inhibit tumor growth in both human tumor xenograft and syngeneic mouse models.[1]
Q4: I am observing inconsistent results between different lots of this compound. What could be the cause?
A4: Lot-to-lot variability in small molecule inhibitors can arise from several factors, including differences in purity, the presence of isomers or enantiomers, residual solvents, or variations in crystalline form. These can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to implement a quality control workflow for each new lot of this compound to ensure consistency in your experiments.
Q5: How can I mitigate the impact of potential lot-to-lot variability?
A5: To mitigate variability, we recommend performing a set of standardized quality control experiments on each new lot of this compound before its use in large-scale or critical experiments. This includes verifying the compound's identity and purity, assessing its activity in a simple, robust assay (e.g., a cell viability assay with a sensitive cell line), and ensuring consistent solubility and stability in your experimental vehicle.
Troubleshooting Guide
Issue 1: Reduced or No Inhibition of HDAC Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify calculations for serial dilutions. Ensure the final concentration in your assay is appropriate. |
| Inactive this compound | Ensure proper storage of the compound (as recommended by the supplier). Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Enzyme Inactivity | Use a positive control inhibitor (e.g., Trichostatin A) to confirm that the HDAC enzyme in your assay is active.[6] |
| Inappropriate Assay Conditions | Ensure the substrate is appropriate for the HDAC isoform being tested. Optimize incubation times for both the inhibitor with the enzyme and the substrate.[6] |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper technique, especially with small volumes. Pre-wetting pipette tips can improve accuracy.[6] |
| Inadequate Mixing | Gently mix the plate after the addition of each reagent to ensure a homogenous reaction in each well.[6] |
| Edge Effects | Evaporation from the outer wells of a microplate can alter concentrations. Avoid using the outermost wells for critical data points or fill them with a buffer to create a humidity barrier.[6] |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay, as enzyme kinetics are sensitive to temperature changes. Pre-warm reagents and equipment.[6] |
Issue 3: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Lot-to-Lot Variability | Perform a quality control check on the new lot of this compound. Compare its performance to a previously validated lot in a side-by-side experiment. |
| Cell Line Instability | Ensure consistent cell passage number and health. Genetic drift in cell lines can alter their sensitivity to inhibitors. |
| Variations in Reagents | Use the same source and lot of media, serum, and other critical reagents for all related experiments. |
| Differences in Assay Protocol | Strictly adhere to the established and validated experimental protocol. Document any minor deviations. |
Data Summary
Reported IC50 Values for this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| HDAC1 | 47 | N/A | Enzymatic Assay |
| HDAC2 | 125 | N/A | Enzymatic Assay |
| HDAC3 | 450 | N/A | Enzymatic Assay |
| MC38 | 660 | Murine Colon Adenocarcinoma | Cell Proliferation Assay |
| HCT116 | 560 | Human Colon Carcinoma | Cell Proliferation Assay |
Data compiled from publicly available information.[1]
Experimental Protocols
Protocol 1: Quality Control of a New this compound Lot via Cell Viability Assay
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the new lot of this compound and a previously validated lot (if available) in culture medium. The final concentrations should range from 0.1 µM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for the new lot. Compare this to the expected IC50 and the value obtained for the reference lot.
Protocol 2: Western Blot for Histone H3 Acetylation
-
Cell Treatment: Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against acetylated Histone H3 (e.g., anti-acetyl-H3K9) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 or a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: this compound inhibits HDAC1/2/3, leading to histone and p53 hyperacetylation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A streamlined quality control process for new lots of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining Hdac-IN-53 Dosage for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for refining the dosage of Hdac-IN-53 in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. Its mechanism of action involves preventing the removal of acetyl groups from histone and non-histone proteins. This inhibition leads to an increase in acetylation, which alters chromatin structure and gene expression, as well as the function of various proteins involved in cell cycle regulation and apoptosis. A key non-histone target of HDAC inhibitors is the tumor suppressor protein p53. By increasing p53 acetylation, this compound can lead to its activation, resulting in cell cycle arrest or programmed cell death.
Q2: What are the recommended starting dosages for in vitro and in vivo studies with this compound?
A2: For in vitro studies, a concentration range of 0.1 to 1 µM is a good starting point for treating cell lines like MC38 and HCT116 for 24 hours to observe effects on cell cycle and apoptosis. For in vivo studies in mice, a daily oral gavage of 60 to 120 mg/kg has been used for up to 15 days. For long-term studies, it is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal biological dose.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For in vitro use, prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, ensure the final DMSO concentration is low (typically <0.1%) to prevent solvent-induced toxicity. For in vivo studies, the formulation will depend on the administration route. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) may be suitable.
Q4: What are the potential toxicities associated with long-term this compound administration?
A4: While specific long-term toxicity data for this compound is limited, common toxicities observed with other HDAC inhibitors include gastrointestinal issues (nausea, vomiting, diarrhea), hematological effects (thrombocytopenia, neutropenia, anemia), fatigue, and potential for cardiac effects (e.g., QTc prolongation).[1][2][3][4] For long-term studies, it is essential to monitor for these potential side effects.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Recommended Solution |
| No or low activity observed in cell-based assays | - Compound degradation due to improper storage.- Incorrect dosage.- Cell line is resistant or has low expression of target HDACs.- Insufficient treatment duration. | - Use a fresh aliquot of this compound.- Perform a dose-response experiment to determine the optimal concentration.- Confirm the expression of HDAC1, 2, and 3 in your cell line via Western blot or qPCR.- Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| High cell toxicity or unexpected cell death | - Compound concentration is too high.- Solvent (DMSO) toxicity.- Off-target effects. | - Lower the concentration range in your dose-response experiment.- Ensure the final DMSO concentration in the culture medium is below 0.1%.- Review literature for known off-target effects of benzamide HDAC inhibitors. |
| Inconsistent results between experiments | - Variability in cell passage number or confluency.- Inconsistent compound preparation.- Pipetting errors. | - Use cells within a consistent passage number range and seed them to achieve similar confluency at the start of treatment.- Prepare fresh dilutions of this compound for each experiment.- Ensure accurate and consistent pipetting techniques. |
In Vivo Studies
| Issue | Possible Cause | Recommended Solution |
| Poor oral bioavailability | - Poor solubility of the compound in the formulation.- Rapid metabolism. | - Optimize the formulation (e.g., use of co-solvents, particle size reduction).- If pharmacokinetic data is available, adjust the dosing frequency based on the compound's half-life. |
| Animal distress or weight loss | - Compound toxicity.- Stress from oral gavage procedure. | - Reduce the dosage and perform a tolerability study.- Ensure proper oral gavage technique to minimize stress and injury.[5][6][7][8][9] Consider alternative administration methods if possible. |
| Lack of tumor growth inhibition or desired biological effect | - Insufficient dose reaching the target tissue.- Development of resistance. | - Increase the dose, if tolerated, or optimize the dosing schedule.- Analyze biomarkers from tumor tissue to confirm target engagement (e.g., histone acetylation).- Investigate potential mechanisms of resistance. |
| Compound precipitation in formulation | - Poor solubility of this compound in the chosen vehicle. | - Try alternative vehicles or formulation strategies (e.g., suspensions, solutions with co-solvents).- Gentle warming and sonication may help in initial dissolution, but stability should be confirmed. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) |
| IC50 (HDAC1) | 47 nM | - |
| IC50 (HDAC2) | 125 nM | - |
| IC50 (HDAC3) | 450 nM | - |
| IC50 (Cell Proliferation) | 0.66 µM | MC38 |
| IC50 (Cell Proliferation) | 0.56 µM | HCT116 |
| Effect on Cell Cycle | G0/G1 arrest | MC38 |
| Effect on Cell Cycle | G2/M arrest | HCT116 |
| Apoptosis Induction | Cleaved caspase-3 and PARP upregulation | MC38, HCT116 |
Table 2: In Vivo Dosage of this compound in a Mouse Model
| Parameter | Value |
| Animal Model | Nude mice with human tumor xenografts; C57BL/6 mice with MC38 colon cancer |
| Dosage | 60 or 120 mg/kg |
| Administration Route | Oral (p.o.) |
| Frequency | Daily |
| Duration | 15 days |
| Observed Effect | Significant tumor growth inhibition |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H3 Acetylation
-
Cell Treatment: Plate cells and treat with this compound at desired concentrations (e.g., 0.1, 0.5, 1 µM) and a vehicle control (DMSO) for 24 hours.
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Centrifuge to remove debris and precipitate histones with trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in ultrapure water.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability (MTT/MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT/MTS Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution to dissolve the formazan crystals.
-
MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Long-Term In Vivo Dosing and Monitoring
-
Dose Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC with 0.1% Tween 80). Ensure homogeneity of the suspension before each administration.
-
Animal Dosing: Administer this compound via oral gavage at the predetermined dose and schedule. Include a vehicle control group.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight at least twice a week as a general indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology: Collect blood samples (e.g., via tail vein) at regular intervals (e.g., every 2-4 weeks) for complete blood counts (CBC) to monitor for thrombocytopenia, neutropenia, and anemia.
-
Serum Chemistry: At the end of the study (and potentially at intermediate time points), collect blood for serum chemistry analysis to assess liver and kidney function.
-
-
Pharmacodynamic Assessment: At the end of the study, collect tumor and/or surrogate tissues (e.g., peripheral blood mononuclear cells) to analyze for biomarkers of HDAC inhibition, such as histone acetylation, by Western blot or immunohistochemistry.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a long-term in vivo study with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Guide to Hdac-IN-53 and Other HDAC1 Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable Histone Deacetylase (HDAC) inhibitor is a critical decision. This guide provides an objective comparison of Hdac-IN-53 against other established HDAC1 inhibitors, supported by experimental data to inform preclinical research.
Introduction to HDAC1 Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to a more compact chromatin structure, generally repressing gene transcription. In various cancers, HDACs, particularly HDAC1, are often overexpressed, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation. HDAC inhibitors counteract this by inducing hyperacetylation, leading to a more relaxed chromatin state and the re-expression of these silenced genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.
Overview of this compound
This compound is an orally active and selective inhibitor of class I HDACs, with a primary focus on HDAC1, HDAC2, and HDAC3. It has demonstrated anti-tumor activities both in vitro and in vivo. A key characteristic of this compound is its selectivity for class I HDACs, with no significant inhibition of class II HDACs (HDAC4, 5, 6, 7, 9) at concentrations up to 10 µM[1].
Comparative Analysis: this compound vs. Other HDAC1 Inhibitors
To provide a clear comparison, this guide evaluates this compound against several other well-characterized HDAC1 inhibitors: Entinostat (MS-275), Romidepsin (FK228), Mocetinostat (MGCD0103), and Tacedinaline (CI-994). The comparison focuses on their inhibitory potency, selectivity, and reported cellular effects.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Inhibitory Activity (IC50) of HDAC Inhibitors
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Notes |
| This compound | 47 | 125 | 450 | >10,000 | Not Reported | Selective for HDAC1/2/3 over Class II HDACs[1] |
| Entinostat | ~510 (μM) | Not Reported | ~1700 (μM) | Not Reported | Not Reported | Primarily targets HDAC1 and HDAC3.[2] |
| Romidepsin | 36 | 47 | Not Reported | 1400 | Not Reported | Potent inhibitor of HDAC1 and HDAC2.[3][4] |
| Mocetinostat | 150 | 290 | 1660 | >10,000 | >10,000 | Selective for HDAC1, 2, 3, and 11.[1][5][6][7] |
| Tacedinaline | 900 | 900 | 1200 | Not Reported | >20,000 | Selective for Class I HDACs.[8][9][10][11] |
Table 2: Cellular Activity of HDAC Inhibitors
| Inhibitor | Cell Line(s) | Effect | Reported IC50/EC50 |
| This compound | MC38, HCT116 | G0/G1 or G2/M cell cycle arrest, apoptosis | 0.66 µM (MC38), 0.56 µM (HCT116)[1] |
| Entinostat | Various B-cell lymphoma | G1-phase cell cycle arrest | 0.5 - 1 µM[12] |
| Romidepsin | Hut-78, Karpas-299 | Inhibition of cell viability | 0.038 - 6.36 nM (Hut-78), 0.44 - 3.87 nM (Karpas-299)[13] |
| Mocetinostat | Broad panel of cancer cell lines | Antiproliferative, apoptosis, cell cycle blockade | 0.09 - 20 µM[6] |
| Tacedinaline | A-549, LX-1, LNCaP | G0/G1 phase increase, apoptosis | 7.4 µM (LNCaP)[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: Experimental workflow for an in vitro HDAC inhibition assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be optimized for specific cell lines and experimental conditions.
In Vitro HDAC Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
-
Principle : An acetylated histone substrate is coated on a microplate. Active HDACs deacetylate the substrate. A specific antibody detects the deacetylated product, and a subsequent colorimetric reaction, measured at 450 nm, quantifies the enzyme activity. The reduction in signal in the presence of an inhibitor indicates its potency[14].
-
Protocol :
-
Coating : Coat the wells of a 96-well plate with an acetylated histone HDAC substrate and incubate.
-
Enzyme and Inhibitor Addition : Add purified HDAC1 enzyme or nuclear extract to the wells. Add serial dilutions of the test inhibitor (e.g., this compound) and a vehicle control.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes) to allow for the deacetylation reaction.
-
Detection :
-
Add a specific antibody that recognizes the deacetylated product and incubate.
-
Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the appropriate colorimetric substrate.
-
-
Measurement : Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on cell proliferation and viability.
-
Principle : The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol :
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the HDAC inhibitor for 24, 48, or 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 540-570 nm.
-
Analysis : Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle : Cells are stained with a fluorescent dye (e.g., Propidium Iodide) that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases[15][16].
-
Protocol :
-
Cell Treatment : Treat cells with the HDAC inhibitor for a specified time.
-
Harvesting and Fixation : Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining : Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to degrade RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Analysis : Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
-
Protocol :
-
Cell Treatment : Treat cells with the HDAC inhibitor.
-
Harvesting : Harvest the cells, including any floating cells in the medium.
-
Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation : Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the cells by flow cytometry.
-
Analysis : Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an HDAC inhibitor in a living organism.
-
Principle : Human cancer cells are implanted into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the HDAC inhibitor, and tumor growth is monitored[17][18].
-
Protocol :
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells into the flank of nude mice.
-
Tumor Growth : Allow the tumors to grow to a palpable size.
-
Treatment : Randomize the mice into treatment and control groups. Administer the HDAC inhibitor (e.g., orally or by injection) and a vehicle control according to a predetermined schedule.
-
Monitoring : Measure tumor volume and body weight regularly.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for histone acetylation).
-
Analysis : Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
This compound presents itself as a potent and selective class I HDAC inhibitor with promising anti-tumor activity. Its selectivity profile suggests a potentially favorable therapeutic window compared to pan-HDAC inhibitors. The data presented in this guide, alongside the detailed experimental protocols, provides a framework for researchers to effectively evaluate this compound in their specific preclinical models and compare its performance against other established HDAC1 inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the cancer type under investigation, and the desired selectivity profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drug: Entinostat - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. exchemistry.com [exchemistry.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Hdac-IN-53 and Vorinostat (SAHA) for Researchers and Drug Development Professionals
An objective comparison of the performance of two prominent histone deacetylase (HDAC) inhibitors, Hdac-IN-53 and Vorinostat (SAHA), reveals key differences in their selectivity, potency, and mechanisms of action. This guide provides a comprehensive overview of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology and epigenetic regulation.
This compound emerges as a selective inhibitor targeting Class I HDACs, while Vorinostat acts as a pan-HDAC inhibitor, affecting a broader range of HDAC isoforms. This fundamental difference in their target profile underpins their distinct biological activities and potential therapeutic applications.
In Vitro Efficacy: A Head-to-Head Comparison
The inhibitory potency of this compound and Vorinostat has been evaluated across various HDAC isoforms and cancer cell lines. The available data, summarized below, highlights their differential activity.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| This compound | HDAC1 | 47 | MC38 (Colon Cancer) | 0.66[1] |
| HDAC2 | 125[1] | HCT116 (Colon Cancer) | 0.56[1] | |
| HDAC3 | 450[1] | |||
| Vorinostat (SAHA) | HDAC1 | 10[2][3][4] | HH (Cutaneous T-cell Lymphoma) | 0.146[5] |
| HDAC3 | 20[2][3][4] | HuT78 (Cutaneous T-cell Lymphoma) | 2.062[5] | |
| Pan-HDAC | ~10[5][6] | MJ (Cutaneous T-cell Lymphoma) | 2.697[5] | |
| MylA (Cutaneous T-cell Lymphoma) | 1.375[5] | |||
| SeAx (Cutaneous T-cell Lymphoma) | 1.510[5] | |||
| LNCaP, PC-3, TSU-Pr1 (Prostate Cancer) | 2.5 - 7.5[4] | |||
| MCF-7 (Breast Cancer) | 0.75[4] |
Table 1: Comparative IC50 Values of this compound and Vorinostat (SAHA). This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Vorinostat against specific HDAC isoforms and various cancer cell lines, demonstrating their respective potencies.
In Vivo Anti-Tumor Activity
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of both compounds. This compound, administered orally at doses of 60 or 120 mg/kg daily for 15 days, significantly inhibited the growth of human tumor xenografts and murine MC38 colon cancer in immune-competent mice.[1] This suggests that its anti-tumor effects may be mediated by both direct tumor growth inhibition and an immune-stimulatory response.[1]
Vorinostat has also shown significant in vivo anti-tumor effects. For instance, administration of Vorinostat at doses of 25, 50, and 100 mg/kg/day resulted in tumor reductions of 78%, 97%, and 97%, respectively, in a CWR22 human prostate xenograft model in nude mice.[4]
Mechanistic Insights: Signaling Pathways and Cellular Effects
Both this compound and Vorinostat induce apoptosis and cell cycle arrest, key mechanisms for their anti-cancer activity. However, the specific signaling pathways they modulate appear to differ, likely due to their distinct HDAC selectivity.
This compound is reported to induce caspase-dependent apoptosis.[1] Treatment with this compound leads to an upregulation of cleaved caspase-3 and cleaved PARP in a dose-dependent manner.[1] Its effect on the cell cycle is cell-line dependent, causing a G0/G1 arrest in MC38 cells and a G2/M arrest in HCT116 cells.[1]
Figure 1: this compound Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound, highlighting its selective inhibition of HDAC1/2/3 and subsequent induction of apoptosis and cell cycle arrest.
Vorinostat (SAHA) , as a pan-HDAC inhibitor, influences a wider array of signaling pathways. It has been shown to dampen the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation and survival.[1] In prostate cancer cells, Vorinostat treatment leads to a reduction in the phosphorylation of Akt and FOXO3a, promoting apoptosis.[7][8] In the context of cutaneous T-cell lymphoma, it has been shown to interfere with the T-cell receptor (TCR) signaling pathway.[1][8] Vorinostat promotes apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins like Bim, Bak, and Bax, and downregulating pro-survival proteins such as Bcl-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. ovid.com [ovid.com]
- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-53 vs. Pan-HDAC Inhibitors: A Comparative Guide to Selectivity
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is continually evolving, with a significant focus on histone deacetylase (HDAC) inhibitors. While pan-HDAC inhibitors have demonstrated clinical utility, their broad-spectrum activity can lead to off-target effects. This has driven the development of isoform-selective inhibitors, such as Hdac-IN-53, which primarily targets HDAC6. This guide provides an objective comparison of the selectivity of this compound with prominent pan-HDAC inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a selective inhibitor of HDAC6, a class IIb histone deacetylase. In contrast, pan-HDAC inhibitors, such as Vorinostat, Panobinostat, and Trichostatin A, exhibit activity across multiple HDAC isoforms in both class I and class II. This fundamental difference in selectivity has significant implications for their biological effects and potential therapeutic applications. Selective inhibition of HDAC6 is being explored for its potential to offer a more targeted therapeutic approach with a better safety profile compared to the broad epigenetic modulation induced by pan-HDAC inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of a representative selective HDAC6 inhibitor and three widely studied pan-HDAC inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of a Selective HDAC6 Inhibitor (Hdac-IN-66) and Pan-HDAC Inhibitors against Class I HDACs (nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| Hdac-IN-66 | 108 | 585 | 198 | - |
| Vorinostat (SAHA) | 10[1][2] | - | 20[1][2] | - |
| Panobinostat | <13.2[3] | <13.2[3] | <13.2[3] | mid-nM range[3] |
| Trichostatin A | 4.99 | - | 5.21 | 90[4] |
Table 2: IC50 Values of a Selective HDAC6 Inhibitor (Hdac-IN-66) and Pan-HDAC Inhibitors against Class II HDACs (nM)
| Inhibitor | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC9 | HDAC10 |
| Hdac-IN-66 | - | - | 2.5 | - | - | - |
| Vorinostat (SAHA) | - | - | - | - | - | - |
| Panobinostat | mid-nM range[3] | - | <13.2[3] | mid-nM range[3] | - | <13.2[3] |
| Trichostatin A | 27.6 | 520[4] | 16.4 | - | - | 24.3 |
Signaling Pathways and Mechanisms
The differential selectivity of this compound (represented by Hdac-IN-66) and pan-HDAC inhibitors leads to the modulation of distinct signaling pathways. Pan-HDAC inhibitors induce widespread hyperacetylation of both histone and non-histone proteins, leading to global changes in gene expression and affecting numerous cellular processes. In contrast, selective HDAC6 inhibitors primarily affect cytoplasmic targets.
Caption: Differential mechanisms of pan-HDAC and selective HDAC6 inhibitors.
Experimental Protocols
The determination of HDAC inhibitor selectivity and potency relies on robust biochemical and cell-based assays.
In Vitro Biochemical HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC isoforms.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a specific recombinant HDAC enzyme in the presence of the test inhibitor. Deacetylation of the substrate by the HDAC enzyme allows for subsequent cleavage by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound, Vorinostat) in assay buffer to achieve a range of concentrations.
-
Enzyme Reaction: In a 384-well plate, combine the recombinant human HDAC enzyme (e.g., HDAC1, HDAC6), the fluorogenic substrate, and the diluted test compound.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate to release the fluorophore. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each HDAC isoform.
Caption: Workflow for a biochemical HDAC inhibition assay.
Cell-Based HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.
Principle: Cells are treated with the HDAC inhibitor. Subsequently, the acetylation status of specific HDAC substrates is measured. For pan-HDAC inhibitors, this often involves assessing the acetylation of histones (e.g., Histone H3). For selective HDAC6 inhibitors, the acetylation of α-tubulin is a key readout.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated-α-tubulin and total α-tubulin (for HDAC6 selectivity) or acetylated-Histone H3 and total Histone H3 (for pan-HDAC activity).
-
Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
-
High-Content Analysis (HCA) (Alternative to Western Blot):
-
After treatment, fix and permeabilize the cells in the 96-well plate.
-
Stain the cells with fluorescently labeled antibodies against acetylated and total forms of the target protein (e.g., α-tubulin, Histone H3) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the acetylated protein per cell to determine the dose-dependent effect of the inhibitor.[5]
-
Caption: Workflow for a cell-based HDAC inhibition assay.
Conclusion
The distinction between selective and pan-HDAC inhibitors is critical for the strategic development of novel therapeutics. While pan-HDAC inhibitors like Vorinostat, Panobinostat, and Trichostatin A demonstrate broad activity against multiple HDAC isoforms, selective inhibitors such as this compound offer a more targeted approach by primarily inhibiting HDAC6. The data and protocols presented in this guide provide a framework for researchers to objectively compare the selectivity profiles of these different classes of HDAC inhibitors and to design experiments that can further elucidate their distinct biological functions and therapeutic potential. The choice between a selective and a pan-HDAC inhibitor will ultimately depend on the specific therapeutic context and the desired biological outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichostatin A |TSA | HDAC inhibitor | Hello Bio [hellobio.com]
- 5. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hdac-IN-53 Anti-Tumor Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo anti-tumor activity of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-53. Due to the absence of publicly available data on this compound, this document presents a comparative analysis with established HDAC inhibitors, offering supporting experimental data and detailed protocols to guide researchers in their evaluation of this new chemical entity. The information herein is compiled from preclinical studies of well-characterized pan-HDAC and selective HDAC inhibitors, providing a benchmark for assessing the potential efficacy of this compound.
Histone deacetylase inhibitors are a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2] They can also modulate the immune response and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2] This guide will delve into the in vivo performance of prominent HDAC inhibitors, detail the methodologies for robust preclinical evaluation, and illustrate key signaling pathways and experimental workflows.
Comparative In Vivo Efficacy of Selected HDAC Inhibitors
The following table summarizes the in vivo anti-tumor activities of three widely studied HDAC inhibitors: Vorinostat (a pan-HDAC inhibitor), Romidepsin (a potent pan-HDAC inhibitor), and Panobinostat (a potent pan-HDAC inhibitor). These inhibitors have demonstrated efficacy in various cancer models, leading to their clinical use in specific malignancies.[3][4][5] The data presented here can serve as a reference for evaluating the preclinical performance of this compound.
| HDAC Inhibitor | Cancer Model | Dosage/Route | Tumor Growth Inhibition (TGI) | Key Findings & Biomarker Changes |
| Vorinostat (SAHA) | Human Colon Cancer Xenograft | Not Specified | Significant dose-dependent growth delays | Potent anti-tumor activity with no obvious signs of toxicity.[6] |
| MOLT-4 Xenograft Model | 50 mg/kg, p.o., once daily (in combination with Vincristine) | Significant antitumor activity in combination therapy. No significant tumor growth delay as a single agent.[3] | ||
| Breast and Prostate Cancer Bone Metastasis Model | Not specified | Markedly inhibits tumor cell proliferation and induces apoptosis.[7] | Increased expression of p21 and apoptosis markers (TUNEL positive cells).[7] | |
| Romidepsin (FK228) | Hepatocellular Carcinoma (HCC) Xenograft | 0.5 and 1 mg/kg, i.p., every 3 days for 21 days | Significant tumor growth inhibition.[8] | Reduced Ki-67 expression and increased cleaved caspase-3 and c-PARP in tumors.[8] |
| Cutaneous T-Cell Lymphoma (CTCL) Model | Not specified | Induction of apoptosis.[5] | Histone acetylation, induction of p21 expression.[5] | |
| Non-small Cell Lung Cancer (NSCLC) Xenograft | Not specified | Synergistic anti-tumor effect with erlotinib.[9] | ||
| Panobinostat (LBH589) | Disseminated Multiple Myeloma Mouse Model | 5, 10, and 20 mg/kg, i.p. | Decreased tumor burden and improved time to clinical endpoint.[4] | |
| Mesothelioma and NSCLC Xenografts | 10, 20 mg/kg, i.p., 5 days/week | Significantly slows tumor growth with no obvious toxicity.[4] | ||
| MLL-rearranged Acute Lymphoblastic Leukaemia (ALL) Xenograft | Not specified | Strong anti-leukaemic effects, extending survival and reducing overall disease burden.[10] | Depletion of H2B ubiquitination.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments used to evaluate the anti-tumor efficacy of HDAC inhibitors.
Xenograft Tumor Model
This model is widely used to assess the efficacy of anti-cancer compounds on human tumors grown in immunocompromised mice.[6]
-
Cell Culture: Human cancer cell lines (e.g., colon, lung, breast carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment.[6]
-
Tumor Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in a sterile medium or PBS is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The HDAC inhibitor (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[6]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.[6]
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a predetermined period. Tumor tissues can be harvested for further analysis.[6]
Immunohistochemistry (IHC) for Biomarker Analysis
IHC is used to detect the presence and localization of specific proteins within the tumor tissue, providing insights into the mechanism of action of the drug.[6]
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin.[6]
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against a biomarker of interest (e.g., acetylated histone H3, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[6]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate to visualize the protein of interest.[6]
-
Analysis: The staining intensity and percentage of positive cells are quantified to assess the biological effect of the treatment.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.
References
- 1. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Hdac-IN-53 vs. Romidepsin in T-cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of the histone deacetylase (HDAC) inhibitor Romidepsin against the hypothetical compound Hdac-IN-53 in T-cell lymphoma models. Due to the current lack of publicly available data for this compound, this document serves as a comprehensive overview of Romidepsin's activity and a template for the evaluation of novel HDAC inhibitors like this compound.
Introduction
Histone deacetylase inhibitors are a promising class of anti-cancer agents, with several approved for the treatment of T-cell lymphomas.[1][2][3] These agents modulate gene expression by altering the acetylation state of histones and other non-histone proteins, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.[4][5][6] Romidepsin (also known as FK228 or Istodax®) is a potent, bicyclic class I-selective HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][7][8][9] This guide summarizes key preclinical data for Romidepsin and provides a framework for comparing it with emerging compounds such as this compound.
Performance Data
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Romidepsin in various T-cell lymphoma cell lines. This data is crucial for assessing the potency of the compound.
| Cell Line | Histological Subtype | Romidepsin IC50 (nM) | This compound IC50 (nM) |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 - 6.36[8][10] | Data Not Available |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 0.44 - 3.87[8] | Data Not Available |
Mechanism of Action
Romidepsin and other HDAC inhibitors exert their anti-tumor effects through a multi-faceted mechanism of action. By inhibiting class I HDAC enzymes, these compounds lead to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[4][5] This, in turn, can induce cell cycle arrest, often through the upregulation of p21, and trigger apoptosis via both intrinsic and extrinsic pathways.[10][11][12] Furthermore, HDAC inhibitors can affect the acetylation status and function of non-histone proteins, including transcription factors like p53, further contributing to their anti-cancer activity.[13][14][15][16]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in the evaluation of HDAC inhibitors in T-cell lymphoma cell lines.[10]
-
Cell Seeding: Seed T-cell lymphoma cells (e.g., Hut-78, Karpas-299) in a 96-well plate at a density of 5 x 10³ cells per well in complete medium.
-
Compound Treatment: Add varying concentrations of this compound or Romidepsin to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis using Annexin V staining and flow cytometry.
-
Cell Treatment: Treat T-cell lymphoma cells with this compound or Romidepsin at desired concentrations for a specified time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot for Histone Acetylation
This protocol details the procedure for detecting changes in histone acetylation levels following treatment with HDAC inhibitors.[17][18][19][20]
-
Cell Lysis and Histone Extraction: Treat cells with this compound or Romidepsin. After treatment, harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Conclusion
Romidepsin is a well-characterized HDAC inhibitor with proven efficacy in T-cell lymphoma models and clinical practice. Its mechanism of action involves the induction of histone acetylation, leading to the expression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis. The provided protocols offer a standardized approach to evaluate the preclinical activity of novel HDAC inhibitors. As data for this compound becomes available, this guide can be populated to facilitate a direct and objective comparison with Romidepsin, aiding in the assessment of its therapeutic potential for T-cell lymphomas.
References
- 1. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]
- 7. researchgate.net [researchgate.net]
- 8. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Romidepsin for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Targeting histone deacetyalses in the treatment of B- and T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 19. Histone Acetylation Facilitates Rapid and Robust Memory CD8 T Cell Response through Differential Expression of Effector Molecules (Eomesodermin and Its Targets: Perforin and Granzyme B) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
Unveiling the Cellular Impact of Hdac-IN-53: A Comparative Analysis in Colon Cancer Cell Lines
A detailed examination of the selective HDAC inhibitor, Hdac-IN-53, reveals its potent anti-proliferative and pro-apoptotic effects in colon cancer cell lines. This guide provides a cross-validation of its efficacy against other established HDAC inhibitors, Vorinostat and Entinostat, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and drug development.
This compound is a selective inhibitor targeting Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, with IC50 values of 47 nM, 125 nM, and 450 nM, respectively. It exhibits no significant inhibitory activity against Class II HDACs.[1][2][3][4][5][6] This selectivity profile positions this compound as a targeted therapeutic agent with the potential for reduced off-target effects. This comparison guide delves into the cellular consequences of this compound treatment in two key colon cancer cell lines: the human colorectal carcinoma line HCT116 and the murine colon adenocarcinoma line MC38.
Comparative Efficacy of this compound and Alternative HDAC Inhibitors
The anti-proliferative activity of this compound has been demonstrated in both HCT116 and MC38 cell lines. In comparison with the pan-HDAC inhibitor Vorinostat (SAHA) and the Class I-selective inhibitor Entinostat (MS-275), this compound shows comparable or superior potency in inhibiting cell growth.
| Inhibitor | Cell Line | IC50 (Anti-proliferation) | Reference |
| This compound | HCT116 | 0.56 µM | [2] |
| MC38 | 0.66 µM | [2] | |
| Vorinostat (SAHA) | HCT116 | ~0.42 µM (72h) | [7] |
| Entinostat (MS-275) | HCT116 | Not explicitly found |
This compound Induces Cell Cycle Arrest and Apoptosis
Treatment with this compound leads to distinct cell cycle arrest patterns in different colon cancer cell lines. In HCT116 cells, exposure to this compound at concentrations of 0.1, 0.3, and 1 µM for 24 hours results in a G2/M phase arrest.[2] Conversely, the same treatment regimen in MC38 cells induces a G0/G1 phase arrest.[2]
Furthermore, this compound effectively triggers caspase-dependent apoptosis in both cell lines. Western blot analysis has shown a dose-dependent increase in the levels of cleaved caspase-3 and cleaved PARP, key markers of apoptosis, following treatment with this compound.[2]
Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors, including this compound, exert their effects by altering the acetylation status of both histone and non-histone proteins. This leads to the modulation of various signaling pathways critical for cancer cell survival and proliferation. One of the key pathways affected is the p53 signaling pathway. HDAC inhibitors can lead to the hyper-acetylation and activation of the tumor suppressor protein p53, resulting in the transcription of target genes that promote cell cycle arrest and apoptosis.[3][8][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCT116 or MC38 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Vorinostat, or Entinostat for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed HCT116 or MC38 cells in 6-well plates and treat with the desired concentrations of HDAC inhibitors for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanism of Action
To illustrate the cellular processes affected by this compound, the following diagrams depict the experimental workflow and the implicated signaling pathway.
Caption: Experimental workflow for cross-validating this compound effects.
Caption: this compound signaling pathway leading to cell death.
References
- 1. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.uniupo.it [research.uniupo.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nude mice | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Hdac-IN-53 and Entinostat for Researchers and Drug Development Professionals
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparative analysis of two such inhibitors: Hdac-IN-53, a novel preclinical candidate, and Entinostat, a well-characterized agent with extensive clinical investigation. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the key attributes of each compound.
At a Glance: Key Differences
| Feature | This compound | Entinostat |
| Target Specificity | Selective for Class I HDACs: HDAC1, HDAC2, and HDAC3[1] | Selective for Class I (HDAC1, 2, 3) and Class IV (HDAC11) HDACs[1] |
| Development Stage | Preclinical[1] | Clinical Trials (Phase I, II, III)[1] |
| Reported Activity | Anti-proliferative, induces apoptosis and cell cycle arrest in cancer cell lines; anti-tumor activity in mouse models[1] | Anti-proliferative, induces apoptosis and differentiation; anti-tumor activity in various cancer models; clinical efficacy in combination therapies, particularly for breast cancer[1][2][3] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Entinostat, focusing on their inhibitory potency and anti-proliferative effects.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Class II HDACs (µM) |
| This compound | 47[1] | 125[1] | 450[1] | >10 (HDAC4, 5, 6, 7, 9)[1] |
| Entinostat | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | Potent and selective inhibitor of Class I HDACs |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | HCT116 (Colon Cancer) (µM) | MC38 (Colon Cancer) (µM) |
| This compound | 0.56[1] | 0.66[1] |
| Entinostat | 0.5 - 1 (in various B-cell lymphoma cell lines)[4] | Data not available |
Mechanism of Action and Cellular Effects
Both this compound and Entinostat function by inhibiting the activity of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of silenced tumor suppressor genes.[5][6] Beyond histones, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, including transcription factors like p53, thereby influencing a wide range of cellular processes.[5]
This compound has been shown to induce caspase-dependent apoptosis, as evidenced by the upregulation of cleaved caspase-3 and cleaved PARP.[1] It also causes cell cycle arrest, with a G0/G1 phase arrest observed in MC38 cells and a G2/M phase arrest in HCT116 cells.[1]
Entinostat also induces apoptosis and can promote terminal differentiation.[1] Its effects on the cell cycle include the upregulation of p21, leading to cell cycle arrest.[4] Furthermore, Entinostat has demonstrated immunomodulatory activity, which may contribute to its anti-tumor effects.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: General mechanism of action for this compound and Entinostat.
Caption: Experimental workflow for assessing apoptosis induction.
Preclinical In Vivo Studies
This compound has demonstrated significant anti-tumor activity in vivo. In nude mice with human tumor xenografts, daily oral administration of this compound at 60 or 120 mg/kg for 15 days resulted in tumor growth inhibition (TGI) of 60.3% and 87.6%, respectively.[1] In an immune-competent mouse model with MC38 colon cancer, this compound not only directly inhibited tumor growth but also exhibited an indirect anti-tumor effect mediated by immune cells, as indicated by an increased percentage of CD4+ T cells.[1]
Entinostat has also shown promising anti-tumor activity in various in vivo models, including those for lung, prostate, breast, pancreas, and renal cell carcinoma.[1] Preclinical studies have highlighted its potential in combination therapies, where it can enhance the efficacy of other targeted agents and chemotherapeutics and help overcome treatment resistance.[1]
Clinical Development of Entinostat
Entinostat has undergone extensive clinical evaluation. It has been studied in numerous Phase I and II trials for both solid tumors and hematologic malignancies.[1] Notably, in combination with exemestane for advanced breast cancer, Entinostat demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) in a Phase II study (ENCORE 301).[3] A subsequent Phase III trial (E2112) was initiated to confirm these findings.[2] While Entinostat is generally well-tolerated, common adverse events include hematologic toxicities like neutropenia and thrombocytopenia, as well as fatigue and gastrointestinal discomfort.[2]
Experimental Protocols
HDAC Inhibition Assay (General Protocol)
A typical HDAC inhibition assay involves the use of a fluorogenic substrate that is deacetylated by the HDAC enzyme. The activity of the enzyme is measured by the fluorescence generated upon deacetylation. To determine the IC50 value of an inhibitor, the assay is performed with varying concentrations of the compound.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) and a suitable fluorogenic substrate are prepared in an assay buffer.
-
Inhibitor Dilution: The test compound (this compound or Entinostat) is serially diluted to a range of concentrations.
-
Assay Reaction: The HDAC enzyme, substrate, and inhibitor are incubated together in a microplate.
-
Signal Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116, MC38) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Entinostat for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with the HDAC inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound and Entinostat are both selective inhibitors of Class I HDACs with demonstrated anti-cancer properties. This compound is a promising preclinical candidate with potent and selective inhibitory activity against HDACs 1, 2, and 3, and has shown significant anti-tumor effects in vivo. Entinostat, with a broader Class I and IV HDAC inhibitory profile, is a more clinically advanced agent with a substantial body of data supporting its efficacy, particularly in combination therapies for breast cancer.
For researchers, this compound represents a novel tool to investigate the specific roles of HDAC1, 2, and 3 in cancer biology. For drug development professionals, Entinostat serves as a benchmark for a clinically validated HDAC inhibitor, with its development path offering valuable insights into the opportunities and challenges in this therapeutic class. Further comparative studies, particularly head-to-head in vitro and in vivo experiments, would be necessary to more definitively delineate the relative advantages of each compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 [mdpi.com]
- 5. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hdac-IN-53: Unraveling its Efficacy in the Context of p53 Status
A direct comparison of the efficacy of the selective HDAC1-3 inhibitor, Hdac-IN-53, in p53 wild-type versus p53 mutant cancer cells is currently hampered by a lack of publicly available experimental data in p53 wild-type cell lines. However, existing information on this compound's activity in a p53 mutant model, coupled with the broader understanding of how class I HDAC inhibitors function in different p53 contexts, allows for a comprehensive analysis and provides a framework for future investigation.
This compound is an orally active and selective inhibitor of histone deacetylases 1, 2, and 3 (HDAC1-3), with IC50 values of 47 nM, 125 nM, and 450 nM, respectively. It has been shown to induce caspase-dependent apoptosis and exhibits significant anti-tumor activity in vivo against MC38 colon cancer, a cell line known to harbor a p53 mutation. This demonstrates the potential of this compound as a therapeutic agent for cancers with mutant p53.
While specific data for this compound in p53 wild-type cells is not available, the well-documented roles of HDAC1, 2, and 3 in cancer biology and their interplay with the p53 signaling pathway provide valuable insights into its potential differential effects.
General Efficacy of Selective HDAC1-3 Inhibitors: A Tale of Two p53 Statuses
The tumor suppressor protein p53 plays a pivotal role in determining a cancer cell's response to chemotherapy. The efficacy of HDAC inhibitors is often intertwined with the functional status of p53.
In p53 Wild-Type Cancer Cells:
In cancer cells expressing wild-type p53, selective HDAC1-3 inhibitors can potentiate p53's tumor-suppressive functions. The primary mechanism involves the acetylation of p53. HDAC1 and HDAC2 are known to deacetylate p53, leading to its inactivation and degradation. By inhibiting these HDACs, compounds like this compound can lead to:
-
p53 Hyperacetylation and Stabilization: This enhances p53's stability and its ability to bind to DNA.
-
Activation of p53 Target Genes: Acetylated p53 can more effectively transactivate its downstream target genes, such as p21 (CDKN1A), which leads to cell cycle arrest, and pro-apoptotic genes like BAX and PUMA, which trigger programmed cell death.
This leads to a p53-dependent apoptotic pathway, effectively eliminating cancer cells.
In p53 Mutant Cancer Cells:
The scenario in cancer cells with mutant p53 is more complex. Many p53 mutations are missense mutations, resulting in the production of a full-length, but non-functional or even oncogenic, p53 protein. HDAC inhibitors can still exert potent anti-cancer effects in these cells through several p53-independent mechanisms:
-
Induction of p53-Independent Apoptosis: HDAC inhibitors can induce the expression of other pro-apoptotic proteins or repress anti-apoptotic proteins, tipping the balance towards cell death irrespective of p53 status.
-
Cell Cycle Arrest: Inhibition of HDACs can lead to the upregulation of cell cycle inhibitors other than p21, causing a halt in cell proliferation.
-
Destabilization of Mutant p53: Some HDAC inhibitors have been shown to disrupt the chaperone machinery, such as the HDAC6-Hsp90 axis, which is responsible for stabilizing mutant p53 protein. While this compound is selective for HDAC1-3, the broader class of HDAC inhibitors demonstrates this as a viable anti-cancer strategy in p53 mutant tumors.
-
Transcriptional Repression of Pro-Survival Genes: HDAC inhibitors can alter the chromatin landscape, leading to the silencing of genes essential for cancer cell survival and proliferation.
The observation that this compound is effective in the p53-mutant MC38 cell line suggests that it likely operates through one or more of these p53-independent mechanisms.
Comparative Data on HDAC Inhibitor Efficacy
While specific quantitative data for this compound is limited, the following table summarizes the general effects of selective HDAC1-3 inhibitors on key cellular processes based on p53 status, as extrapolated from the broader scientific literature.
| Feature | p53 Wild-Type Cells | p53 Mutant Cells |
| Primary Mechanism of Action | p53 hyperacetylation and activation | p53-independent apoptosis, cell cycle arrest |
| Key Apoptotic Triggers | Upregulation of BAX, PUMA, and other p53 targets | Upregulation of other pro-apoptotic proteins |
| Cell Cycle Arrest | Primarily G1 arrest via p21 induction | G1 or G2/M arrest through various mechanisms |
| Sensitivity | Generally sensitive | Can be equally or more sensitive |
Experimental Protocols
To definitively assess the differential efficacy of this compound, a series of experiments would be required. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate p53 wild-type (e.g., HCT116, MCF7) and p53 mutant (e.g., HT-29, SW480) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in treated versus untreated samples.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key proteins (e.g., p53, acetyl-p53, p21, BAX, PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, and a loading control like β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands relative to the loading control to determine changes in protein expression and cleavage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by HDAC1-3 inhibitors and a typical experimental workflow for their evaluation.
A Comparative Benchmark: Hdac-IN-53 Versus Next-Generation HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
The landscape of epigenetic drug discovery is continually evolving, with a significant focus on the development of more potent and selective histone deacetylase (HDAC) inhibitors. These next-generation inhibitors aim to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive, data-driven comparison of Hdac-IN-53, a selective class I HDAC inhibitor, against two other prominent next-generation HDAC inhibitors: Entinostat (MS-275) and Mocetinostat (MGCD0103). The information presented herein is collated from various preclinical studies to offer a detailed benchmark for researchers in the field.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound, Entinostat, and Mocetinostat, focusing on their inhibitory activity against HDAC isoforms, their anti-proliferative effects on cancer cell lines, and their in vivo efficacy in tumor xenograft models.
Table 1: Comparative Inhibitory Activity against HDAC Isoforms (IC50, nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC11 |
| This compound | 47 | 125 | 450 | - |
| Entinostat | 243 | 453 | 248 | - |
| Mocetinostat | 150 | 290 | 1660 | 590 |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Inhibitor | HCT116 (Colon) | MC38 (Colon) | K562 (Leukemia) | U937 (Lymphoma) | PANC-1 (Pancreatic) | HCC1937 (Breast) | SUM149 (Breast) |
| This compound | 0.56 | 0.66 | - | - | - | - | - |
| Entinostat | - | - | - | - | Variable (0-100) | - | - |
| Mocetinostat | - | - | - | - | - | 2.6 | 0.6 |
Table 3: Comparative In Vivo Anti-Tumor Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | MC38 Colon Cancer (mice) | 60 or 120 mg/kg, PO, daily for 15 days | Significant | Exerts antitumor activities by both direct tumor growth inhibition and indirect immune cell-mediated antitumor effect. |
| Entinostat | Various human tumor xenografts (lung, prostate, breast, pancreas, renal) | 49 mg/kg | Significant | Demonstrates broad anti-tumor activity and can reverse epithelial-mesenchymal transition (EMT).[1] |
| Mocetinostat | Various human tumor xenografts | Dose-dependent | Significant | Antitumor activity correlates with the induction of histone acetylation in tumors.[2] |
Note: This table provides a qualitative summary of in vivo efficacy. Direct quantitative comparison of TGI is challenging due to variations in experimental models, dosing, and measurement endpoints across different studies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of HDAC inhibitors. Below are methodologies for key experiments cited in this guide.
HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) are diluted in an appropriate assay buffer. A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is also prepared in the same buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Setup: In a 96-well plate, the diluted enzyme is mixed with the various concentrations of the test compound and incubated at 37°C.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction, and the plate is incubated.
-
Development: A developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to stop the reaction) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of an HDAC inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the HDAC inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of an HDAC inhibitor.
Methodology:
-
Cell Preparation and Implantation: Human tumor cells are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: The HDAC inhibitor is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. The tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Mandatory Visualization
Signaling Pathway: HDAC Inhibitor-Mediated p53 Activation and Apoptosis
HDAC inhibitors exert their anti-cancer effects through various mechanisms, including the reactivation of tumor suppressor genes. A key player in this process is the p53 tumor suppressor protein. The following diagram illustrates the signaling pathway by which HDAC inhibitors can lead to p53 activation and subsequent apoptosis.
Caption: HDAC inhibitor-mediated p53 activation pathway.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the standard workflow for conducting an in vivo xenograft study to evaluate the anti-tumor efficacy of an HDAC inhibitor.
Caption: Workflow for an in vivo tumor xenograft study.
References
A Comparative Guide to Histone Deacetylase (HDAC) Inhibitors: Vorinostat, Romidepsin, and Ricolinostat
For Researchers, Scientists, and Drug Development Professionals
Note: This guide provides a comparative overview of three well-characterized Histone Deacetylase (HDAC) inhibitors. Initial searches for "Hdac-IN-53" did not yield specific published data, suggesting it may be a novel or less-studied compound. Therefore, this guide focuses on established HDAC inhibitors to provide a valuable comparative resource.
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in cancer therapy. By inhibiting the enzymatic activity of HDACs, these compounds induce hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.[1] This guide provides a head-to-head comparison of three prominent HDAC inhibitors: the pan-inhibitor Vorinostat (SAHA), the class I-selective inhibitor Romidepsin, and the class IIb-selective inhibitor Ricolinostat.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and therapeutic application of an HDAC inhibitor are largely dictated by its potency and selectivity towards different HDAC isoforms. The following table summarizes the inhibitory activity (IC50) of Vorinostat, Romidepsin, and Ricolinostat against a panel of HDAC isoforms.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 10 | - | 20 | - | - |
| Romidepsin | Class I Selective | 36 | 47 | - | 510 | 1400 |
| Ricolinostat | Class IIb Selective | - | - | - | - | 5 |
Data compiled from multiple sources.[1][2] Note that IC50 values can vary depending on the specific assay conditions.
Anti-Proliferative Activity in Cancer Cell Lines
The anti-cancer activity of these inhibitors has been evaluated in various cancer cell lines. The following table provides a comparison of their anti-proliferative effects (IC50) in selected cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Vorinostat (SAHA) | HUT78 | Cutaneous T-Cell Lymphoma | 675 |
| A549 | Lung Cancer | 1640 | |
| MCF-7 | Breast Cancer | 685 | |
| Romidepsin | HUT78 | Cutaneous T-Cell Lymphoma | 1.22 |
| Ricolinostat | - | - | - |
Signaling Pathways and Experimental Workflows
HDAC Inhibition and the p53 Pathway
HDAC inhibitors can reactivate tumor suppressor genes that have been silenced epigenetically. One of the key non-histone targets of HDACs is the tumor suppressor protein p53. Deacetylation of p53 by class I HDACs can lead to its degradation and inactivation. HDAC inhibitors, by preventing this deacetylation, can stabilize and activate p53, leading to cell cycle arrest and apoptosis.[5]
Caption: The role of HDAC inhibitors in the p53 signaling pathway.
General Experimental Workflow for Evaluating HDAC Inhibitors
The evaluation of a novel HDAC inhibitor typically follows a standardized workflow, from initial biochemical assays to cellular and in vivo studies.
Caption: A typical experimental workflow for the preclinical evaluation of HDAC inhibitors.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
Materials:
-
Purified HDAC enzyme
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer (e.g., Trypsin)
-
Test compound (HDAC inhibitor)
-
Positive control inhibitor (e.g., Trichostatin A)
-
384-well black microplate
-
Fluorescent plate reader
Procedure:
-
Dilute the purified HDAC enzyme in assay buffer.
-
Add the diluted enzyme to the wells of the microplate.
-
Add the test compound at various concentrations to the wells. Include wells with a positive control inhibitor and a no-inhibitor control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add the HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).[6]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of an HDAC inhibitor on the viability and proliferation of cancer cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the HDAC inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the increase in acetylated histones in cells treated with an HDAC inhibitor.[8]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total histone as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.[9]
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. benchchem.com [benchchem.com]
- 3. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Selective HDAC2 Inhibition: Mocetinostat vs. Kinetically Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is continually evolving, with a significant focus on developing isoform-selective histone deacetylase (HDAC) inhibitors to maximize therapeutic efficacy while minimizing off-target effects. HDAC2, a Class I HDAC, has emerged as a critical target in various diseases, including cancer and neurological disorders.[1][2] This guide provides a detailed comparison between Mocetinostat (a potent Class I HDAC inhibitor with significant HDAC2 activity) and a newer class of kinetically selective HDAC2 inhibitors, offering insights into their performance, mechanisms, and the experimental protocols used for their evaluation.
Introduction to HDAC2 Inhibition
Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3][4] This deacetylation generally leads to a more compact chromatin structure, repressing gene transcription.[3][4][5] HDAC2, in particular, is a key regulator of genes involved in cell cycle progression, apoptosis, and neurogenesis.[6] Its aberrant expression is linked to the progression of various cancers and cognitive impairment in neurodegenerative diseases.[1][2] Consequently, inhibiting HDAC2 is a promising therapeutic strategy.
Early HDAC inhibitors were often "pan-inhibitors," targeting multiple HDAC isoforms. While effective in some contexts, their lack of specificity can lead to dose-limiting toxicities.[7] This has driven the development of inhibitors with greater selectivity. This guide compares Mocetinostat, a benzamide that inhibits HDAC1, 2, and 3, with compounds like BRD6688 and BRD4884, which achieve HDAC2 selectivity through kinetic properties, specifically a longer residence time on the target enzyme.[8][9]
Comparative Performance Data
The following tables summarize the quantitative data for Mocetinostat and representative kinetically selective HDAC2 inhibitors.
Table 1: Inhibitor Potency (IC50/Ki)
| Compound | Target(s) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Selectivity Profile | Reference |
| Mocetinostat (MGCD0103) | Class I | 34 ± 17 | 820 ± 1.4 | 150 | Potent against HDAC1, 2, 3 | [10] |
| BRD6688 | Kinetically Selective for HDAC2 | - | - | - | Exhibits kinetic selectivity for HDAC2 over HDAC1 | [8][9] |
| BRD4884 | Kinetically Selective for HDAC2 | - | - | - | Exhibits kinetic selectivity for HDAC2 over HDAC1 | [8][9] |
| ACY-1035 | HDAC1/2 Selective | 7 (IC50) | 49 (IC50) | 10,000 (IC50) | >200-fold selective for HDAC1/2 over HDAC3 | [11] |
Note: Direct IC50/Ki values for BRD6688 and BRD4884 are not always presented in the same format as traditional inhibitors due to their mechanism relying on kinetic selectivity (residence time) rather than just thermodynamic binding affinity.
Table 2: Kinetic Parameters
| Compound | Target | Residence Time | Kinetic Selectivity | Key Finding | Reference |
| Mocetinostat (MGCD0103) | Class I | Not typically reported | N/A | Slow-binding kinetics observed | [12] |
| BRD6688 / BRD4884 | HDAC2 | Biased residence time for HDAC2 | Kinetically selective for HDAC2 vs. HDAC1 | Longer residence time on HDAC2 compared to the highly homologous HDAC1 isoform drives selectivity and downstream effects. | [8][9] |
Mechanism of Action and Signaling Pathways
HDAC inhibitors function by binding to the zinc ion within the catalytic site of the HDAC enzyme, which blocks the access of acetylated substrates.[13] This leads to the hyperacetylation of histones and non-histone proteins, altering gene expression and cellular function.
Selective inhibition of HDAC2 has been shown to impact several critical signaling pathways:
-
p53 Pathway Activation : HDAC2 deacetylates the tumor suppressor protein p53, which can lead to its degradation.[14] Inhibition of HDAC2 can lead to p53 hyperacetylation, stabilization, and nuclear localization, restoring its tumor-suppressive functions, such as inducing apoptosis and cell cycle arrest via upregulation of targets like p21.[15][16][17]
-
Cell Cycle Control : HDACs, including HDAC2, are part of repressor complexes that keep cell cycle genes silenced.[18] Inhibition of HDAC2 can lead to the expression of cyclin-dependent kinase inhibitors like p21, causing cell cycle arrest, typically at the G1/S or G2/M phase.[5][6]
-
Modulation of Apoptosis : By altering the expression of pro- and anti-apoptotic proteins, HDAC2 inhibition can shift the balance towards cell death. For instance, selective HDAC2 inhibition can downregulate the anti-apoptotic protein survivin.[16] Deletion of HDAC2 in cancer cells has been shown to upregulate pro-apoptotic proteins like BAX and APAF-1.[14]
Below is a diagram illustrating the central role of HDAC2 in regulating the p53-mediated pathway leading to cell cycle arrest and apoptosis.
Caption: HDAC2 inhibition leads to p53 activation and downstream effects.
Experimental Protocols & Workflows
The evaluation of HDAC inhibitors relies on a series of standardized in vitro and cell-based assays.
Fluorometric HDAC Activity Assay
This assay measures the enzymatic activity of a specific HDAC isoform and the potency of an inhibitor in a biochemical context.
Methodology:
-
Reagents: Recombinant human HDAC2 enzyme, a fluorogenic substrate such as Boc-Lys(Ac)-AMC, assay buffer, a developer solution containing trypsin, and the test inhibitor (e.g., Mocetinostat).
-
Procedure: a. The inhibitor is serially diluted in assay buffer and pre-incubated with the recombinant HDAC2 enzyme in a 96-well plate. b. The reaction is initiated by adding the fluorogenic substrate. The HDAC2 enzyme deacetylates the substrate. c. The reaction is incubated at 37°C for a specified time (e.g., 30 minutes). d. The developer solution is added. Trypsin in the developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). e. The fluorescence is measured using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[10]
-
Data Analysis: The fluorescence intensity is proportional to HDAC2 activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The workflow for this assay is depicted below.
Caption: Workflow for a fluorometric HDAC activity assay.
Cell Viability (MTT) Assay
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Materials: Cancer cell line of interest (e.g., A549 lung cancer cells), complete cell culture medium, test inhibitor, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are treated with serial dilutions of the HDAC inhibitor for a specified duration (e.g., 48 or 72 hours). c. MTT solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. d. The medium is removed, and DMSO is added to dissolve the formazan crystals. e. The absorbance is measured at 570 nm using a plate reader.[19]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. A dose-response curve is plotted to determine the IC50 value.
Western Blot for Histone Acetylation
This method is used to confirm the on-target effect of the HDAC inhibitor within cells by measuring the levels of acetylated histones.
Methodology:
-
Materials: Cell line, test inhibitor, RIPA lysis buffer, primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3), HRP-conjugated secondary antibody, PVDF membrane, chemiluminescent substrate.
-
Procedure: a. Cells are treated with the HDAC inhibitor for a set time. b. Total protein is extracted by lysing the cells in RIPA buffer. c. Protein concentration is determined (e.g., BCA assay). d. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is blocked and then incubated with a primary antibody against a specific acetylation mark (e.g., acetyl-H3K9) or total histone as a loading control. f. The membrane is washed and incubated with an HRP-conjugated secondary antibody. g. The signal is detected using a chemiluminescent substrate and an imaging system.[19]
-
Data Analysis: The band intensity for the acetylated histone is normalized to the total histone or a housekeeping protein to show the relative increase in acetylation upon inhibitor treatment.
Conclusion
The choice between a potent Class I inhibitor like Mocetinostat and a kinetically selective HDAC2 inhibitor depends on the specific therapeutic context.
-
Mocetinostat offers potent inhibition of HDAC1, 2, and 3. This broader activity may be beneficial in cancers where multiple Class I HDACs are overexpressed.[2] However, this can also lead to off-target effects associated with the inhibition of HDAC1 and HDAC3.
-
Kinetically selective HDAC2 inhibitors like BRD6688 and BRD4884 represent a more refined approach. By achieving selectivity through a longer residence time on HDAC2, they can provide a sustained target engagement that may be more efficacious, particularly in diseases where HDAC2 is the primary driver, such as certain neurodegenerative disorders.[8][9] This kinetic selectivity offers a potential advantage in minimizing side effects related to the inhibition of the highly similar HDAC1 isoform.
Ultimately, the development of isoform-selective inhibitors is a critical step forward in epigenetic therapy. The experimental protocols detailed here provide a framework for the continued evaluation and comparison of novel compounds, enabling researchers to identify the most promising candidates for clinical development.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase 2 selective inhibitors: A versatile therapeutic strategy as next generation drug target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02130D [pubs.rsc.org]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hdac1 and Hdac2 act redundantly to control p63 and p53 functions in epidermal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of HDAC Inhibitors: Belinostat as a Case Study
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comparative overview of HDAC inhibitors, using the well-characterized pan-HDAC inhibitor Belinostat as a central case study. Due to the absence of publicly available data for a compound designated "Hdac-IN-53," this guide will instead compare Belinostat to a hypothetical next-generation HDAC inhibitor, outlining key parameters and experimental data that researchers and drug developers should consider in their evaluations.
Introduction to HDAC Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1][2][3] In many cancers, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4]
HDAC inhibitors counteract this by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated histones.[2] This results in a more relaxed chromatin state, facilitating the re-expression of tumor suppressor genes, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]
Belinostat: A Profile of a Pan-HDAC Inhibitor
Belinostat (brand name Beleodaq®) is a hydroxamic acid-based pan-HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[5][6] As a pan-inhibitor, it targets a broad range of zinc-dependent HDAC enzymes.[7]
Mechanism of Action of Belinostat
Belinostat functions by chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[8][9] This leads to the hyperacetylation of both histone and non-histone proteins.[7] The accumulation of acetylated histones alters chromatin structure and reactivates the transcription of tumor suppressor genes like p21, leading to cell cycle arrest.[3] Furthermore, the acetylation of non-histone proteins, such as the tumor suppressor p53, can enhance their stability and pro-apoptotic activity.[10][11] The multifaceted effects of Belinostat culminate in the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest in malignant cells.[3]
Figure 1. Simplified signaling pathway of Belinostat's mechanism of action.
Comparative Analysis: Belinostat vs. a Hypothetical Next-Generation HDAC Inhibitor
While Belinostat is an effective therapeutic, the field is continually striving for inhibitors with improved properties. The following table compares the known characteristics of Belinostat with the desired attributes of a hypothetical, more advanced HDAC inhibitor.
| Feature | Belinostat (Pan-HDAC Inhibitor) | Hypothetical Next-Generation Inhibitor (Isoform-Selective) |
| Target Specificity | Pan-inhibitor of Class I, II, and IV HDACs.[7] | Selective for a specific HDAC isoform (e.g., HDAC1, HDAC2, or HDAC6) implicated in a particular malignancy. |
| Potency | IC50 of 27 nM in HeLa cell extracts (pan-HDAC activity).[5][6] | Potentially higher, with sub-nanomolar IC50 against the target isoform. |
| Mechanism of Action | Zinc chelation via a hydroxamic acid group.[8][9] | May employ a novel zinc-binding group or a different inhibitory mechanism to enhance selectivity and reduce off-target effects. |
| Cellular Effects | Induces cell cycle arrest, apoptosis, and inhibits angiogenesis.[3] | More targeted cellular effects, potentially leading to a better therapeutic window and reduced toxicity in normal cells. |
| Clinical Applications | Approved for relapsed or refractory Peripheral T-Cell Lymphoma (PTCL). | Potentially broader applications in solid tumors or other diseases where a specific HDAC isoform is a key driver. |
| Adverse Effects | Common side effects include nausea, vomiting, fatigue, and hematologic toxicities. | A more favorable safety profile with fewer off-target effects due to isoform selectivity. |
Experimental Data and Protocols
The evaluation of any HDAC inhibitor requires a series of well-defined experiments to characterize its potency, selectivity, and cellular effects. Below are representative data for Belinostat and detailed protocols for key assays.
Quantitative Data for Belinostat
| Assay | Cell Line/System | Result | Reference |
| Pan-HDAC Inhibition (IC50) | HeLa cell extracts | 27 nM | [5][6] |
| Cell Proliferation (IC50) | Urothelial carcinoma cell lines (5637, T24, J82, RT4) | 1.0 µM, 3.5 µM, 6.0 µM, 10 µM respectively | [6] |
| Cell Proliferation (IC50) | Prostate cancer cell lines | 0.5 - 2.5 µM | [6] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDACs or HDACs in nuclear extracts.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation of the substrate allows a developing agent to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Materials:
-
HDAC Assay Buffer
-
Purified HDAC enzyme or nuclear extract
-
Fluorogenic HDAC substrate
-
HDAC inhibitor (e.g., Trichostatin A as a positive control)
-
Developing agent
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound (e.g., Belinostat) in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compound, HDAC enzyme (or nuclear extract), and assay buffer. Include wells for a no-enzyme control and a positive control (Trichostatin A).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developing agent.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This assay assesses the effect of the HDAC inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear microplate
-
Test compound (e.g., Belinostat)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[15]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This technique is used to visualize the increase in histone acetylation in cells treated with an HDAC inhibitor.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-Histone H3) and total histones (as a loading control).
Materials:
-
Cancer cell line
-
Test compound (e.g., Belinostat)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them on an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a membrane.[16]
-
Block the membrane to prevent non-specific antibody binding.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation.
Figure 2. A typical experimental workflow for the evaluation of an HDAC inhibitor.
Conclusion
Belinostat serves as a valuable benchmark in the study of HDAC inhibitors, demonstrating the therapeutic potential of targeting epigenetic dysregulation in cancer. While pan-HDAC inhibitors like Belinostat have shown clinical efficacy, the future of HDAC inhibitor development likely lies in the creation of isoform-selective compounds. These next-generation inhibitors hold the promise of enhanced potency against specific cancer types and a more favorable safety profile. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers and drug developers in the preclinical evaluation of novel HDAC inhibitors, aiming to identify candidates with superior therapeutic indices.
References
- 1. quora.com [quora.com]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
Evaluating the Synergistic Potential of HDAC Inhibitors in Combination Therapies
A Comparative Guide for Researchers
The strategic combination of therapeutic agents is a cornerstone of modern drug development, aiming to enhance efficacy, overcome resistance, and minimize toxicity. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents.[1][2] Their ability to modulate the epigenome and influence a wide array of cellular processes makes them prime candidates for synergistic combination therapies.[3][4]
This guide provides a comparative overview of the synergistic effects observed when combining HDAC inhibitors with other anti-cancer drugs. Due to the limited availability of public data on a specific compound named "Hdac-IN-53," this document will focus on the broader class of HDAC inhibitors, drawing on established pre-clinical and clinical findings. The principles and methodologies described herein can serve as a foundational framework for evaluating the synergistic potential of any novel HDAC inhibitor.
Rationale for Combination Therapy
HDAC inhibitors exert their anti-tumor effects through various mechanisms, including the reactivation of tumor suppressor genes, induction of cell cycle arrest, and promotion of apoptosis.[4][5] When used in combination, they can potentiate the effects of other therapies through several mechanisms:
-
Enhanced DNA Damage: HDAC inhibitors can relax chromatin structure, making DNA more accessible to damaging agents like chemotherapy and radiotherapy.[6][7]
-
Inhibition of DNA Repair: Some HDACis have been shown to downregulate key proteins involved in DNA damage repair pathways, preventing cancer cells from recovering from the effects of genotoxic therapies.[7]
-
Sensitization to Apoptosis: HDAC inhibitors can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, lowering the threshold for cell death induced by other agents.[4]
-
Modulation of Key Signaling Pathways: A crucial mechanism of action for HDAC inhibitors is the acetylation of non-histone proteins, including the tumor suppressor p53.[8][9] Increased acetylation can stabilize and activate p53, enhancing its ability to induce cell cycle arrest or apoptosis in response to cellular stress.[2][10]
Synergistic Combinations: A Data-Driven Comparison
The following tables summarize the synergistic effects observed in preclinical studies of HDAC inhibitors in combination with various classes of anti-cancer drugs.
| Combination Partner | HDAC Inhibitor(s) | Cancer Type | Observed Synergistic Effect | Reference(s) |
| Chemotherapy | ||||
| Cisplatin | Vorinostat (SAHA), Valproic Acid (VPA) | Larynx, Lung, Oral Squamous Cell Carcinoma | Increased cytotoxicity and apoptosis, inhibition of cell proliferation. | [3][7] |
| Paclitaxel | ST2782, ST3595 | Ovarian Carcinoma | Enhanced apoptosis, dependent on wild-type p53 status. | [11] |
| 5-Fluorouracil (5-FU), Oxaliplatin | Suberoylanilide hydroxamic acid (SAHA) | Colorectal Cancer | Reduced HDAC2 expression, mitotic cell death, and reduced tumor growth in xenografts. | [12] |
| Targeted Therapy | ||||
| Proteasome Inhibitors (e.g., Bortezomib) | MS275, Apicidin, Romidepsin | Nasopharyngeal Carcinoma | Induction of apoptosis via ROS-dependent ER stress. | [7] |
| mTOR Inhibitors (e.g., Temsirolimus, Ridaforolimus) | Vorinostat | Renal Cell Carcinoma, Synovial Sarcoma | Increased apoptosis, reduction in survivin and VEGF. | [13] |
| Radiotherapy | ||||
| Ionizing Radiation | Vorinostat, TSA, Valproic Acid | Breast, Prostate, Lung, Colon, Cervical, Head and Neck Cancers | Enhanced radiosensitivity of cancer cells. | [6] |
Key Signaling Pathways in Synergistic Responses
The synergistic effects of HDAC inhibitors are often mediated through the modulation of critical cellular signaling pathways. The p53 tumor suppressor pathway is a central node in the response to HDAC inhibitor combination therapy.
Caption: The p53 signaling pathway is modulated by HDAC inhibitors.
HDAC inhibitors can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity.[2][9] This sensitized state allows for a more robust response to the DNA damage induced by chemotherapy or radiotherapy, leading to enhanced cell cycle arrest and apoptosis.[10]
Experimental Protocols for Evaluating Synergy
A systematic approach is crucial for quantifying the synergistic effects of a novel HDAC inhibitor like this compound. The following protocols provide a general framework.
Determining Optimal Concentration Range
Before assessing synergy, it is essential to determine the optimal concentration of the HDAC inhibitor that effectively inhibits its target without causing excessive cytotoxicity.
Caption: Experimental workflow for evaluating a novel HDAC inhibitor.
Protocol 1: Cell Viability and Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the HDAC inhibitor.
-
Methodology:
-
Cell Seeding: Plate cancer cells of interest in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the HDAC inhibitor (e.g., this compound) for a defined period (e.g., 48-72 hours).
-
Assay: Use a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure cell viability.
-
Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value using non-linear regression.
-
Protocol 2: In-Cell HDAC Activity Assay
-
Objective: To confirm target engagement by measuring the inhibition of HDAC enzymes within live cells.
-
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1, but with a shorter incubation time (e.g., 4-24 hours).
-
Assay: Use a commercially available in-cell HDAC activity assay (e.g., HDAC-Glo™ I/II Assay) that utilizes a luminogenic substrate.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls to determine the percentage of HDAC inhibition at different concentrations.
-
Protocol 3: Apoptosis Assay
-
Objective: To measure the induction of apoptosis by the HDAC inhibitor.
-
Methodology:
-
Cell Seeding and Treatment: Treat cells with the HDAC inhibitor at concentrations around the IC50 value.
-
Assay: Use methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-Glo® 3/7 Assay).
-
Data Analysis: Quantify the percentage of apoptotic cells or the level of caspase activity relative to untreated controls.
-
Quantifying Synergy: The Combination Index (CI)
Once the activity of the single agent is characterized, its synergistic potential with another drug can be quantified using the Combination Index (CI) method, based on the Loewe additivity model.
Protocol 4: Synergy Analysis using the Combination Index
-
Objective: To quantitatively determine if the combination of an HDAC inhibitor and another drug is synergistic, additive, or antagonistic.
-
Methodology:
-
Experimental Design: Treat cells with each drug alone and in combination at a constant ratio (e.g., based on their individual IC50 values) over a range of concentrations.
-
Data Collection: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) for different effect levels (e.g., 50%, 75%, and 90% growth inhibition).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
The available evidence strongly supports the synergistic potential of HDAC inhibitors in combination with a wide range of anti-cancer therapies. While specific data for "this compound" is not yet available in the public domain, the experimental framework outlined in this guide provides a robust methodology for its evaluation. By systematically assessing cytotoxicity, target engagement, and the induction of apoptosis, and by quantifying synergy through methods like the Combination Index, researchers can effectively determine the therapeutic potential of novel HDAC inhibitors in combination regimens. The modulation of key pathways, particularly the p53 signaling network, appears to be a critical determinant of synergistic outcomes and warrants careful investigation in the development of new combination therapies.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 8. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Augmentation of antitumor effects of p53 gene therapy by combination with HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor effects of novel HDAC inhibitors and paclitaxel in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Independent Verification of HDAC Inhibitor Activity: A Comparative Guide for Vorinostat (SAHA)
This guide provides a comparative overview of the inhibitory activity of Vorinostat (suberanilohydroxamic acid, SAHA), a well-characterized histone deacetylase (HDAC) inhibitor. The following sections present independently reported IC50 values, a detailed experimental protocol for assessing HDAC activity, and a diagram of the key signaling pathway affected by this class of inhibitors. This information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary: IC50 Values for Vorinostat (SAHA)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for Vorinostat against various HDAC isoforms as reported in multiple studies. These values demonstrate the pan-inhibitory nature of Vorinostat, with potent activity against Class I and II HDACs.
| HDAC Isoform | IC50 Value (nM) | Reference |
| HDAC1 | 10 | [1][2] |
| HDAC1 | 40.6 | [3] |
| HDAC1 | ~10 - 50 | [4] |
| HDAC2 | 10 | [2] |
| HDAC3 | 20 | [1][2] |
| HDAC6 | 10 | [2] |
| HDAC7 | 10 | [2] |
| HDAC11 | 10 | [2] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Experimental Protocol: Fluorometric HDAC Activity Assay
The following is a generalized protocol for determining the in vitro activity of HDAC inhibitors using a fluorometric assay. This method is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme.
1. Principle:
This assay relies on a two-step enzymatic reaction. First, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In the second step, a developing agent, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent AMC. The fluorescence intensity is directly proportional to the HDAC activity.[5]
2. Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Inhibitor (e.g., Vorinostat, Trichostatin A as a control)
-
Developing Agent (e.g., Trypsin in a suitable buffer)
-
Stop Solution (e.g., a potent HDAC inhibitor like Trichostatin A to halt the initial reaction)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 340-360 nm and 440-465 nm, respectively.[6]
3. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the HDAC inhibitor (e.g., Vorinostat) in assay buffer. Prepare working solutions of the HDAC enzyme and substrate in assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the HDAC inhibitor at various concentrations, and the HDAC enzyme. Include control wells with no inhibitor and no enzyme.
-
Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Development: Add the developing agent to each well to cleave the deacetylated substrate and release the fluorophore.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the fluorescence intensity against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
HDAC inhibitors like Vorinostat exert their effects by altering the acetylation status of both histone and non-histone proteins. This leads to changes in gene expression and the modulation of various cellular processes, including cell cycle progression and apoptosis.[5][7] A key mechanism involves the reactivation of tumor suppressor genes.[7]
The following diagram illustrates a simplified signaling pathway affected by Vorinostat.
Caption: Mechanism of action of Vorinostat (SAHA) via HDAC inhibition.
References
A Comparative Analysis of HDAC Inhibitors in Solid versus Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs in cancer therapy. Their ability to modulate gene expression by altering the acetylation status of histones and other non-histone proteins has shown therapeutic potential across a spectrum of malignancies. However, the clinical efficacy of these agents appears to differ significantly between hematological and solid tumors. This guide provides a comparative overview of the performance of key HDAC inhibitors in these two broad cancer categories, supported by clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Common Ground
HDAC inhibitors exert their anti-cancer effects through a multi-faceted mechanism of action. By inhibiting HDAC enzymes, they lead to an accumulation of acetyl groups on lysine residues of histone and non-histone proteins.[1][2][3] This hyperacetylation results in a more open chromatin structure, facilitating the transcription of previously silenced tumor suppressor genes.[4] Key cellular processes affected include:
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cyclin-dependent kinase inhibitors such as p21.[3][5][6][7]
-
Induction of Apoptosis: They can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of pro- and anti-apoptotic proteins.[1][2][8][9][10][11]
-
DNA Damage Response: HDAC inhibitors can interfere with DNA repair mechanisms, sensitizing cancer cells to DNA-damaging agents.[9][12]
The differential response between hematological and solid tumors to HDAC inhibitors is not fully understood but is thought to be influenced by factors such as tumor microenvironment, drug penetration, and the specific genetic and epigenetic landscape of the cancer cells.
Clinical Performance: A Tale of Two Cancer Types
Clinical data has consistently shown a more pronounced single-agent activity of HDAC inhibitors in hematological malignancies, particularly T-cell lymphomas and multiple myeloma, compared to solid tumors.[13]
Efficacy in Hematological Malignancies
Several HDAC inhibitors have received regulatory approval for the treatment of hematological cancers. The following tables summarize the clinical performance of four prominent HDAC inhibitors in this setting.
Table 1: Efficacy of Vorinostat in Hematological Malignancies
| Indication | Phase | N | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Refractory Cutaneous T-Cell Lymphoma (CTCL) | II | 33 | 400 mg daily | 24.2% | 0% | 24.2% |
| Refractory Cutaneous T-Cell Lymphoma (CTCL) | IIb | 74 | 400 mg daily | 29.7% | N/A | N/A |
Table 2: Efficacy of Romidepsin in Hematological Malignancies
| Indication | Phase | N | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | II | 45 | 14 mg/m² on days 1, 8, and 15 of a 28-day cycle | 38% | 18% | 20% |
| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | II | 130 | 14 mg/m² on days 1, 8, and 15 of a 28-day cycle | 25% | 15% | 10% |
Table 3: Efficacy of Panobinostat in Hematological Malignancies
| Indication | Phase | N | Dosing Regimen | Objective Response Rate (ORR) | Near Complete/Complete Response (nCR/CR) | Partial Response (PR) |
| Relapsed/Refractory Multiple Myeloma (in combination with bortezomib and dexamethasone) | III | 381 | 20 mg on days 1, 3, 5, 8, 10, 12 of a 21-day cycle | 61% | N/A | N/A |
Table 4: Efficacy of Belinostat in Hematological Malignancies
| Indication | Phase | N | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | II | 120 | 1,000 mg/m² on days 1-5 of a 21-day cycle | 25.8% | 10.8% | 15% |
Efficacy in Solid Tumors
In contrast to their success in hematological cancers, HDAC inhibitors as monotherapy have demonstrated limited efficacy in solid tumors.[14] Responses are often characterized by disease stabilization rather than significant tumor regression. Combination strategies with chemotherapy or other targeted agents are being actively explored to enhance their activity in this setting.
Table 5: Efficacy of HDAC Inhibitors in Solid Tumors (Monotherapy)
| HDAC Inhibitor | Indication | Phase | N | Dosing Regimen | Objective Response Rate (ORR) | Stable Disease (SD) |
| Vorinostat | Advanced Solid Tumors | I | 57 | 100-400 mg daily | 1.8% (1 PR) | 21% |
| Romidepsin | Advanced Cancers | I | 28 | 7 mg/m² on days 1, 3, and 5 of a 21-day cycle | 0% | 32% |
| Panobinostat | Advanced Solid Tumors and Lymphoma | I | Not specified | 20 mg three times weekly | Not specified | 22% |
| Belinostat | Advanced Solid Tumors | I | 46 | 150-1,200 mg/m² on days 1-5 of a 21-day cycle | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by HDAC inhibitors and a typical workflow for a clinical trial evaluating these agents.
Caption: General mechanism of action of HDAC inhibitors.
Caption: Apoptosis induction pathways by HDAC inhibitors.
Caption: Generalized workflow for a Phase II clinical trial of an HDAC inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in key studies of HDAC inhibitors.
Protocol: Phase II Study of Vorinostat in Refractory Cutaneous T-Cell Lymphoma (CTCL)[13][15][16][17][18]
-
Patient Population: Patients with persistent, progressive, or recurrent CTCL who had received a median of five prior systemic therapies.[15][16]
-
Study Design: An open-label, single-arm, multicenter Phase IIb trial.[17]
-
Treatment: Patients received 400 mg of oral vorinostat daily until disease progression or unacceptable toxicity.[13][15][17]
-
Primary Endpoint: The objective response rate (ORR) was the primary endpoint, measured by the modified Severity Weighted Assessment Tool (mSWAT).[17]
-
Secondary Endpoints: Secondary endpoints included time to response, time to progression, duration of response, and pruritus relief.[17]
-
Response Assessment: Responses were assessed using a composite endpoint that evaluated overall changes in skin, lymph nodes, extranodal visceral lesions, and abnormal circulating T-cells.[18]
Protocol: Phase II Study of Romidepsin in Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL)[20][21][22][23]
-
Patient Population: Patients with histologically confirmed PTCL who were refractory to or had relapsed after at least one prior systemic therapy.[19] The median number of prior systemic therapies was two to three.[19][20]
-
Study Design: An international, pivotal, single-arm, open-label Phase II trial.[19]
-
Treatment: Romidepsin was administered at a dose of 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[19]
-
Primary Endpoint: The primary endpoint was the rate of complete response/unconfirmed complete response (CR/CRu) as assessed by an independent review committee.[19]
-
Response Assessment: Response was evaluated according to the International Working Group criteria.[21]
Protocol: Phase III Study of Panobinostat in Relapsed or Refractory Multiple Myeloma (PANORAMA 1)[25][26][27]
-
Patient Population: Patients with relapsed or relapsed and refractory multiple myeloma who had received one to three prior lines of therapy.[22]
-
Study Design: A randomized, multicenter, placebo-controlled, double-blind Phase III trial.[23][22]
-
Treatment: Patients were randomized to receive either panobinostat (20 mg orally on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle) in combination with bortezomib and dexamethasone, or placebo with bortezomib and dexamethasone.[23]
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).[22]
-
Secondary Endpoints: Secondary endpoints included overall survival, overall response rate, and safety.
Protocol: Phase II Study of Belinostat in Relapsed or Refractory Peripheral T-Cell Lymphoma (BELIEF)[24][28][29][30][31]
-
Patient Population: Patients with confirmed PTCL who had experienced progression after at least one prior therapy.[21][24] The median number of prior systemic therapies was two.[21][25]
-
Study Design: A pivotal, non-randomized, open-label, single-agent Phase II study.[21][26]
-
Treatment: Belinostat was administered at a dose of 1,000 mg/m² as a daily 30-minute intravenous infusion on days 1 to 5 every 21 days.[21][26][24]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR).[21][24]
-
Response Assessment: Central assessment of response used the International Working Group criteria.[21][24]
Conclusion
The available data clearly indicate that HDAC inhibitors are more effective as single agents in hematological malignancies, particularly T-cell lymphomas, than in solid tumors. This differential efficacy underscores the importance of understanding the distinct biological contexts of these cancers to optimize the therapeutic application of HDAC inhibitors. While their role as monotherapy in solid tumors is limited, ongoing research into combination strategies holds promise for expanding their clinical utility. Future studies should focus on identifying predictive biomarkers to select patients most likely to respond to HDAC inhibitor therapy and to further elucidate the mechanisms underlying the observed differences in efficacy between hematological and solid malignancies.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Results from a pivotal, open-label, phase II study of romidepsin in relapsed or refractory peripheral T-cell lymphoma after prior systemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. ascopubs.org [ascopubs.org]
- 25. researchgate.net [researchgate.net]
- 26. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hdac-IN-53: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Hdac-IN-53, a selective HDAC1-3 inhibitor. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is crucial to follow institutional and local regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound, particularly when preparing for disposal, should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound. This process is designed to ensure safety and compliance with standard laboratory practices.
Waste Identification and Classification
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. Therefore, it should be managed as non-hazardous chemical waste. However, it is imperative to confirm this classification with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Solid Waste: Collect all solid this compound waste, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Labeling: As soon as the first item of waste is added, affix a non-hazardous waste label to the container. The label should clearly state "Non-Hazardous Waste," the full chemical name "this compound," and if in a solution, its components and concentrations. Avoid using abbreviations or chemical formulas. Include the date when the container was first used for waste accumulation.
Storage of Waste
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's specified waste collection point. This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage. Ensure the container remains closed except when adding waste.
Disposal of Empty Containers
To be considered non-hazardous, an empty container that held this compound should be triple-rinsed with a suitable solvent capable of removing any chemical residue. The rinsate from this cleaning process must be collected and disposed of as chemical waste. After triple-rinsing and allowing it to air-dry in a well-ventilated area (such as a fume hood), the container can typically be disposed of in the regular laboratory trash, ensuring the original label is fully defaced or removed.
Final Disposal
Consult your institution's EHS department for the specific procedures for disposing of non-hazardous chemical waste. Arrange for the collection of the waste container by authorized waste management personnel. Ensure all required documentation for waste disposal is completed accurately and retained as per your institution's policy.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Parameter | Value | Reference |
| CAS Number | 2921948-27-6 | MedchemExpress SDS |
| Molecular Formula | C₂₃H₂₀ClN₇O₂ | MedchemExpress SDS |
| Molecular Weight | 461.90 g/mol | MedchemExpress SDS |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS |
Disclaimer: The information provided in this guide is based on the available Safety Data Sheet and general laboratory safety principles. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and to comply with all federal, state, and local regulations regarding chemical waste disposal. In the absence of clear institutional guidance, or as a precautionary measure, this compound can be managed as a hazardous chemical waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Hdac-IN-53
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of Hdac-IN-53, a potent and selective HDAC1-3 inhibitor. Given that the toxicological properties of many research compounds are not fully characterized, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent enzyme inhibitors and general chemical safety guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment is provided in the table below for quick reference.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the powdered compound. |
Operational Plan: From Receipt to Experiment
A clear and systematic workflow is essential to ensure safety and maintain the integrity of the compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols: General Handling and Solubilization
General Handling:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of the powder.
-
Use dedicated lab equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
Solubilization:
-
Consult the manufacturer's data sheet for the most appropriate solvent.
-
Prepare stock solutions in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Add the solvent to the powder slowly and vortex or sonicate as needed to ensure complete dissolution.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, weigh boats) should be collected in a designated, clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain.[2][4]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of in the regular trash.[3][5]
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4] Ensure that all waste containers are properly labeled with the full chemical name and stored securely until pickup.[2][4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately.
Disclaimer: This guide is intended to provide essential safety and logistical information. It is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
